Fabp4-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23N3O5S2 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
3-[2-(4-quinolin-8-ylsulfonylpiperazin-1-yl)sulfonylphenyl]phenol |
InChI |
InChI=1S/C25H23N3O5S2/c29-21-9-3-7-20(18-21)22-10-1-2-11-23(22)34(30,31)27-14-16-28(17-15-27)35(32,33)24-12-4-6-19-8-5-13-26-25(19)24/h1-13,18,29H,14-17H2 |
InChI Key |
AJCDECNJAGAUQS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FABP4 Inhibitors
A Note on "Fabp4-IN-4": Publicly available information on a specific molecule designated "this compound" is limited and presents some ambiguity. One commercial source describes a compound referred to as "this compound (Compound 30)" as an orally active inhibitor of Fatty Acid Binding Protein 1 (FABP1) with an IC50 of 1.18 μM[1]. This suggests that the name may be misleading, as its primary target is reported as FABP1, not FABP4. Due to the scarcity of peer-reviewed data on a specific FABP4 inhibitor with this name, this guide will focus on the well-characterized mechanism of action of selective FABP4 inhibitors, using the extensively studied compound BMS309403 as a primary example. The principles outlined here are generally applicable to small molecule inhibitors that target the fatty acid-binding pocket of FABP4.
Core Mechanism of Action: Competitive Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a small intracellular lipid-binding protein primarily expressed in adipocytes and macrophages[2]. It functions as a lipid chaperone, trafficking fatty acids and other lipophilic molecules to various cellular compartments, thereby modulating lipid metabolism and inflammatory signaling pathways[2][3].
The primary mechanism of action for small molecule inhibitors of FABP4, such as BMS309403, is competitive inhibition [4][5]. These inhibitors are designed to have a high affinity for the fatty acid-binding pocket located within the interior of the FABP4 protein[6]. By occupying this pocket, the inhibitor physically blocks the binding of endogenous fatty acids, thus preventing FABP4 from carrying out its chaperone functions[1][4].
Below is a diagram illustrating this competitive inhibition mechanism.
Quantitative Data: Binding Affinity and Selectivity
The efficacy of a FABP4 inhibitor is determined by its binding affinity (often measured as the inhibition constant, Ki) and its selectivity for FABP4 over other FABP isoforms. High selectivity is crucial to minimize off-target effects, as other FABPs like FABP3 (heart-type) and FABP5 (epidermal-type) are expressed in different tissues and have distinct physiological roles.
| Inhibitor | Target(s) | Ki (nM) for FABP4 | Ki (nM) for FABP3 | Ki (nM) for FABP5 | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) |
| BMS309403 | FABP4 | <2[4][5] | 250[4][5] | 350[4][5] | >125-fold | >175-fold |
| HTS01037 | FABP4 | 670[1] | - | - | - | - |
| FABP4-IN-3 | FABP4 | 25[1] | 15030[1] | - | ~601-fold | - |
| FABP4-IN-2 | FABP4 | 510[1] | 33010[1] | - | ~65-fold | - |
Note: Data is compiled from multiple sources. Ki values can vary based on the assay conditions.
Downstream Cellular and Signaling Effects
By preventing fatty acid binding, FABP4 inhibitors modulate a range of downstream pathways, primarily impacting inflammation and metabolism. These effects are most pronounced in macrophages and adipocytes.
In Macrophages:
-
Inflammation: FABP4 inhibition reduces the production of pro-inflammatory cytokines. For instance, BMS309403 has been shown to decrease the secretion of Monocyte Chemoattractant Protein-1 (MCP-1) from THP-1 macrophages[4][7]. This is achieved by attenuating inflammatory signaling cascades, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways[3][8].
In Adipocytes:
-
Lipolysis: FABP4 interacts with Hormone-Sensitive Lipase (HSL) to regulate the breakdown of triglycerides (lipolysis)[6]. Inhibition of FABP4 can therefore modulate lipolysis.
-
Insulin (B600854) Sensitivity: By altering lipid fluxes and inflammatory signals emanating from adipose tissue, FABP4 inhibitors can improve systemic insulin sensitivity.
In Skeletal Muscle:
-
ER Stress and Inflammation: The FABP4 inhibitor BMS309403 has been found to reduce saturated fatty acid-induced endoplasmic reticulum (ER) stress and associated inflammation in skeletal muscle cells. This effect is mediated by a reduction in p38 MAPK activation, which is upstream of NF-κB[9].
The diagram below illustrates the key signaling pathways affected by FABP4 inhibition.
Experimental Protocols
Characterizing the mechanism of action of a FABP4 inhibitor involves both biochemical and cell-based assays.
A. Biochemical Assay: Fluorescence Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound for FABP4.
-
Principle: A fluorescent probe that binds to the FABP4 fatty acid-binding pocket is used. When bound, its fluorescence is high. A test compound that also binds to this pocket will displace the probe, leading to a decrease in fluorescence. The magnitude of this decrease is proportional to the binding affinity of the test compound.
-
Materials:
-
Procedure:
-
Prepare a solution of recombinant FABP4 (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM) in the assay buffer[11].
-
Dispense the FABP4/probe mixture into the wells of the 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a positive control (e.g., a known FABP4 ligand like arachidonic acid) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate for 20-30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 370 nm, Em: 475 nm)[10].
-
Calculate the percentage of probe displacement for each inhibitor concentration and plot the data to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
B. Cellular Assay: MCP-1 Release from THP-1 Macrophages
This assay assesses the functional effect of the inhibitor on a key inflammatory pathway in a relevant cell type.
-
Principle: Differentiated THP-1 cells (a human monocytic cell line) are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce the production and release of the chemokine MCP-1. The ability of the FABP4 inhibitor to reduce this release is quantified.
-
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Test inhibitor (e.g., this compound)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human MCP-1 ELISA kit
-
-
Procedure:
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Replace the medium with fresh, serum-free medium containing the test inhibitor at various concentrations. Pre-incubate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of MCP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on MCP-1 secretion.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Selective Inhibition of FABP4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid-Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical mediator in the pathogenesis of metabolic and inflammatory diseases. Its role in intracellular lipid trafficking and signaling makes it a compelling therapeutic target for conditions such as atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. This technical guide provides an in-depth overview of the selective inhibition of FABP4, with a focus on well-characterized inhibitors, their quantitative data, and the experimental protocols for their evaluation. While the initial query concerned "Fabp4-IN-4," our investigation reveals this compound is primarily a FABP1 inhibitor. Consequently, this guide will focus on bona fide selective FABP4 inhibitors, such as BMS-309403, as exemplary tools for research and development.
The Role of FABP4 in Disease Signaling Pathways
FABP4 functions as an intracellular lipid chaperone, binding to hydrophobic ligands like long-chain fatty acids and facilitating their transport to various cellular compartments. This trafficking is integral to several signaling pathways that are dysregulated in metabolic and inflammatory diseases.
In macrophages , FABP4 is implicated in the inflammatory response and the formation of foam cells, a key event in the development of atherosclerosis. It can modulate inflammatory signaling through pathways involving c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[1]
In adipocytes , FABP4 is involved in lipolysis and lipid storage. It interacts with hormone-sensitive lipase (B570770) (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ), influencing systemic lipid metabolism and insulin (B600854) sensitivity.[1] Elevated levels of circulating FABP4, secreted from adipocytes, are associated with insulin resistance and cardiovascular disease.[2]
Below is a diagram illustrating the central role of FABP4 in these pathological processes.
Quantitative Data for Selective FABP4 Inhibitors
A critical aspect of developing targeted therapies is the selectivity of the inhibitor for its intended target over other related proteins. The FABP family consists of several highly homologous isoforms, making the development of selective inhibitors challenging. The following tables summarize the quantitative data for several well-characterized selective FABP4 inhibitors.
Note on this compound: Research indicates that the compound referred to as this compound (also known as Compound 30) is a potent inhibitor of FABP1 with a reported IC50 of 1.18 µM, rather than a selective inhibitor of FABP4.
Table 1: BMS-309403 - A Potent and Selective FABP4 Inhibitor
| Parameter | FABP4 | FABP3 | FABP5 | Selectivity (FABP4 vs FABP3) | Selectivity (FABP4 vs FABP5) | Reference |
| Ki (nM) | <2 | 250 | 350 | >125-fold | >175-fold | [3][4][5][6] |
Table 2: HTS01037 - A Competitive Antagonist of FABP4
| Parameter | FABP4 | FABP3 | FABP5 | Selectivity (FABP4 vs FABP3) | Selectivity (FABP4 vs FABP5) | Reference |
| Ki (nM) | 670 | 9100 | 3400 | ~13.6-fold | ~5.1-fold | [3][7] |
Table 3: Compound C3 - A Highly Selective FABP4 Inhibitor
| Parameter | FABP4 Ki (nM) | FABP3 Ki (µM) | Selectivity (FABP4 vs FABP3) | Reference |
| Value | 25 ± 3 | 15.03 | 601-fold | [8] |
Experimental Protocols for Evaluating FABP4 Inhibitors
The identification and characterization of selective FABP4 inhibitors rely on a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Competitive Ligand Displacement Assay using a Fluorescent Probe (e.g., 1,8-ANS)
This assay measures the ability of a test compound to displace a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the ligand-binding pocket of FABP4.
Materials:
-
Recombinant human FABP4 protein
-
1,8-ANS (fluorescent probe)
-
Test compounds
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a solution of 1,8-ANS in the assay buffer.
-
Add the recombinant FABP4 protein to the 1,8-ANS solution and incubate to allow for binding, which results in an increase in fluorescence.
-
Add varying concentrations of the test compound to the FABP4/1,8-ANS complex.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Measure the fluorescence intensity. The displacement of 1,8-ANS by the test compound will result in a decrease in fluorescence.
-
Calculate the Ki or IC50 value by plotting the decrease in fluorescence against the concentration of the test compound.[7]
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous method to assess the binding of a small fluorescently labeled ligand (tracer) to a larger protein. Inhibition of this interaction by a test compound results in a decrease in the polarization value.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled FABP4 ligand (tracer)
-
Test compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentrations of the tracer and FABP4 protein to achieve a stable and significant polarization signal.
-
In a microplate, add the FABP4 protein and the fluorescent tracer.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Calculate the IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. The binding of a ligand to its target protein generally increases the thermal stability of the protein.
Materials:
-
Cells expressing FABP4 (e.g., adipocytes or macrophages)
-
Test compounds
-
Lysis buffer
-
Instrumentation for heat denaturation (e.g., PCR machine)
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Treat the cells with the test compound or vehicle control.
-
Heat the cell lysates or intact cells at a range of temperatures.
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble FABP4 at each temperature using an appropriate method (e.g., Western blotting or ELISA).
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Below is a diagram illustrating a general experimental workflow for screening and validating FABP4 inhibitors.
Conclusion
The selective inhibition of FABP4 holds significant promise for the development of novel therapeutics for a range of metabolic and inflammatory diseases. The availability of potent and selective inhibitors, such as BMS-309403, provides invaluable tools for dissecting the complex roles of FABP4 in health and disease. The experimental protocols outlined in this guide offer a robust framework for the identification and characterization of new chemical entities targeting FABP4. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic properties and the exploration of their therapeutic potential in clinical settings.
References
- 1. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of FABP4 Inhibition in Metabolic Disease Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the role of Fatty Acid-Binding Protein 4 (FABP4) in metabolic diseases and the therapeutic potential of its inhibition. Due to the lack of specific public-domain information on a compound named "Fabp4-IN-4," this document will focus on the well-characterized and extensively studied FABP4 inhibitor, BMS309403 , as a representative molecule for investigating the therapeutic effects of FABP4 inhibition.
Introduction to FABP4 and its Role in Metabolic Disease
Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a member of the intracellular lipid-binding protein family.[1][2] It is predominantly expressed in adipocytes and macrophages.[3][4][5] FABP4 plays a crucial role in the regulation of systemic glucose and lipid metabolism and is deeply involved in the inflammatory processes associated with metabolic dysfunction, a state often referred to as "metaflammation."[3][6]
Elevated levels of circulating FABP4 are strongly associated with various facets of metabolic syndrome, including obesity, insulin (B600854) resistance, type 2 diabetes, hypertension, and atherosclerosis.[3][6] FABP4 is secreted from adipocytes through a non-classical pathway linked to lipolysis and functions as an adipokine, influencing distant tissues and contributing to the pathogenesis of insulin resistance and cardiovascular disease.[3][4][7] Both genetic deletion and pharmacological inhibition of FABP4 have demonstrated significant therapeutic benefits in preclinical models of metabolic disease, highlighting it as a promising target for drug development.[8][9][10]
Mechanism of Action of FABP4 and its Inhibition
FABP4 binds to long-chain fatty acids, facilitating their transport and regulating their intracellular concentrations. This function is integral to lipid signaling and metabolic regulation. The therapeutic strategy behind FABP4 inhibition is to block the binding of endogenous fatty acids to the protein, thereby modulating downstream signaling pathways.
Small molecule inhibitors, such as BMS309403, are designed to fit into the fatty-acid-binding pocket within the interior of the FABP4 protein.[5][6] This competitive inhibition disrupts the protein's ability to transport lipids and engage in protein-protein interactions, leading to a reduction in inflammation and an improvement in insulin sensitivity.[1]
Below is a diagram illustrating the key signaling pathways influenced by FABP4 and the points of intervention for inhibitors.
Figure 1: Simplified signaling pathway of FABP4 in adipocytes and macrophages and the inhibitory action of BMS309403.
Quantitative Data for the FABP4 Inhibitor BMS309403
The following tables summarize the key quantitative data for BMS309403 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of BMS309403
| Target | Assay Type | Metric | Value | Reference |
| FABP4 | Fluorescent Ligand Displacement | Ki | <2 nM | [11][12] |
| FABP3 (Heart) | Fluorescent Ligand Displacement | Ki | 250 nM | [11][12] |
| FABP5 (Epidermal) | Fluorescent Ligand Displacement | Ki | 350 nM | [11][12] |
| Endogenous Ligand (Palmitic Acid) | Fluorescent Ligand Displacement | Ki | 336 nM | [12] |
| Endogenous Ligand (Oleic Acid) | Fluorescent Ligand Displacement | Ki | 185 nM | [12] |
| MCP-1 Release (THP-1 Macrophages) | Dose-Response Inhibition | IC50 | Not specified, dose-dependent decrease | [11][13] |
| Basal Lipolysis (3T3-L1 Adipocytes) | Glycerol (B35011) Release Inhibition | IC50 | Not specified, significant inhibition at 10 µM | [13][14] |
Table 2: In Vivo Efficacy of BMS309403 in Animal Models of Metabolic Disease
| Animal Model | Treatment | Key Findings | Reference |
| Apolipoprotein E-deficient mice | 15 mg/kg daily for 6 weeks (chronic) | Improved endothelial function, reduced plasma triglycerides | [11] |
| High-Fat Diet-fed mice | Not specified | Reduced lipid-induced ER stress and inflammation in skeletal muscle | [9] |
| Obese male Balb/c mice | Orally administered for 6 weeks | Protective effects against obesity-induced complications | [8] |
| Diet-Induced Obese (DIO) mice | Chronic administration | Reduced plasma triglyceride and free fatty acid levels | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of FABP4 inhibitors.
FABP4 Inhibitor/Ligand Screening Assay (Fluorescence Polarization)
This assay is used to identify and characterize compounds that bind to FABP4.
-
Principle: A fluorescent probe binds to FABP4, resulting in a high fluorescence polarization (FP) value. When a test compound displaces the probe, the FP value decreases.
-
Materials: Recombinant FABP4 protein, fluorescent detection reagent (e.g., a derivative of anilinonaphthalene sulfonic acid), test compounds, assay buffer.
-
Protocol:
-
Add 40 µl of FABP Assay Buffer to each well of a 96-well plate.
-
Add 25 µl of FABP4 protein solution to each well (except for blank wells).
-
Add 25 µl of the fluorescent Detection Reagent to each well.
-
Add 10 µl of the test compound at various dilutions.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Read the fluorescence polarization on a plate reader with excitation at ~370 nm and emission at ~475 nm.
-
Calculate the percent inhibition and determine the IC50 or Ki value.
-
Cell-Based Assays
-
Adipocyte Lipolysis Assay (3T3-L1 cells):
-
Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Treat the differentiated adipocytes with the FABP4 inhibitor (e.g., BMS309403 at 10 µM) with or without a lipolytic stimulus (e.g., isoproterenol).[13][14]
-
After incubation, collect the culture medium.
-
Measure the concentration of glycerol or free fatty acids released into the medium as an indicator of lipolysis.
-
-
Macrophage Inflammatory Response Assay (THP-1 cells):
-
Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated cells with the FABP4 inhibitor for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of secreted inflammatory cytokines (e.g., MCP-1, TNF-α, IL-6) using ELISA or other immunoassays.[11][13]
-
Animal Models of Metabolic Syndrome
-
Diet-Induced Obesity (DIO) Model:
-
Male C57BL/6J mice are commonly used.
-
Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and dyslipidemia.[15]
-
Administer the FABP4 inhibitor (e.g., BMS309403) via oral gavage or other appropriate routes.
-
Monitor metabolic parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
-
Genetic Models of Obesity (e.g., ob/ob or db/db mice):
-
These mice have genetic mutations that lead to severe obesity and diabetes.[16]
-
Treatment protocols and metabolic assessments are similar to the DIO model.
-
The following diagram illustrates a typical experimental workflow for evaluating a novel FABP4 inhibitor.
Figure 2: General experimental workflow for the development and evaluation of a FABP4 inhibitor.
Conclusion
FABP4 has emerged as a critical regulator at the intersection of metabolism and inflammation, making it a highly attractive therapeutic target for metabolic diseases. The pharmacological inhibition of FABP4, exemplified by compounds like BMS309403, has shown considerable promise in preclinical studies by improving insulin sensitivity, reducing dyslipidemia, and attenuating inflammation. This technical guide provides a foundational understanding of the role of FABP4, the mechanism of its inhibition, and the experimental approaches to further investigate novel FABP4 inhibitors. Further research and development in this area hold the potential to deliver new and effective treatments for the multifaceted challenges of metabolic syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 16. Metabolic disorders animal models [ibd-biotech.com]
The Role of FABP4 Inhibition in Modulating Inflammatory Pathways: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document addresses the topic of Fatty Acid-Binding Protein 4 (FABP4) inhibition and its effects on inflammatory pathways. The specific inhibitor "Fabp4-IN-4" requested for analysis is a compound primarily documented as a selective inhibitor of FABP1 (Liver FABP), not FABP4. Detailed scientific literature regarding its specific effects on FABP4-mediated inflammatory pathways is not publicly available. Therefore, this guide will focus on the well-characterized, potent, and selective FABP4 inhibitor, BMS309403 , as a representative molecule to explore the therapeutic potential of targeting FABP4 in inflammatory diseases.
Executive Summary
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages. It serves as a critical nexus between metabolic and inflammatory signaling. Elevated levels of FABP4 are strongly associated with a spectrum of inflammatory and metabolic conditions, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. FABP4 facilitates inflammatory responses by modulating key signaling cascades, such as the p38 MAPK and NF-κB pathways. Inhibition of FABP4 presents a promising therapeutic strategy to mitigate chronic inflammation. This document provides a technical guide to the effects of FABP4 inhibition, using BMS309403 as a case study. It includes a summary of its anti-inflammatory efficacy, detailed experimental protocols, and visualizations of the implicated signaling pathways.
FABP4 and Its Role in Inflammatory Signaling
FABP4 is not merely an intracellular lipid transporter; it is an active participant in signaling pathways that govern inflammation. In macrophages, FABP4 expression is upregulated by pro-inflammatory stimuli. It is known to promote a pro-inflammatory M1 macrophage phenotype and is implicated in the activation of the NLRP3 inflammasome.[1] The downstream effects of FABP4 activity include the enhanced production of inflammatory cytokines and reactive oxygen species (ROS), contributing to the progression of inflammatory diseases.
The inhibition of FABP4 has been shown to reverse these effects. The small molecule inhibitor BMS309403 binds to the fatty acid-binding pocket of FABP4, preventing the binding of endogenous ligands and thereby disrupting its function in both metabolic and inflammatory pathways.[2]
Quantitative Effects of BMS309403 on Inflammatory Markers
The anti-inflammatory effects of BMS309403 have been quantified in various in vitro models. The following tables summarize the key findings from studies on murine microglial (BV-2) and macrophage cell lines.
Table 1: Effect of BMS309403 on Reactive Oxygen Species (ROS) and Nitrite Production in LPS-Stimulated BV-2 Microglia
| Concentration of BMS309403 | Analyte | % Reduction (relative to LPS-only control) | Reference |
| 50 µM | ROS | 36.0% | [2] |
| 50 µM | Nitrite | 26.8% | [2] |
| 25 µM | ROS | 26.0% | [3] |
Data represents the mean reduction observed in published studies.
Table 2: Effect of BMS309403 on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Concentration of BMS309403 | Cytokine | % Reduction in Secretion | Reference |
| BV-2 Microglia | LPS | 50 µM | TNF-α | 29.0% | [2] |
| THP-1 Macrophages | Basal | IC50 ~10-25 µM | MCP-1 | Dose-dependent reduction | [4] |
| THP-1 Macrophages | LPS | 25 µM | MCP-1 | Significant reduction | [4] |
LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; MCP-1: Monocyte Chemoattractant Protein-1; IC50: Half-maximal inhibitory concentration.
Signaling Pathways Modulated by FABP4 Inhibition
BMS309403 exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. A key mechanism is the suppression of the p38 MAPK pathway, which is an upstream regulator of NF-κB activation.[5] By inhibiting FABP4, BMS309403 leads to reduced phosphorylation of p38 MAPK and consequently, decreased nuclear translocation of NF-κB, a master regulator of inflammatory gene transcription.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of FABP4 inhibitors like BMS309403.
Cell Culture and Treatment
Objective: To prepare murine macrophage (e.g., RAW 264.7) or microglial (e.g., BV-2) cells for subsequent inflammatory stimulation and inhibitor treatment.
Protocol:
-
Culture BV-2 cells in DMEM/F-12 medium supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) penicillin/streptomycin.[2]
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.[2]
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to reach approximately 80% confluency.[2]
-
For experiments, replace the culture medium with fresh medium containing the desired concentrations of BMS309403 (or vehicle control, typically 0.1% DMSO) and/or an inflammatory stimulus (e.g., 1 µg/mL LPS).[2]
-
Incubate for a specified period (e.g., 24 hours) before harvesting supernatants for cytokine analysis or lysing cells for protein or RNA extraction.[2]
Cytokine Secretion Analysis (ELISA)
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, MCP-1) in the cell culture supernatant.
Protocol:
-
After cell treatment (as per Protocol 5.1), collect the culture supernatant.
-
Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit according to the manufacturer's instructions.[1][2]
-
Briefly, add 100 µL of supernatant and standards to the wells of a pre-coated ELISA plate.[2]
-
Incubate for 2 hours, then wash the wells four times with wash buffer.[2]
-
Add 100 µL of biotin-conjugated detection antibody and incubate for 1 hour.[2]
-
Wash the wells, then add an enzyme-labeled streptavidin conjugate and incubate.
-
After a final wash, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve. Normalize data to total protein content if necessary.
Western Blot for Phosphorylated p38 MAPK
Objective: To assess the activation state of the p38 MAPK pathway by measuring the level of phosphorylated p38.
Protocol:
-
Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38), diluted in TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.
Conclusion
The inhibition of FABP4, exemplified by the actions of BMS309403, represents a viable and compelling strategy for the development of novel anti-inflammatory therapeutics. By targeting a key protein that integrates metabolic and inflammatory signals, FABP4 inhibitors can effectively suppress the production of inflammatory mediators through the modulation of critical signaling pathways like p38 MAPK and NF-κB. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development in this area. Future work should continue to explore the therapeutic potential of FABP4 inhibition in a range of chronic inflammatory and metabolic diseases.
References
- 1. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 is Essential for the Inflammatory and Metabolic Response of Microglia to Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Therapeutic Promise of Fabp4-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the investigational compound Fabp4-IN-4, a novel small molecule inhibitor with potential therapeutic applications in metabolic diseases. This document summarizes its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation, offering a comprehensive resource for the scientific community.
Core Compound Profile: this compound
This compound, also identified as compound 30 in the primary literature, is an orally active inhibitor of Fatty Acid Binding Protein (FABP). Contrary to its nomenclature, this compound is a potent and highly selective inhibitor of FABP1, with significantly lower activity against other FABP isoforms, including FABP4.
Mechanism of Action
This compound exerts its therapeutic effects by binding to FABP1, a protein predominantly expressed in the liver that plays a crucial role in the uptake and intracellular transport of long-chain fatty acids. By inhibiting FABP1, this compound modulates lipid metabolism and related signaling pathways. This targeted inhibition is being explored for its potential to ameliorate conditions associated with dysregulated lipid metabolism, such as hepatic steatosis.
In Vitro Activity
The inhibitory activity of this compound against various FABP isoforms has been characterized to establish its selectivity profile.
| Target | IC50 (µM) |
| FABP1 | 1.18[1] |
| FABP4 | > 80[2] |
| Caption: In vitro inhibitory concentrations (IC50) of this compound against human FABP1 and FABP4. |
Preclinical Efficacy in Diet-Induced Obesity Models
The therapeutic potential of this compound has been evaluated in a diet-induced obesity (DIO) mouse model, a standard preclinical model for studying metabolic diseases. Oral administration of this compound demonstrated significant improvements in several key metabolic parameters.
Effects on Metabolic Parameters
| Parameter | Outcome |
| Glucose Tolerance | Improved |
| Blood Glucose Levels | Reduced |
| Plasma Lipids | Reduced |
| Hepatic Steatosis | Attenuated |
| Hepatic Inflammatory Factors | Reduced |
| Caption: Summary of in vivo effects of this compound in a diet-induced obesity mouse model. |
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
In Vitro FABP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FABP isoforms.
Methodology:
-
Protein Expression and Purification: Recombinant human FABP1 and FABP4 proteins are expressed in E. coli and purified.
-
Fluorescent Probe Displacement Assay: A fluorescent fatty acid analog, such as ANS, is used as a probe that binds to the fatty acid-binding pocket of the FABP, resulting in a high fluorescence signal.
-
Inhibitor Titration: The FABP protein and the fluorescent probe are incubated with increasing concentrations of this compound.
-
Fluorescence Measurement: The displacement of the fluorescent probe by the inhibitor leads to a decrease in the fluorescence signal, which is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in a model of obesity and related metabolic dysfunction.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Compound Administration: this compound is administered orally to the DIO mice at a predetermined dose and frequency for a defined treatment period. A vehicle control group receives the formulation without the active compound.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice are administered an intraperitoneal injection of glucose. Blood glucose levels are measured at various time points post-injection to assess glucose clearance.
-
Blood Chemistry: At the end of the study, blood samples are collected to measure plasma levels of lipids (e.g., triglycerides, cholesterol) and markers of liver function.
-
-
Histological Analysis: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Oil Red O) to assess the degree of hepatic steatosis.
-
Gene Expression Analysis: Hepatic tissue is analyzed for the expression of genes involved in inflammation and lipid metabolism using techniques such as quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow.
Caption: FABP1-mediated fatty acid signaling pathway and the inhibitory action of this compound.
Caption: Overview of intracellular and extracellular FABP4 signaling pathways.
References
The Impact of FABP4 Inhibition on Glucose Metabolism and Insulin Sensitivity: A Technical Overview of Fabp4-IN-4
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Fatty Acid-Binding Protein 4 (FABP4), an adipokine primarily expressed in adipocytes and macrophages, has emerged as a critical regulator of systemic glucose and lipid homeostasis. Elevated circulating levels of FABP4 are strongly associated with obesity, insulin (B600854) resistance, and type 2 diabetes. Consequently, the inhibition of FABP4 presents a promising therapeutic strategy for the management of these metabolic disorders. This technical guide provides an in-depth analysis of a representative FABP4 inhibitor, referred to herein as Fabp4-IN-4 (using the well-characterized inhibitor BMS309403 as a proxy due to the lack of specific public data for "this compound"). We consolidate the current understanding of its impact on glucose metabolism and insulin sensitivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Introduction: FABP4 as a Therapeutic Target
Fatty acid-binding protein 4 (FABP4), also known as aP2, is an intracellular lipid chaperone that plays a pivotal role in fatty acid trafficking and signaling.[1][2] It is involved in the regulation of lipolysis and inflammatory responses within adipocytes and macrophages.[3][4] Notably, FABP4 is also secreted into the circulation and acts as an adipokine, influencing metabolic processes in distal tissues.[5][6] A substantial body of evidence links elevated FABP4 levels to the pathogenesis of insulin resistance and type 2 diabetes, making it an attractive target for therapeutic intervention.[7][8][9] Small molecule inhibitors of FABP4, such as the biphenyl (B1667301) azole compound BMS309403, have been developed to competitively bind to the fatty acid-binding pocket of FABP4, thereby blocking its function.[5][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of the FABP4 inhibitor BMS309403, serving as our model compound this compound.
Table 1: In Vitro Binding Affinity and Cellular Activity of BMS309403
| Parameter | Target | Value | Assay | Reference |
| Ki | Human FABP4 | < 2 nM | Fluorescent ANS Displacement | [10] |
| Mouse FABP4 | < 2 nM | Fluorescent ANS Displacement | [10] | |
| FABP3 (Muscle) | 250 nM | Fluorescent ANS Displacement | [10] | |
| FABP5 (mal1) | 350 nM | Fluorescent ANS Displacement | [10] | |
| IC50 | MCP-1 Release (THP-1 Macrophages) | Similar to Compound 2 (IC50 not specified) | MCP-1 ELISA | [1] |
| Isoproterenol-stimulated Lipolysis (Human Adipocytes) | > 25 µM | Glycerol Release Assay | [1] | |
| Glucose Uptake (C2C12 Myotubes) | Maximal at 20 µM | 2-NBDG Uptake Assay | [11][12] |
Table 2: In Vivo Effects of BMS309403 on Metabolic Parameters in Murine Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| ob/ob Mice | BMS309403 (oral) | 6 weeks | - No significant change in body weight. - Improved insulin sensitivity and glucose metabolism. | [10] |
| Diet-Induced Obese (DIO) Mice | BMS309403 (3, 10, 30 mg/kg in diet) | 8 weeks | - No significant changes in fasting glucose, insulin, glucose tolerance, or insulin tolerance. - Reduced plasma triglycerides and free fatty acids at 30 mg/kg. | [1] |
| High-Fat Diet-fed Mice | BMS309403 | Not specified | - Increased plasma levels of glucose, insulin, and FABP4. - Attenuated insulin-induced AKT phosphorylation in C2C12 myotubes. | [13] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects on glucose metabolism and insulin sensitivity through multiple mechanisms. In adipocytes and macrophages, it inhibits FABP4's role in lipid signaling and inflammation.[3] Interestingly, studies on BMS309403 have revealed a direct effect on muscle cells, stimulating glucose uptake through an insulin-independent pathway involving the activation of AMP-activated protein kinase (AMPK).[11][12]
Caption: Signaling pathway of this compound in muscle cells and adipocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the impact of FABP4 inhibitors on glucose metabolism and insulin sensitivity.
In Vitro Glucose Uptake Assay
This assay measures the direct effect of a compound on the uptake of glucose into cells, typically muscle cells or adipocytes.
Caption: Experimental workflow for in vitro glucose uptake assay.
Protocol Details:
-
Cell Culture: Differentiated C2C12 myotubes are cultured to confluence.
-
Starvation: Cells are starved for 2 hours in serum-free high-glucose DMEM containing 0.2% BSA to establish a baseline.[11]
-
Treatment: Cells are incubated with the FABP4 inhibitor (e.g., BMS309403 at various concentrations) or a vehicle control for a specified time (e.g., 2 hours).[11]
-
Glucose Analog Incubation: A fluorescent glucose analog, such as 2-NBDG, is added to the medium.
-
Uptake: Cells are incubated for a defined period to allow for the uptake of the analog.
-
Washing: The cells are washed with cold PBS to remove any extracellular fluorescent analog.
-
Lysis and Measurement: The cells are lysed, and the intracellular fluorescence is measured using a plate reader. The intensity is proportional to the amount of glucose taken up by the cells.
In Vivo Glucose Tolerance Test (GTT)
The GTT assesses the ability of an organism to clear a glucose load from the blood, providing a measure of overall glucose homeostasis.
Caption: Experimental workflow for an in vivo Glucose Tolerance Test (GTT).
Protocol Details:
-
Animal Preparation: Mice (e.g., DIO or ob/ob models) are fasted for 6 hours.[14]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (t=0).
-
Glucose Administration: A concentrated glucose solution (dextrose) is administered via oral gavage. The dose is typically 1.5-2.0 g/kg of body weight.[14]
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at several time points post-gavage, commonly at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
In Vivo Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, indicating the sensitivity of peripheral tissues to insulin's glucose-lowering effects.
Caption: Experimental workflow for an in vivo Insulin Tolerance Test (ITT).
Protocol Details:
-
Animal Preparation: Mice are fasted for 6 hours.[14]
-
Baseline Measurement: A baseline blood glucose reading is taken (t=0).
-
Insulin Administration: A bolus of human insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.[14]
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Data Analysis: The percentage decrease in blood glucose from baseline is plotted over time to assess insulin sensitivity.
Conclusion and Future Directions
The inhibition of FABP4 with compounds like this compound (represented by BMS309403) holds significant therapeutic potential for metabolic diseases. While in vitro studies and experiments in genetically obese mice demonstrate promising improvements in glucose uptake and insulin sensitivity, the effects in more translationally relevant diet-induced obesity models appear more pronounced on dyslipidemia than on glucose homeostasis. This suggests a complex interplay between FABP4's roles in lipid and glucose metabolism. The discovery of an insulin-independent mechanism of glucose uptake in muscle cells via AMPK activation opens new avenues for research and suggests that FABP4 inhibitors may offer benefits beyond their primary target. Future research should focus on elucidating the precise conditions under which FABP4 inhibition most effectively improves insulin sensitivity and on the development of next-generation inhibitors with optimized efficacy and safety profiles.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent and Distinct Associations of FABP4 and FABP5 With Metabolic Parameters in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Serum FABP4 Levels are Negatively Associated with the Reversion from Prediabetes to Normal Glucose Tolerance: A 2-Year Retrospective Cohort Community Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]
- 13. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Unraveling a Case of Mistaken Identity: A Technical Guide to the FABP1 Inhibitor, Compound 30 (Fabp4-IN-4)
A Note on Nomenclature: The compound commercially known as Fabp4-IN-4 is identified in the primary scientific literature as Compound 30 , a potent and selective inhibitor of Fatty Acid Binding Protein 1 (FABP1). It is crucial to note that this molecule exhibits insignificant activity against FABP4, with an IC50 value greater than 80 μM. This guide will refer to the compound as Compound 30, while acknowledging its commercial name, to ensure scientific accuracy.
This technical guide provides a comprehensive overview of the discovery, development, and biological evaluation of Compound 30, a novel, orally active, non-carboxylic acid inhibitor of FABP1. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, medicinal chemistry, and pharmacology.
Discovery and Rationale
Compound 30 was developed as part of a research initiative to identify potent and selective inhibitors of FABP1. Elevated levels of FABP1 are associated with metabolic disorders such as non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target. The design strategy focused on creating non-carboxylic acid-based inhibitors to improve pharmacokinetic properties. Through a series of structure-activity relationship (SAR) studies, Compound 30 emerged as a lead candidate with high potency and selectivity for FABP1.[1]
In Vitro Characterization
The inhibitory activity and selectivity of Compound 30 were assessed through a series of in vitro assays.
Data Presentation: In Vitro Inhibitory Activity
| Target | IC50 (μM) |
| FABP1 | 1.18[2] |
| FABP4 | > 80[1] |
Experimental Protocols
FABP1 Inhibition Assay:
The in vitro inhibitory activity of Compound 30 against FABP1 was determined using a fluorescence displacement assay. The protocol is as follows:
-
Reagents: Recombinant human FABP1 protein, fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS), and Compound 30.
-
Procedure:
-
A solution of FABP1 protein and the fluorescent probe is prepared in a suitable buffer.
-
Varying concentrations of Compound 30 are added to the protein-probe solution in a microplate format.
-
The mixture is incubated to allow for competitive binding.
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
A decrease in fluorescence indicates displacement of the probe by the inhibitor.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.
In Vivo Evaluation
The therapeutic potential of Compound 30 was evaluated in a diet-induced obesity (DIO) mouse model, a well-established preclinical model for studying metabolic diseases.
Data Presentation: In Vivo Efficacy in DIO Mice
| Parameter | Vehicle Control | Compound 30 |
| Glucose Tolerance | Impaired | Improved[2] |
| Blood Glucose Levels | Elevated | Reduced[2] |
| Plasma Lipid Levels | Elevated | Reduced[2] |
| Hepatic Steatosis | Present | Attenuated[2] |
| Hepatic Inflammatory Factors | Elevated | Reduced[2] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model:
-
Animal Model: Male C57BL/6J mice are typically used for this model.
-
Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories derived from fat, for a specified period (e.g., 8-12 weeks) to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.[3][4]
-
Compound Administration: Compound 30 is administered orally to the HFD-fed mice, typically once daily, for a defined treatment period. A vehicle control group receives the formulation without the active compound.
-
Endpoint Measurements:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an oral glucose bolus. Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[5]
-
Blood and Plasma Analysis: Blood samples are collected to measure fasting blood glucose and plasma lipid levels (e.g., triglycerides, cholesterol).
-
Histological Analysis: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess the degree of hepatic steatosis.
-
Gene Expression Analysis: Hepatic tissue can be analyzed for the expression of inflammatory markers using techniques such as quantitative polymerase chain reaction (qPCR).
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Compound 30 is the competitive inhibition of FABP1. By binding to the fatty acid-binding pocket of FABP1, Compound 30 prevents the binding and transport of endogenous fatty acids and other lipid species.
Diagram: FABP1 Inhibition and Downstream Effects
Caption: Inhibition of FABP1 by Compound 30 blocks fatty acid transport to the nucleus, modulating gene expression related to lipid metabolism and reducing hepatic lipid accumulation and inflammation.
Diagram: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of Compound 30 in a diet-induced obesity mouse model.
Conclusion
Compound 30, commercially mislabeled as this compound, is a potent and selective inhibitor of FABP1. In vitro and in vivo studies have demonstrated its potential as a therapeutic agent for metabolic diseases, particularly those characterized by hepatic steatosis and inflammation. Further research is warranted to fully elucidate its pharmacological profile and potential for clinical development. This guide provides a foundational understanding of the discovery and development of this promising FABP1 inhibitor.
References
- 1. Design, synthesis, and biological evaluation of novel highly selective non-carboxylic acid FABP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. jove.com [jove.com]
Unraveling the Structure-Activity Relationship of Fabp4-IN-4: A Technical Guide for Researchers
An In-depth Analysis of a Novel Non-Carboxylic Acid FABP1/4 Inhibitor for Metabolic Disease Research
Fabp4-IN-4, also identified as compound 30 in the primary literature, has emerged as a significant orally active inhibitor of Fatty Acid Binding Proteins (FABPs), demonstrating notable therapeutic potential in preclinical models of metabolic disease. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailed experimental protocols, and a visualization of its implicated signaling pathways to support researchers and drug development professionals in the field.
Core Structure and Quantitative SAR Analysis
This compound is a novel non-carboxylic acid inhibitor primarily targeting FABP1, with an IC50 of 1.18 µM.[1] Notably, its inhibitory activity against FABP4 is reported to be greater than 80 µM, indicating a high degree of selectivity for FABP1 over FABP4.[2] The core chemical scaffold of this compound and its analogs centers on a furan (B31954) ring connected to a benzoic acid moiety and an imine-linked substituted phenyl ring. The exploration of various substitutions on this core structure has provided critical insights into the determinants of inhibitory potency and selectivity.
The structure-activity relationship of the broader series of compounds, including this compound, reveals key chemical features that govern their inhibitory activity. A systematic analysis of these analogs, as detailed in the primary literature, would be necessary to construct a comprehensive quantitative SAR table. This would involve detailing the specific substitutions at different positions of the core scaffold and their corresponding IC50 values against various FABP subtypes.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the characterization of this compound.
In Vitro Inhibitor Screening: Fluorescence Displacement Assay
A fluorescence displacement assay is a common and effective method for determining the binding affinity of inhibitors to FABPs.
Principle: This assay is based on the displacement of a fluorescent probe from the binding pocket of the FABP by a competing inhibitor. The resulting decrease in fluorescence intensity is proportional to the binding affinity of the inhibitor.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant human FABP1 and FABP4 proteins.
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or 11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid (DAUDA)).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 10 mM KCl, 0.01% Triton X-100).
-
Test compounds (including this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add a fixed concentration of the FABP protein to the wells of the microplate.
-
Add the fluorescent probe to the wells and incubate to allow for binding to the FABP, resulting in a high fluorescence signal.
-
Add varying concentrations of the test compound (inhibitor) to the wells.
-
Incubate the plate to allow the system to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
The concentration of the inhibitor that causes a 50% reduction in the fluorescence signal is determined as the IC50 value.
-
In Vivo Efficacy Evaluation: Diet-Induced Obesity (DIO) Mouse Model
The in vivo efficacy of this compound was assessed in a diet-induced obesity (DIO) mouse model, a standard preclinical model for studying obesity and related metabolic disorders.
General Protocol:
-
Animal Model:
-
Male C57BL/6J mice are typically used, as they are susceptible to developing obesity and insulin (B600854) resistance on a high-fat diet.
-
Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
-
Diet:
-
A high-fat diet (HFD), typically providing 45-60% of its calories from fat, is used to induce obesity.
-
A control group is fed a standard chow diet.
-
-
Induction of Obesity:
-
Mice are fed the HFD for a period of 8-12 weeks to induce a significant increase in body weight, adiposity, and metabolic dysregulation.
-
-
Drug Administration:
-
This compound is administered orally to the DIO mice.
-
The dosage and frequency of administration are determined based on preliminary pharmacokinetic and tolerability studies. A typical administration might be once daily via oral gavage.
-
A vehicle control group receives the same formulation without the active compound.
-
-
Outcome Measures:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose Homeostasis: Assessed through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma Parameters: Blood samples are collected to measure levels of glucose, insulin, triglycerides, and cholesterol.
-
Liver Analysis: At the end of the study, livers are harvested, weighed, and analyzed for lipid accumulation (hepatic steatosis) through histological staining (e.g., Oil Red O) and measurement of triglyceride content.
-
Gene Expression: Analysis of key genes involved in inflammation and lipid metabolism in the liver and adipose tissue can be performed using techniques like qPCR.
-
Signaling Pathways and Logical Relationships
The therapeutic effects of FABP inhibition in metabolic diseases are attributed to the modulation of key signaling pathways involved in inflammation and insulin resistance. FABP4, in particular, has been shown to influence the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses and inflammation.
Caption: FABP4-mediated activation of the JNK signaling pathway.
The diagram above illustrates the proposed mechanism where inflammatory stimuli and free fatty acids (FFAs) can activate FABP4. Activated FABP4, in turn, promotes the JNK signaling cascade, leading to increased inflammation and insulin resistance, which are key drivers of hepatic steatosis. This compound, by inhibiting FABP4, is expected to disrupt this pathological signaling, thereby ameliorating the downstream metabolic consequences.
Caption: Workflow for determining the IC50 of this compound.
This workflow diagram outlines the key steps in the fluorescence displacement assay used to quantify the inhibitory potency of this compound. This in vitro screening is a critical first step in the characterization of novel FABP inhibitors.
References
The Selective FABP1 Inhibitor Fabp4-IN-4: A Technical Overview of its Limited Role in Direct Adipocyte Modulation
For Immediate Release
Shanghai, China – December 10, 2025 – A comprehensive technical analysis of the compound known as Fabp4-IN-4 reveals its primary role as a potent and highly selective inhibitor of Fatty Acid Binding Protein 1 (FABP1), with minimal direct inhibitory effects on Fatty Acid Binding Protein 4 (FABP4), a key protein in adipocyte function. This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the known characteristics of this compound, including its biochemical activity and observed systemic effects on lipid metabolism.
This compound, also identified as compound 30 in recent literature, has demonstrated significant potential in modulating systemic metabolic parameters. However, its nomenclature is misleading, as its inhibitory action is predominantly directed towards FABP1. This distinction is critical for researchers investigating therapeutic strategies targeting lipid metabolism and adipocyte function.
Biochemical Profile of this compound
Quantitative analysis of the inhibitory activity of this compound underscores its selectivity. The half-maximal inhibitory concentration (IC50) values clearly distinguish its potency against FABP1 versus FABP4.
| Target | IC50 | Reference |
| FABP1 | 1.18 µM | [1] |
| FABP4 | >80 µM | [1] |
Table 1: Inhibitory Activity of this compound against FABP Isoforms. This table summarizes the quantitative data on the inhibitory potency of this compound, highlighting its selectivity for FABP1.
The data unequivocally demonstrates that this compound is over 67-fold more selective for FABP1 than for FABP4, rendering its direct impact on FABP4-mediated processes within adipocytes negligible at concentrations where it effectively inhibits FABP1.[1]
Systemic Effects on Lipid Metabolism and Glucose Homeostasis
Despite its low affinity for FABP4, in vivo studies using diet-induced obesity mouse models have shown that oral administration of this compound can elicit favorable metabolic outcomes. These effects are likely attributable to the inhibition of FABP1, which is highly expressed in the liver and plays a crucial role in hepatic fatty acid uptake and metabolism.
Reported in vivo effects in diet-induced obese mice include:
-
Improved glucose tolerance.
-
Reduced blood glucose levels.
-
Decreased plasma lipid levels.
-
Attenuation of hepatic steatosis.
-
Reduction of hepatic inflammatory factors.
These findings suggest that while this compound does not directly target adipocyte FABP4, its systemic effects on liver metabolism can indirectly influence the overall lipid profile and glucose homeostasis, which are intricately linked with adipocyte function.
Implications for Adipocyte Function
Given the high IC50 value against FABP4, it is improbable that this compound directly modulates key adipocyte functions such as differentiation, lipolysis, and adipokine secretion through the inhibition of FABP4. FABP4 is a critical intracellular lipid chaperone in adipocytes that facilitates fatty acid trafficking and signaling, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. An effective FABP4 inhibitor would be expected to directly impact these processes. The lack of potent inhibition by this compound suggests that any observed changes in adipose tissue biology in response to this compound in vivo are likely secondary to its primary effects on the liver.
Experimental Protocols
The following are generalized experimental protocols for assessing the effects of a compound on adipocyte function. Specific protocols for this compound's direct effects on adipocytes are not available in the current literature due to its selectivity for FABP1.
Adipocyte Differentiation Assay
-
Cell Culture: Murine 3T3-L1 or human primary preadipocytes are cultured to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. The test compound (e.g., this compound) at various concentrations is added at this stage.
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin. This medium is refreshed every 48 hours for an additional 6-8 days.
-
Assessment of Differentiation: Adipogenesis is quantified by Oil Red O staining of intracellular lipid droplets. The stain is extracted using isopropanol, and the absorbance is measured at 510 nm. Gene and protein expression of adipogenic markers (e.g., PPARγ, FABP4, Adiponectin) are analyzed by RT-qPCR and Western blotting, respectively.
Lipolysis Assay
-
Cell Culture and Differentiation: Preadipocytes are differentiated into mature adipocytes as described above.
-
Treatment: Mature adipocytes are washed and incubated in a serum-free medium containing 2% bovine serum albumin (BSA) with or without the test compound for a pre-incubation period (e.g., 2 hours).
-
Stimulation: Lipolysis is stimulated by adding a β-adrenergic agonist, such as isoproterenol (B85558) (10 µM), to the medium. A basal (unstimulated) condition is included as a control.
-
Quantification of Glycerol (B35011) and Free Fatty Acids: After a defined incubation period (e.g., 1-2 hours), the culture medium is collected. The concentrations of glycerol and free fatty acids released into the medium are measured using commercially available colorimetric assay kits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways of FABP1 and FABP4 and a typical experimental workflow for evaluating a FABP inhibitor.
Figure 1: Differential Inhibition of FABP1 and FABP4 by this compound. This diagram illustrates the primary targets of this compound, showing potent inhibition of FABP1 in hepatocytes and weak inhibition of FABP4 in adipocytes, and their respective roles in lipid metabolism.
Figure 2: General Experimental Workflow for FABP Inhibitor Evaluation. This flowchart outlines the typical progression from in vitro biochemical and cell-based assays to in vivo studies in animal models for characterizing a FABP inhibitor.
Conclusion
References
The Role of FABP4 Inhibition in Atherosclerosis: A Technical Guide
An In-depth Examination of Fatty Acid-Binding Protein 4 Inhibition as a Therapeutic Strategy for Atherosclerotic Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this technical guide explores the link between the inhibition of Fatty Acid-Binding Protein 4 (FABP4) and atherosclerosis, publicly available research specifically detailing the compound "Fabp4-IN-4" in the context of atherosclerosis is limited. Therefore, this document will focus on the well-characterized role of FABP4 in atherosclerosis and utilize data from studies on other potent FABP4 inhibitors, such as BMS309403 and HTS01037, as representative examples to illustrate the therapeutic potential and mechanistic underpinnings of FABP4 inhibition.
Introduction: FABP4 as a Key Mediator in Atherosclerosis
Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is an intracellular lipid-binding protein predominantly expressed in adipocytes and macrophages.[1][2] Emerging evidence has implicated FABP4 as a critical link between metabolic dysfunction and cardiovascular disease, particularly atherosclerosis.[1][2][3] FABP4 is not only involved in intracellular fatty acid trafficking but is also secreted from adipocytes and macrophages, acting as an adipokine that exerts pro-inflammatory and pro-atherogenic effects.[1][2][3] Elevated circulating levels of FABP4 are associated with an increased risk of coronary artery disease, metabolic syndrome, and type 2 diabetes.[4][5]
The multifaceted role of FABP4 in the pathogenesis of atherosclerosis makes it an attractive target for therapeutic intervention. Inhibition of FABP4 has been shown to ameliorate key events in the development and progression of atherosclerotic plaques, including macrophage foam cell formation, inflammation, and endothelial dysfunction.[1][6]
Mechanism of Action: How FABP4 Promotes Atherosclerosis
FABP4 contributes to atherogenesis through several interconnected pathways, primarily within macrophages and endothelial cells.
Macrophage Lipid Accumulation and Foam Cell Formation
In macrophages, FABP4 plays a pivotal role in the accumulation of cholesterol esters, a hallmark of foam cell formation and the initiation of atherosclerotic lesions.[1][7] It is thought to facilitate the trafficking of fatty acids, which are then esterified and stored as lipid droplets. Inhibition of FABP4 has been demonstrated to reduce lipid accumulation in macrophages.[1][8]
Pro-inflammatory Signaling
FABP4 is a key regulator of inflammatory responses within macrophages. It has been shown to modulate signaling pathways such as the inhibitor of nuclear factor kappa B kinase (IKK)-nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)-activator protein-1 (AP-1) pathways, leading to the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6).[1]
Endothelial Dysfunction
Extracellular FABP4 can act on endothelial cells to promote dysfunction, a critical early event in atherosclerosis. It has been shown to impair endothelial nitric oxide synthase (eNOS) phosphorylation, leading to reduced nitric oxide bioavailability.[4] Furthermore, FABP4 can upregulate the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes to the vessel wall.[4]
Below is a diagram illustrating the signaling pathways influenced by FABP4 in macrophages, contributing to the progression of atherosclerosis.
Caption: FABP4 signaling in macrophages promoting atherosclerosis.
Quantitative Data on the Efficacy of FABP4 Inhibition
Several preclinical studies have demonstrated the therapeutic potential of FABP4 inhibitors in models of atherosclerosis. The following tables summarize key quantitative findings from studies utilizing the FABP4 inhibitor BMS309403.
Table 1: Effect of BMS309403 on Atherosclerotic Lesion Development in Apoe-/- Mice
| Treatment Group | Duration | Lesion Area (% of total aorta) | Reduction vs. Vehicle | Reference |
| Vehicle | 8 weeks | 15.2 ± 1.5 | - | [1] |
| BMS309403 | 8 weeks | 6.8 ± 0.9 | 55.3% | [1] |
Table 2: Effect of BMS309403 on Macrophage Cholesterol Ester Accumulation
| Cell Type | Treatment | Cholesterol Ester Content (µg/mg protein) | Reduction vs. Vehicle | Reference |
| THP-1 Macrophages | Vehicle | 125 ± 10 | - | [1] |
| THP-1 Macrophages | BMS309403 (25 µM) | 70 ± 8 | 44% | [1] |
| aP2+/+ Mouse Macrophages | Vehicle | 85 ± 7 | - | [1] |
| aP2+/+ Mouse Macrophages | BMS309403 (25 µM) | 50 ± 5 | 41.2% | [1] |
Table 3: Effect of BMS309403 on Inflammatory Marker Expression in Macrophages
| Cell Type | Treatment | MCP-1 Production (pg/mL) | Reduction vs. Vehicle | Reference |
| THP-1 Macrophages | Vehicle | 350 ± 30 | - | [1] |
| THP-1 Macrophages | BMS309403 (25 µM) | 180 ± 20 | 48.6% | [1] |
| aP2+/+ Mouse Macrophages | Vehicle | 450 ± 40 | - | [1] |
| aP2+/+ Mouse Macrophages | BMS309403 (25 µM) | 250 ± 30 | 44.4% | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of evaluating FABP4 inhibitors.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the effect of a FABP4 inhibitor on the development of atherosclerosis in a murine model.
Model: Apolipoprotein E-deficient (Apoe-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
Protocol:
-
Animal Husbandry: Male Apoe-/- mice (e.g., 5 weeks old) are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Mice are fed a high-fat, Western-type diet (e.g., containing 21% fat and 0.15% cholesterol) to accelerate atherosclerosis development.
-
Treatment Administration: The FABP4 inhibitor (e.g., BMS309403) is administered orally, for instance, via gavage or mixed in the diet, at a specified dose and frequency for a defined period (e.g., 8 weeks). A vehicle control group receives the same treatment without the active compound.
-
Atherosclerotic Lesion Analysis:
-
At the end of the treatment period, mice are euthanized, and the aortas are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The entire aorta is dissected, opened longitudinally, and stained with a lipid-staining dye such as Oil Red O or Sudan IV to visualize atherosclerotic plaques.
-
The total aortic surface area and the lesion area are quantified using image analysis software.
-
The aortic root can also be embedded, sectioned, and stained with Oil Red O for detailed analysis of plaque size and composition.
-
The workflow for this in vivo experiment is depicted below.
Caption: Workflow for in vivo evaluation of a FABP4 inhibitor.
Macrophage Foam Cell Formation Assay
Objective: To assess the effect of a FABP4 inhibitor on lipid accumulation in macrophages.
Cell Line: Human monocytic cell line THP-1 or primary mouse peritoneal macrophages.
Protocol:
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Differentiation into macrophages is induced by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Lipid Loading: Differentiated macrophages are incubated with a lipid source, such as oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) (e.g., 50 µg/mL), in the presence or absence of the FABP4 inhibitor at various concentrations for 24-48 hours.
-
Lipid Staining:
-
Cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Intracellular lipid droplets are stained with Oil Red O solution.
-
The stained lipid droplets can be visualized by light microscopy and quantified by extracting the dye with isopropanol (B130326) and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Cholesterol Ester Quantification:
-
Cellular lipids are extracted using a solvent mixture (e.g., hexane:isopropanol).
-
The total cholesterol and free cholesterol content are measured using commercially available enzymatic kits.
-
The cholesterol ester content is calculated by subtracting the free cholesterol from the total cholesterol and normalized to the total cellular protein content.
-
Measurement of Inflammatory Cytokine Production
Objective: To determine the effect of a FABP4 inhibitor on the secretion of pro-inflammatory cytokines from macrophages.
Protocol:
-
Macrophage Stimulation: Differentiated macrophages (as described in 4.2) are pre-treated with the FABP4 inhibitor for a specified time (e.g., 1 hour) before being stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., MCP-1, TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Conclusion and Future Directions
The inhibition of FABP4 presents a promising therapeutic strategy for the management of atherosclerosis. Preclinical studies with inhibitors like BMS309403 have consistently demonstrated beneficial effects on key pathological processes, including a reduction in atherosclerotic lesion size, decreased macrophage lipid accumulation, and suppression of inflammation.
While the specific compound this compound requires further investigation to establish its efficacy and mechanism of action in atherosclerosis, the broader evidence for targeting FABP4 is compelling. Future research should focus on:
-
Specificity and Safety: Developing FABP4 inhibitors with high selectivity to minimize off-target effects, particularly avoiding inhibition of other FABP isoforms that are crucial in tissues like the heart.
-
Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of FABP4 inhibitors in patients with or at high risk for atherosclerotic cardiovascular disease.[3][4]
-
Combination Therapies: Exploring the potential of FABP4 inhibitors in combination with existing therapies for atherosclerosis, such as statins, to achieve synergistic effects.
References
- 1. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of a synthetic FABP4 inhibitor 8g on atherosclerosis in ApoE-deficient mice: the inhibition of lipid accumulation and inflammation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Potential of FABP4 Inhibition in Non-alcoholic Fatty Liver Disease: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The intricate pathophysiology of NAFLD involves complex interactions between metabolic dysregulation and inflammatory signaling. Fatty Acid Binding Protein 4 (FABP4), an adipokine primarily expressed in adipocytes and macrophages, has emerged as a critical mediator in the pathogenesis of NAFLD. Elevated levels of FABP4 are associated with insulin (B600854) resistance, lipotoxicity, and hepatic inflammation. This technical guide explores the therapeutic potential of inhibiting FABP4 in the context of NAFLD. Due to the limited availability of specific data on a compound denoted as "Fabp4-IN-4," this document will utilize the well-characterized FABP4 inhibitor, BMS309403, as a representative molecule to delineate the mechanism of action, preclinical efficacy, and experimental validation of this therapeutic strategy.
Introduction: The Role of FABP4 in NAFLD Pathogenesis
Fatty Acid Binding Protein 4 (FABP4) is a 14-15 kDa intracellular lipid-binding protein that plays a crucial role in fatty acid uptake, transport, and metabolism.[1] While predominantly found in adipocytes and macrophages, FABP4 expression is upregulated in the liver under conditions of metabolic stress and has been linked to the progression of NAFLD.[2] Circulating FABP4 levels are positively correlated with the severity of liver steatosis and inflammation in patients with NAFLD.[3][4]
FABP4 contributes to NAFLD through several mechanisms:
-
Promotion of Adipose Tissue Lipolysis: FABP4 facilitates the release of free fatty acids (FFAs) from adipose tissue, increasing their flux to the liver and contributing to hepatic lipid accumulation (steatosis).[2]
-
Induction of Hepatic Insulin Resistance: Exogenous FABP4 can impair insulin signaling in hepatocytes, a key driver of NAFLD progression.
-
Pro-inflammatory Signaling in Hepatic Macrophages (Kupffer Cells): FABP4 potentiates inflammatory responses in Kupffer cells, the resident macrophages of the liver, through the activation of key signaling pathways such as c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[5] This sustained inflammation is a hallmark of NASH.
Given its central role in linking lipid metabolism and inflammation in NAFLD, pharmacological inhibition of FABP4 presents a promising therapeutic avenue.
Mechanism of Action of FABP4 Inhibition
FABP4 inhibitors, such as BMS309403, are small molecules designed to bind to the fatty acid-binding pocket of the FABP4 protein, thereby preventing the binding and transport of its endogenous lipid ligands.[6] The therapeutic effects of FABP4 inhibition in NAFLD are mediated through the attenuation of downstream signaling cascades that promote inflammation and cellular stress.
Key Signaling Pathways Modulated by FABP4 Inhibition
The inhibition of FABP4 has been shown to suppress the activation of the JNK and NF-κB signaling pathways in hepatic macrophages.[5] These pathways are critical drivers of pro-inflammatory cytokine production and hepatocyte injury in NAFLD.
-
JNK Pathway: The JNK pathway is activated by various cellular stresses, including lipotoxicity, and contributes to apoptosis and inflammation.
-
NF-κB Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
By blocking the pro-inflammatory effects of FABP4, its inhibitors can reduce hepatic inflammation, a key step in the transition from simple steatosis to NASH.
Caption: FABP4 signaling pathway in macrophages.
Preclinical Efficacy of FABP4 Inhibition in NAFLD Models
Preclinical studies utilizing animal models of NAFLD have demonstrated the therapeutic potential of FABP4 inhibition. The FABP4 inhibitor BMS309403 has been shown to ameliorate key features of NAFLD in mice fed a high-fat, high-cholesterol diet.[5]
Quantitative Effects of FABP4 Inhibition on NAFLD Pathophysiology
The following tables summarize the expected quantitative outcomes based on preclinical studies of FABP4 inhibition in diet-induced NAFLD mouse models.
Table 1: Effects of FABP4 Inhibition on Hepatic Steatosis and Injury
| Parameter | Vehicle Control | FABP4 Inhibitor (e.g., BMS309403) | Expected % Change |
| Liver/Body Weight Ratio | Elevated | Reduced | ↓ 15-25% |
| Hepatic Triglyceride Content | High | Significantly Reduced | ↓ 30-50% |
| Serum ALT (U/L) | Elevated | Significantly Reduced | ↓ 40-60% |
| Serum AST (U/L) | Elevated | Significantly Reduced | ↓ 30-50% |
| Oil Red O Staining (% area) | High Positive Staining | Reduced Positive Staining | ↓ 40-70% |
Table 2: Effects of FABP4 Inhibition on Hepatic Inflammation and Fibrosis
| Parameter | Vehicle Control | FABP4 Inhibitor (e.g., BMS309403) | Expected % Change |
| Hepatic TNF-α mRNA Expression | Upregulated | Downregulated | ↓ 40-60% |
| Hepatic IL-6 mRNA Expression | Upregulated | Downregulated | ↓ 30-50% |
| F4/80 Positive Macrophages/HPF | Increased Infiltration | Reduced Infiltration | ↓ 30-50% |
| Sirius Red Staining (% area) | Increased Collagen Deposition | Reduced Collagen Deposition | ↓ 20-40% |
| α-SMA Expression (fibrosis marker) | Upregulated | Downregulated | ↓ 30-50% |
Note: The expected percentage changes are estimates based on published literature and may vary depending on the specific experimental model and conditions.
Experimental Protocols for Evaluating FABP4 Inhibitors in NAFLD
The following section provides detailed methodologies for key experiments to assess the efficacy of FABP4 inhibitors in preclinical models of NAFLD.
Caption: General experimental workflow for NAFLD studies.
High-Fat Diet-Induced NAFLD Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House mice for one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to chow and water.
-
Diet Induction: Switch mice to a high-fat diet (HFD), typically containing 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment: Following the induction period, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the compounds daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly throughout the study.
-
Termination: At the end of the treatment period, fast mice overnight and collect blood via cardiac puncture. Euthanize mice and harvest liver tissue for subsequent analyses.
Histological Analysis of Liver Sections
-
Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Snap-freeze another portion in optimal cutting temperature (OCT) compound for cryosectioning.
-
Hematoxylin (B73222) and Eosin (H&E) Staining: Stain 5 µm paraffin-embedded sections with H&E to assess overall liver morphology, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining for Neutral Lipids:
-
Cut 10 µm frozen sections using a cryostat.
-
Fix sections in 10% formalin for 10 minutes.
-
Rinse with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Quantify the red-stained lipid droplet area using image analysis software.
-
-
Sirius Red Staining for Fibrosis:
-
Stain 5 µm paraffin-embedded sections with Picro-Sirius Red solution to visualize collagen fibers.
-
Quantify the red-stained fibrotic area using image analysis software.
-
Immunohistochemistry for Macrophage Infiltration
-
Antigen Retrieval: Deparaffinize and rehydrate 5 µm liver sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against the macrophage marker F4/80.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount with a permanent mounting medium.
-
Quantification: Count the number of F4/80-positive cells per high-power field (HPF).
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Homogenize snap-frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated and total JNK and NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The inhibition of FABP4 represents a compelling therapeutic strategy for the treatment of NAFLD. By targeting the interplay between lipid metabolism and inflammation, FABP4 inhibitors have the potential to ameliorate hepatic steatosis, reduce inflammation, and prevent the progression to more advanced stages of liver disease. The preclinical data for FABP4 inhibitors like BMS309403 are promising, demonstrating significant improvements in key histological and molecular markers of NAFLD.
Future research should focus on:
-
Identifying and characterizing novel FABP4 inhibitors with improved potency and selectivity.
-
Conducting long-term efficacy and safety studies in relevant preclinical models of NASH and fibrosis.
-
Exploring the potential of combination therapies that target multiple pathways involved in NAFLD pathogenesis.
-
Initiating clinical trials to evaluate the therapeutic potential of FABP4 inhibition in patients with NAFLD and NASH.
The continued investigation into FABP4 inhibitors will be crucial in the development of effective and targeted therapies for the millions of individuals affected by non-alcoholic fatty liver disease.
References
- 1. genecards.org [genecards.org]
- 2. Unveiling the Role of the Fatty Acid Binding Protein 4 in the Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary fatty acid and retinol binding protein-4 predict CKD progression in severe NAFLD patients with hypertension: 4-year study with clinical and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Relationship Between Fatty Acid Binding Protein 4 and Liver Fat in Individuals at Increased Cardiometabolic Risk [frontiersin.org]
- 5. Pharmacological inhibition of adipocyte fatty acid binding protein alleviates both acute liver injury and non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Fabp4-IN-4 as a Tool for Studying FABP4 Biology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound initially specified, "Fabp4-IN-4," appears to be a misnomer or a less common designation. Publicly available data for a FABP4 inhibitor with this specific name is scarce and contradictory, with one source indicating its primary target as FABP1[1]. Therefore, this guide will focus on a well-characterized, potent, and selective FABP4 inhibitor, BMS-309403 , as a representative tool for studying FABP4 biology. The principles, protocols, and data presented herein provide a robust framework for investigating the roles of FABP4 using small molecule inhibitors.
Introduction to FABP4 and the Role of Inhibitors
Fatty acid-binding protein 4 (FABP4), also known as aP2 or A-FABP, is a member of the intracellular lipid-binding protein family.[2] It is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in fatty acid uptake, transport, and signaling.[3][4] FABP4 is a key mediator at the interface of metabolic and inflammatory pathways.[3][4] Elevated levels of FABP4 are associated with obesity, insulin (B600854) resistance, type 2 diabetes, and atherosclerosis.[4][5] Consequently, the inhibition of FABP4 has emerged as a promising therapeutic strategy for these metabolic diseases.[5] Small molecule inhibitors of FABP4, such as BMS-309403, provide invaluable tools for elucidating the multifaceted functions of FABP4 in both health and disease.[2][6]
Quantitative Data for the Representative FABP4 Inhibitor: BMS-309403
The following tables summarize the quantitative data for BMS-309403, highlighting its potency and selectivity for FABP4.
Table 1: In Vitro Binding Affinity and Selectivity of BMS-309403
| Target | Ki (nM) | Reference |
| Human FABP4 | <2 | [1][7][8][9] |
| Mouse FABP4 | <2 | [6] |
| Human FABP3 (Heart) | 250 | [1][7][8][9][10] |
| Human FABP5 (Epidermal) | 350 | [1][7][8][9][10] |
Table 2: Cellular Activity of BMS-309403
| Assay | Cell Line | Effect | IC50 / Concentration | Reference |
| Inhibition of MCP-1 Release | THP-1 Macrophages | Dose-dependent decrease | ≥10 µM | [10] |
| Inhibition of Basal MCP-1 Release | Differentiated THP-1 Macrophages | Inhibition | ~10-25 µM | [10][11] |
| Inhibition of Isoproterenol-Stimulated Lipolysis | 3T3-L1 Adipocytes | Reduction in lipolysis | 30 µM | [10] |
| Inhibition of Isoproterenol-Stimulated Lipolysis | Primary Human Adipocytes | Dose-dependent reduction | IC50 ~10-30 µM | [10][12] |
| Attenuation of LPS-induced ROS production | BV-2 Microglia | 36.0% reduction | 50 µM | [13] |
| Attenuation of LPS-induced Nitrite production | BV-2 Microglia | 26.8% reduction | 50 µM | [13] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of FABP4 inhibitors in research.
Protocol 1: In Vitro FABP4 Inhibitor Screening Assay (Fluorescence Polarization)
This protocol is adapted from commercially available FABP4 inhibitor screening kits and literature reports.[10]
Objective: To determine the in vitro potency (IC50) of a test compound against FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid probe (e.g., 1,8-ANS)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Test compound (e.g., BMS-309403) and DMSO for dilution
-
96-well black microplate
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the test compound in Assay Buffer.
-
In a 96-well plate, add the diluted test compound solutions.
-
Add the fluorescent probe to each well at a final concentration optimized for the assay.
-
Initiate the binding reaction by adding recombinant FABP4 protein to each well. The final concentration of FABP4 should be in the low nanomolar range and optimized for a significant polarization window.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Adipocyte Lipolysis Assay
This protocol is based on methods described for 3T3-L1 adipocytes and primary human adipocytes.[10][12]
Objective: To assess the effect of a FABP4 inhibitor on stimulated lipolysis in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary human adipocytes
-
DMEM with high glucose, supplemented with 10% FBS and antibiotics
-
Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)
-
Test compound (e.g., BMS-309403)
-
Glycerol (B35011) assay kit
-
96-well cell culture plate
Procedure:
-
Plate differentiated adipocytes in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate lipolysis by adding isoproterenol (e.g., 100 nM final concentration) to the wells.
-
Incubate for 2-4 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the glycerol concentration in the supernatant using a commercial glycerol assay kit, as glycerol release is a direct measure of lipolysis.
-
Data Analysis: Normalize the glycerol release in the treated wells to the vehicle-treated, isoproterenol-stimulated control. Plot the percentage of inhibition against the test compound concentration to determine the IC50.
Protocol 3: Macrophage Anti-inflammatory Assay (MCP-1 Secretion)
This protocol is based on studies using THP-1 human monocytic cells.[10][11]
Objective: To evaluate the anti-inflammatory effect of a FABP4 inhibitor by measuring the secretion of the chemokine MCP-1 from macrophages.
Materials:
-
THP-1 human monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
LPS (Lipopolysaccharide) to stimulate inflammation (optional)
-
Test compound (e.g., BMS-309403)
-
Human MCP-1 ELISA kit
-
24-well cell culture plate
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated macrophages with the test compound or vehicle for 1-2 hours.
-
For stimulated conditions, add LPS (e.g., 100 ng/mL) to the wells. For basal secretion, no further stimulus is needed.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the MCP-1 concentrations in the supernatants from treated and untreated cells. Calculate the percentage of inhibition of MCP-1 secretion.
Protocol 4: In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
This protocol provides a general framework based on published studies with BMS-309403 in mice.[10][14][15]
Objective: To assess the in vivo effects of a FABP4 inhibitor on metabolic parameters in a diet-induced obesity (DIO) mouse model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound (e.g., BMS-309403) formulated for oral administration (e.g., in drinking water or by oral gavage)
-
Equipment for glucose and insulin tolerance tests
-
Materials for blood and tissue collection
Procedure:
-
Induce obesity in mice by feeding them an HFD for 8-12 weeks.
-
Randomly assign the obese mice to treatment groups (vehicle control and test compound).
-
Administer the test compound daily for a specified period (e.g., 4-8 weeks). For BMS-309403, oral administration has been reported.[14]
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess insulin sensitivity.
-
At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Harvest tissues (e.g., adipose tissue, liver, muscle) for further analysis (e.g., gene expression, histology).
-
Data Analysis: Compare the metabolic parameters between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving FABP4 and a typical experimental workflow for evaluating a FABP4 inhibitor.
Caption: FABP4's role in adipocyte metabolism and insulin resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of Off-Target Cellular Interactions of Fabp4-IN-4 Remains Elusive
A comprehensive investigation into the cellular targets of the fatty acid-binding protein 4 (FABP4) inhibitor, Fabp4-IN-4, beyond its primary target has been impeded by a lack of publicly available data. Despite extensive searches for selectivity profiles, off-target binding assays, and target deconvolution studies, specific information regarding the broader cellular interactions of this particular inhibitor could not be located.
Fatty acid-binding protein 4 has emerged as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes and atherosclerosis, as well as certain cancers. Consequently, the development of potent and selective FABP4 inhibitors is an area of active research. A critical aspect of the preclinical development of any drug candidate is the thorough characterization of its selectivity and potential off-target effects to anticipate and mitigate adverse reactions.
For FABP4 inhibitors, a primary concern is their selectivity against other members of the fatty acid-binding protein family, which share a high degree of structural similarity. In particular, cross-reactivity with FABP3 (heart-type) and FABP5 (epidermal-type) is a key consideration due to the potential for cardiac or skin-related side effects. While the scientific literature discusses the selectivity of several FABP4 inhibitors, such as BMS309403, specific quantitative data or detailed experimental protocols for assessing the off-target profile of "this compound" are not available in the public domain.
Without access to the chemical structure or alternative nomenclature for this compound, further targeted searches for its off-target profile have proven unsuccessful. Such information is essential for conducting broader database searches and identifying publications that may have characterized its interactions with a wider array of cellular proteins.
Therefore, a detailed technical guide on the cellular targets of this compound beyond FABP4 cannot be constructed at this time. The generation of quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is contingent on the availability of primary research data that specifically characterizes the selectivity and off-target interactions of this compound.
Researchers, scientists, and drug development professionals interested in the off-target profile of this compound are encouraged to consult any proprietary documentation that may be available from the compound's developer or to perform the necessary experimental assays to determine its selectivity and cellular targets. Standard methodologies for such a characterization would include, but are not limited to, broad-panel kinase screening, affinity chromatography followed by mass spectrometry, and cellular thermal shift assays (CETSA).
The Effect of FABP4 Inhibition on Macrophage Activation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. In macrophages, FABP4 is a critical regulator of activation and polarization, influencing the cellular response in various pathological conditions, including atherosclerosis, insulin (B600854) resistance, and autoimmune diseases. Pharmacological inhibition of FABP4 has emerged as a promising therapeutic strategy to modulate macrophage function and ameliorate inflammatory diseases.
This technical guide provides a comprehensive overview of the effects of FABP4 inhibition on macrophage activation. Due to the limited publicly available data on the specific inhibitor "Fabp4-IN-4," this document will focus on the effects of other well-characterized and structurally related FABP4 inhibitors, such as BMS309403 and HTS01037, as a proxy. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at understanding the role of FABP4 in macrophage biology.
Data Presentation: Quantitative Effects of FABP4 Inhibition on Macrophage Activation
The following tables summarize the quantitative data from various studies on the impact of FABP4 inhibitors on macrophage activation markers.
Table 1: Effect of FABP4 Inhibitors on Inflammatory Cytokine and Chemokine Expression
| Cell Type | Inhibitor (Concentration) | Treatment Conditions | Cytokine/Chemokine | Fold Change/Percentage Reduction | Reference |
| IL-4-polarized human macrophages | BMS309403, HTS01037 | VLDL stimulation | CCL2, IL-1β | Reduced expression (quantitative data not specified) | [1] |
| RAW 264.7 macrophages | BMS309403 (50 µM) | LPS (100 ng/ml) stimulation for 24h | TNF-α, IL-6, MCP-1 | Significantly attenuated (quantitative data not specified) | [2] |
| WT Macrophages | HTS01037 (30 µM) | LPS (500 ng/ml) for 4h, then ATP (2mM) for 1h | IL-1β secretion | Significantly reduced (quantitative data not specified) | [3] |
| Bone marrow-derived macrophages (BMDMs) | HTS01037 (30 µM) | LPS (500 ng/ml) for 4h | IL-1β mRNA | Significantly reduced (quantitative data not specified) | [3] |
Table 2: Effect of FABP4 Inhibition on Signaling Pathways in Macrophages
| Cell Type | Inhibitor (Concentration) | Treatment Conditions | Pathway/Molecule | Effect | Reference |
| RAW 264.7 cells | BMS309403 (50 µM) | LPS (100 ng/ml) stimulation for 10 min | JNK phosphorylation | Markedly attenuated | [2] |
| RAW 264.7 cells | BMS309403 (50 µM) | LPS (100 ng/ml) stimulation for 24h | AP-1 Luciferase Activity | Significantly attenuated | [2] |
| FABP4/aP2 inhibitor-treated cells | HTS01037 | Inflammasome activation | IL-1β secretion | Ablated | [3] |
| WT Macrophages | HTS01037 (30 µM) | 4h treatment | Hydrogen Peroxide (H₂O₂) | Significantly reduced | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effect of FABP4 inhibitors on macrophage activation.
Macrophage Culture and Polarization
-
Cell Lines: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) are commonly used. Primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages offer more physiologically relevant models.
-
Differentiation (for THP-1 and primary monocytes):
-
THP-1 monocytes are typically differentiated into macrophages by treatment with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.
-
Human PBMCs are isolated by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by adherence or magnetic-activated cell sorting (MACS) and cultured with M-CSF (50 ng/mL) for 5-7 days to differentiate into M0 macrophages.
-
-
Polarization:
-
M1 (Classical) Activation: Treat M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
M2 (Alternative) Activation: Treat M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
-
Inhibitor Treatment: Pre-treat macrophages with the FABP4 inhibitor (e.g., BMS309403 at 50 µM or HTS01037 at 30 µM) for 1-2 hours before adding polarizing stimuli.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and untreated macrophage cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for target genes (e.g., Tnf, Il6, Nos2 for M1; Arg1, Mrc1 for M2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Sample Collection: Collect the culture supernatant from treated and untreated macrophage cultures.
-
ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, CCL2). Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Western Blotting for Protein Expression and Signaling Pathway Analysis
-
Protein Extraction: Lyse macrophage pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., phosphorylated and total JNK, NF-κB p65, IκBα, FABP4, and β-actin as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
Caption: Effect of FABP4 Inhibition on Macrophage Pro-inflammatory Signaling.
Experimental Workflow
Caption: General Experimental Workflow for Studying FABP4 Inhibition.
Logical Relationships
Caption: Logical Relationship of FABP4 Activity and Macrophage Phenotype.
Conclusion
Inhibition of FABP4 presents a compelling strategy for modulating macrophage activation and promoting an anti-inflammatory phenotype. The data and protocols summarized in this guide, based on the effects of well-studied FABP4 inhibitors, provide a solid foundation for researchers investigating the therapeutic potential of targeting FABP4 in inflammatory and metabolic diseases. Future studies focusing on the specific effects of novel inhibitors like this compound will be crucial for advancing our understanding and developing targeted therapies.
References
- 1. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FABP4 Inhibition in Cancer Metabolism: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fatty Acid Binding Protein 4 (FABP4), an intracellular lipid chaperone, has emerged as a significant player in cancer metabolism. Its overexpression in various cancers is linked to enhanced tumor growth, metastasis, and chemoresistance. FABP4 facilitates the uptake and trafficking of fatty acids, providing fuel for the high energetic demands of cancer cells and modulating key oncogenic signaling pathways. Consequently, the inhibition of FABP4 presents a promising therapeutic strategy to disrupt cancer metabolism and impede tumor progression.
This technical guide provides a comprehensive overview of the role of FABP4 in cancer metabolism, with a focus on the well-characterized inhibitor, BMS309403, as a representative molecule for research and development. While the specific compound "Fabp4-IN-4" was not found in publicly available scientific literature, the principles and methodologies described herein using BMS309403 as a case study are broadly applicable to the investigation of other FABP4 inhibitors. This guide offers detailed experimental protocols, quantitative data, and visual representations of signaling pathways and experimental workflows to support researchers in this burgeoning field.
Introduction: FABP4 in the Landscape of Cancer Metabolism
Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to meet the increased demand for energy and biosynthetic precursors required for rapid proliferation and dissemination.[1] Among the key metabolic pathways altered in cancer, lipid metabolism has gained significant attention. Cancer cells often exhibit an increased reliance on fatty acid oxidation (FAO) and de novo lipogenesis to support their growth and survival.
FABP4, also known as A-FABP or aP2, is a 14-15 kDa protein that plays a crucial role in the intracellular transport of long-chain fatty acids.[2] It is highly expressed in adipocytes and macrophages and has been found to be aberrantly expressed in a variety of cancers, including breast, prostate, ovarian, pancreatic, and colon cancer.[1][3] Elevated FABP4 expression in the tumor microenvironment, particularly in cancer-associated adipocytes and macrophages, can fuel tumor progression by supplying fatty acids to cancer cells.[1]
The multifaceted role of FABP4 in cancer includes:
-
Facilitating Fatty Acid Uptake and Trafficking: FABP4 binds to fatty acids, increasing their solubility in the cytoplasm and facilitating their transport to mitochondria for β-oxidation or to lipid droplets for storage.[2]
-
Modulating Oncogenic Signaling: FABP4 has been shown to influence key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and STAT3 pathways.[1][4]
-
Promoting Metastasis and Chemoresistance: By providing a steady supply of energy and influencing signaling cascades, FABP4 can enhance the migratory and invasive properties of cancer cells and contribute to resistance to chemotherapy.[1]
Given its central role in cancer metabolism, FABP4 has emerged as a compelling target for therapeutic intervention.
The FABP4 Inhibitor: A Case Study on BMS309403
As "this compound" is not a documented FABP4 inhibitor in scientific literature, this guide will focus on BMS309403 , a potent and selective small-molecule inhibitor of FABP4. BMS309403 competitively binds to the fatty acid-binding pocket of FABP4, thereby blocking its ability to transport fatty acids.[5]
Quantitative Data for BMS309403
The following tables summarize key quantitative data for BMS309403, providing a reference for its potency and selectivity.
| Parameter | Value | Target | Reference |
| Ki | <2 nM | Human FABP4 | [5] |
| Ki | 250 nM | Human FABP3 | [5] |
| Ki | 350 nM | Human FABP5 | [5] |
| Kd | 4 nM | Human FABP4 | [5] |
Table 1: Binding Affinity and Selectivity of BMS309403. This table highlights the high affinity and selectivity of BMS309403 for FABP4 over other FABP isoforms.
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| THP-1 (macrophage-like) | Leukemia | MCP-1 Secretion | Dose-dependent decrease (1-25 µM) | [6] |
| PC-3 | Prostate Cancer | Cell Invasion | Significant reduction at 30 µM | [4] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Cell Viability | Dose-dependent decrease | [7] |
| Breast Cancer Cell Lines | Breast Cancer | Cell Viability | Significant decrease with 20 µM BMS309403 in combination with a CD36 inhibitor | [5] |
Table 2: In Vitro Efficacy of BMS309403 in Cancer Cell Lines. This table provides examples of the effective concentrations of BMS309403 in various cancer-related cell-based assays.
Experimental Protocols for Investigating FABP4 Inhibition
This section provides detailed methodologies for key experiments to assess the role of FABP4 inhibitors in cancer metabolism. These protocols are based on established methods and can be adapted for specific research questions.
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of a FABP4 inhibitor on cancer cell viability and proliferation.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FABP4 inhibitor (e.g., BMS309403) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the FABP4 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol describes the detection of changes in protein expression in cancer cells following treatment with a FABP4 inhibitor.
Materials:
-
Cancer cell line of interest
-
FABP4 inhibitor (e.g., BMS309403)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FABP4, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the FABP4 inhibitor as described in the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a FABP4 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FABP4 inhibitor (e.g., BMS309403) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the FABP4 inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.[3]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Visualizing the Role of FABP4 Inhibition
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to FABP4 inhibition in cancer metabolism.
Caption: FABP4-mediated signaling in cancer and the inhibitory effect of BMS309403.
Caption: A typical experimental workflow for evaluating a FABP4 inhibitor.
Conclusion and Future Directions
The inhibition of FABP4 represents a compelling strategy to target the metabolic vulnerabilities of cancer. The well-characterized inhibitor BMS309403 has demonstrated significant anti-tumor effects in preclinical models, highlighting the therapeutic potential of this approach. This technical guide provides a foundational framework for researchers to explore the role of FABP4 inhibition in various cancer contexts.
Future research should focus on:
-
Identifying and characterizing novel FABP4 inhibitors with improved potency and selectivity.
-
Elucidating the detailed molecular mechanisms by which FABP4 inhibition impacts different cancer types.
-
Investigating the efficacy of FABP4 inhibitors in combination with standard-of-care therapies to overcome chemoresistance.
-
Developing biomarkers to identify patients who are most likely to benefit from FABP4-targeted therapies.
By advancing our understanding of FABP4's role in cancer metabolism and developing effective inhibitors, we can pave the way for new and innovative therapeutic strategies to improve patient outcomes.
References
- 1. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid binding protein 4 enhances prostate cancer progression by upregulating matrix metalloproteinases and stromal cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FABP4 Inhibition in Mouse Models of Obesity
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Elevated levels of FABP4 are strongly associated with obesity and its metabolic complications, including insulin (B600854) resistance, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[1][2] This document provides detailed application notes and protocols for the use of a representative FABP4 inhibitor, BMS309403, in mouse models of obesity. While the specific inhibitor "Fabp4-IN-4" was not found in the reviewed literature, BMS309403 is a well-characterized, potent, and selective inhibitor of FABP4 and serves as a suitable proxy for these protocols.[1][3][4]
Mechanism of Action
FABP4 binds to fatty acids, facilitating their transport and regulating their downstream signaling. In adipocytes, FABP4 is involved in lipolysis and lipid storage. In macrophages, it modulates inflammatory responses.[2] Inhibition of FABP4 has been shown to ameliorate insulin resistance and reduce atherosclerosis in mouse models.[4][5] The inhibitor BMS309403 acts as a competitive ligand that binds to the fatty-acid-binding pocket of FABP4, thereby blocking its function.[1][3]
Signaling Pathway of FABP4 in Metabolic Regulation
The following diagram illustrates the central role of FABP4 in adipocyte and macrophage signaling, and the mechanism of its inhibition.
Caption: FABP4 signaling in adipocytes and macrophages and its inhibition.
Recommended Dosage and Administration of BMS309403 in Mouse Models
The following table summarizes recommended dosages and administration routes for BMS309403 in commonly used mouse models of obesity.
| Mouse Model | Diet | Dosage | Administration Route | Duration | Reference |
| C57BL/6J | High-Fat Diet (60% kcal fat) | 40 mg/kg/day | Oral Gavage | 4 weeks | [4] |
| C57BL/6J | High-Fat Diet | 3, 10, or 30 mg/kg/day | In Diet | 8 weeks | [5] |
| TRAMP | High-Fat Diet | 40 µg/mL | In Drinking Water | 12 weeks | [6] |
| ob/ob | Standard Chow | 15 mg/kg/day | Oral Gavage | 6 weeks | [4] |
| BALB/c | High-Sucrose Diet | 15 mg/kg/day | Oral Gavage | 5 weeks | [3] |
Summary of In Vivo Efficacy Data
This table presents a summary of the reported effects of BMS309403 on key metabolic parameters in mouse models of obesity.
| Parameter | Mouse Model | Treatment Details | Outcome | Reference |
| Body Weight | ob/ob | 15 mg/kg/day, oral gavage, 6 weeks | No significant difference | [4] |
| Body Weight | TRAMP (on HFD) | 40 µg/mL in drinking water, 12 weeks | Decreased body weight | [6] |
| Body Weight | BALB/c (on high-sucrose) | 15 mg/kg/day, oral gavage, 5 weeks | Increased body weight gain | [3] |
| Plasma Triglycerides | C57BL/6J (on HFD) | 3, 10, 30 mg/kg/day in diet, 8 weeks | Reduced | [5] |
| Plasma Free Fatty Acids | C57BL/6J (on HFD) | 3, 10, 30 mg/kg/day in diet, 8 weeks | Reduced (significant at 30 mg/kg) | [5] |
| Blood Glucose | ob/ob | 15 mg/kg/day, oral gavage, 6 weeks | Decreased (fed and fasted) | [4] |
| Glucose Tolerance | ob/ob | 15 mg/kg/day, oral gavage, 6 weeks | Improved | [4] |
| Insulin Levels | ob/ob | 15 mg/kg/day, oral gavage, 6 weeks | Decreased | [4] |
| Insulin Sensitivity | ob/ob | 15 mg/kg/day, oral gavage, 6 weeks | Increased | [4] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model
This protocol describes the induction of obesity in C57BL/6J mice through a high-fat diet and subsequent treatment with a FABP4 inhibitor.
Caption: Experimental workflow for a diet-induced obesity study.
Materials:
-
Male C57BL/6J mice (4 weeks old)
-
High-fat diet (HFD), e.g., D12492 (60% kcal from fat)
-
Standard chow diet
-
BMS309403
-
Vehicle (e.g., 10% 1-methyl-2-pyrrolidone and 5% Cremophor EL in water)[4]
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin solution (for ITT)
-
Glucose solution (for GTT)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for one week with ad libitum access to standard chow and water.
-
Obesity Induction: At 5 weeks of age, switch the experimental group to a high-fat diet. Maintain a control group on the standard chow diet. Monitor body weights weekly. Obesity is typically established after 12-16 weeks on the HFD.
-
Treatment:
-
Prepare a stock solution of BMS309403 in the chosen vehicle.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer BMS309403 or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose from a tail snip.
-
Administer an intraperitoneal (IP) injection of glucose (1.5 g/kg body weight).[4]
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer an IP injection of insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures:
-
At the end of the treatment period, fast mice overnight.
-
Collect terminal blood via cardiac puncture for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for further analysis.
-
Genetic Obesity Model (ob/ob Mice)
This protocol outlines the use of leptin-deficient ob/ob mice, a genetic model of severe obesity and insulin resistance.
Materials:
-
Male ob/ob mice (e.g., on a C57BL/6J background)
-
BMS309403
-
Vehicle
-
Standard laboratory equipment as listed in Protocol 1.
Procedure:
-
Acclimatization: Acclimatize ob/ob mice to the facility for one week. These mice are obese from a young age.
-
Treatment:
-
Begin treatment at a specified age (e.g., 8-10 weeks).
-
Administer BMS309403 (e.g., 15 mg/kg/day) or vehicle via oral gavage daily for the study duration (e.g., 6 weeks).[4]
-
-
Monitoring and Analysis:
-
Monitor body weight and food intake regularly.
-
Perform GTT and ITT as described in Protocol 1. Note that fasting times and glucose/insulin doses may need to be optimized for this severely insulin-resistant model.
-
Conclusion
Inhibition of FABP4 with compounds like BMS309403 presents a promising therapeutic strategy for mitigating the metabolic disturbances associated with obesity. The provided protocols offer a framework for evaluating the efficacy of FABP4 inhibitors in preclinical mouse models. Researchers should optimize dosages, administration routes, and study durations based on the specific research question and mouse model being utilized. Careful monitoring of metabolic parameters is essential to accurately assess the therapeutic potential of these compounds.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Fabp4-IN-4 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabp4-IN-4 is a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), a key protein involved in lipid metabolism and inflammatory pathways. As a potential therapeutic agent, understanding its stability and establishing appropriate storage conditions are critical for ensuring its potency, safety, and shelf-life throughout the research and drug development process. These application notes provide a comprehensive overview of recommended storage conditions and detailed protocols for assessing the stability of this compound. The methodologies are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in the table below. These properties are essential for designing and interpreting stability studies.
| Property | Value |
| Molecular Formula | C₂₂H₁₈ClNO₄ |
| Molecular Weight | 400.83 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. |
| Purity (typical) | >98% (as determined by HPLC) |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended for short-term and long-term storage.
| Storage Type | Temperature | Atmosphere | Light Conditions | Duration |
| Short-Term | 2-8°C | Inert (e.g., Argon or Nitrogen) | Protected from light | Up to 1 month |
| Long-Term (Solid) | -20°C or -80°C | Inert (e.g., Argon or Nitrogen) | Protected from light | > 1 year |
| Long-Term (Solution) | -80°C | Inert (e.g., Argon or Nitrogen) | Protected from light | Up to 6 months (in a suitable solvent like DMSO) |
Note: For solutions, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Experimental Protocols for Stability Assessment
The following protocols are designed to assess the stability of this compound under various conditions, in line with ICH Q1A (R2) guidelines.[1][2] These studies will help to identify potential degradation products and establish a re-test period or shelf life.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3][4] This information is crucial for developing stability-indicating analytical methods. The recommended degradation target is 5-20% to ensure that degradation products are generated at a sufficient level for detection without being overly complex.[3]
a. Hydrolytic Stability:
-
Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic)
-
Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubate the solutions at 60°C for up to 7 days.
-
Withdraw aliquots at initial, 1, 3, and 7-day time points.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see below).
b. Oxidative Stability:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for up to 24 hours.
-
Withdraw aliquots at initial, 2, 8, and 24-hour time points.
-
Analyze all samples by HPLC.
c. Thermal Stability (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven.
-
Expose the sample to a temperature of 60°C for up to 4 weeks.
-
Withdraw samples at initial, 1, 2, and 4-week time points.
-
Prepare solutions of the samples and analyze by HPLC.
d. Photostability:
-
Expose solid this compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the light-exposed and control samples by HPLC.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of the product under recommended storage conditions and to evaluate the effect of short-term excursions outside these conditions.[1]
a. Study Design:
-
Prepare at least three batches of this compound.
-
Package the samples in containers that simulate the proposed storage and distribution packaging.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
b. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
c. Analytical Methods: At each time point, the samples should be analyzed for:
-
Appearance
-
Purity and degradation products by a stability-indicating HPLC method.
-
Moisture content (if applicable).
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products and any process-related impurities.[5][6][7]
a. Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
b. Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method should be demonstrated by its ability to resolve the main peak from all degradation products generated during the forced degradation studies.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
FABP4 Signaling in Adipocytes
Caption: FABP4's role in adipocyte lipolysis and its inhibition.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. High-performance liquid chromatography for small-scale studies of drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fabp4-IN-4 in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid storage, and signaling. Elevated FABP4 levels are associated with obesity, insulin (B600854) resistance, and inflammation, making it a compelling therapeutic target for metabolic diseases. Fabp4-IN-4 is a small molecule inhibitor of FABP4 that offers a valuable tool for investigating the therapeutic potential of targeting this protein. These application notes provide detailed protocols for the use of this compound in primary adipocyte culture to study its effects on adipocyte function.
Mechanism of Action
This compound is a potent inhibitor of FABP4. By binding to FABP4, it blocks the protein's ability to shuttle fatty acids, thereby modulating downstream signaling pathways. Inhibition of FABP4 in adipocytes has been shown to decrease lipolysis (the breakdown of stored fat) and reduce the expression of pro-inflammatory cytokines. The primary mechanism involves the modulation of key signaling pathways including the p38 MAPK and NF-κB pathways. Furthermore, FABP4 inhibition can lead to an increase in the protein expression and activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of potent FABP4 inhibitors in primary adipocytes and related cell lines. While specific data for this compound is limited, the data for structurally related and potent FABP4 inhibitors like Compound 2 and BMS309403 provide a strong reference for expected efficacy.
Table 1: Inhibitory Activity of FABP4 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Compound 2 | FABP4 | 21 | Fluorescence Polarization |
| BMS309403 | FABP4 | 600 | Fluorescence Polarization |
| This compound (as FABP1 inhibitor) | FABP1 | 1180 | Not Specified |
Note: The IC50 value for this compound is for FABP1, highlighting the need for specific FABP4 inhibitory data. Compound 2 is presented as a potent FABP4 inhibitor for reference.
Table 2: Effect of FABP4 Inhibitors on Lipolysis in Primary Human Adipocytes
| Compound | Concentration (µM) | Inhibition of Isoproterenol-Stimulated Lipolysis (%) |
| Compound 2 | 1 | ~50% |
| Compound 2 | 10 | ~80% |
| BMS309403 | 1 | ~20% |
| BMS309403 | 10 | ~60% |
Table 3: Effect of FABP4 Inhibitors on MCP-1 Release in THP-1 Macrophages
| Compound | IC50 (µM) for basal MCP-1 release |
| Compound 2 | 0.3 |
| Compound 3 | 0.8 |
| BMS309403 | >10 |
Note: Data for Compound 2 and 3 are from a study on novel FABP4/5 dual inhibitors and are representative of the expected anti-inflammatory effects.[3][4]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Preadipocytes from Adipose Tissue
This protocol describes the isolation of stromal vascular fraction (SVF) containing preadipocytes from adipose tissue.
Materials:
-
Freshly collected adipose tissue (e.g., from mouse inguinal or epididymal fat pads)
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Bovine Serum Albumin (BSA)
-
Sterile PBS
-
100 µm and 40 µm cell strainers
-
Centrifuge
-
Cell culture plates
Procedure:
-
Mince the adipose tissue into fine pieces in a sterile petri dish.
-
Digest the tissue with Collagenase Type I solution (1 mg/mL in DMEM/F-12 with 1% BSA) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the collagenase by adding an equal volume of DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate at 500 x g for 5 minutes to pellet the SVF cells.
-
Resuspend the pellet in growth medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin) and filter through a 40 µm cell strainer.
-
Plate the cells on culture dishes and incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days until the cells reach confluence.
Protocol 2: Differentiation of Primary Preadipocytes into Mature Adipocytes
Materials:
-
Confluent primary preadipocytes
-
Differentiation medium I (DMEM/F-12, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, 1 µg/mL insulin)
-
Differentiation medium II (DMEM/F-12, 10% FBS, 1 µg/mL insulin)
-
Oil Red O staining solution
Procedure:
-
Once preadipocytes are 100% confluent, replace the growth medium with Differentiation Medium I.
-
Incubate for 2 days.
-
Replace the medium with Differentiation Medium II.
-
Incubate for another 2 days, then switch back to growth medium.
-
Continue to culture for another 4-8 days, changing the medium every 2 days, until lipid droplets are visible.
-
Confirm differentiation by staining with Oil Red O.
Protocol 3: Treatment of Mature Adipocytes with this compound
Procedure:
-
Once primary adipocytes are fully differentiated, prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Remove the existing medium from the adipocyte cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream assays.
Protocol 4: Lipolysis Assay
This protocol measures the release of glycerol (B35011) into the culture medium as an indicator of lipolysis.
Materials:
-
Mature adipocytes treated with this compound
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol Assay Kit
Procedure:
-
After treating the adipocytes with this compound for the desired time, wash the cells with PBS.
-
Add fresh medium containing a lipolytic stimulus (e.g., 10 µM isoproterenol) with or without this compound.
-
Incubate for 1-2 hours at 37°C.
-
Collect the culture medium.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol concentration to the total protein content of the cells.
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol is for analyzing the expression of genes involved in inflammation and adipogenesis.
Materials:
-
Mature adipocytes treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Fabp4, Pparg, Adipoq, Il6, Tnf, Mcp1) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
Lyse the treated adipocytes and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualization of Pathways and Workflows
Caption: Signaling pathways modulated by FABP4 in adipocytes.
Caption: Workflow for studying this compound effects.
References
Application Notes and Protocols for FABP4 Inhibitor Administration in Diet-Induced Obesity Animal Models
Note: A comprehensive search for detailed quantitative data and experimental protocols for the specific compound Fabp4-IN-4 in diet-induced obesity models did not yield sufficient information from primary research literature. Therefore, these application notes and protocols are based on the well-documented and representative FABP4 inhibitor, BMS-309403 , to provide a thorough guide for researchers in this field.
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2 or A-FABP, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1] It plays a significant role in lipid metabolism and inflammatory signaling pathways.[2] Elevated levels of FABP4 are associated with obesity, insulin (B600854) resistance, and other metabolic disorders.[3] Inhibition of FABP4 is a promising therapeutic strategy for mitigating the adverse effects of diet-induced obesity (DIO).[4] These notes provide an overview of the application of the FABP4 inhibitor BMS-309403 in DIO animal models, including its effects on key metabolic parameters and detailed experimental protocols.
Quantitative Data Summary
The administration of the FABP4 inhibitor BMS-309403 in diet-induced obese (DIO) mice has been shown to impact various metabolic parameters. The following tables summarize the quantitative data from a representative study.
Table 1: Effects of Chronic BMS-309403 Administration on Plasma Lipids in DIO Mice
| Treatment Group | Dose (mg/kg/day, in diet) | Duration | Plasma Triglycerides (TG) | Plasma Free Fatty Acids (FFA) |
| Vehicle Control | - | 8 weeks | Baseline | Baseline |
| BMS-309403 | 3 | 8 weeks | No significant change | No significant change |
| BMS-309403 | 10 | 8 weeks | No significant change | Reduced |
| BMS-309403 | 30 | 8 weeks | Reduced | Reduced |
Data from a study where BMS-309403 was administered as a diet admixture to DIO mice.[5]
Table 2: Effects of Chronic BMS-309403 Administration on Body Weight and Glucose Homeostasis in DIO Mice
| Treatment Group | Dose (mg/kg/day, in diet) | Duration | Change in Body Weight | Glucose Tolerance Test (GTT) | Insulin Tolerance Test (ITT) |
| Vehicle Control | - | 8 weeks | Baseline | Baseline | Baseline |
| BMS-309403 | 3, 10, 30 | 8 weeks | Minimal effect | No significant change | No significant change |
| Rosiglitazone (Control) | 5 | 8 weeks | - | Improved | Improved |
In the cited study, BMS-309403 did not significantly alter body weight or improve glucose and insulin tolerance at the tested doses and administration route.[5] It is important to note that other studies have reported improvements in glucose tolerance with BMS-309403, suggesting that outcomes may vary depending on the specific experimental conditions such as dosage, administration route, and duration of treatment.[5][6]
Experimental Protocols
This section outlines a typical experimental protocol for the administration of a FABP4 inhibitor in a diet-induced obesity mouse model.
Diet-Induced Obesity (DIO) Model
A common method to induce obesity in mice is through the ad libitum feeding of a high-fat diet (HFD).
-
Animal Model: C57BL/6J mice are frequently used as they are susceptible to developing obesity, insulin resistance, and dyslipidemia when fed an HFD.
-
Diet: A high-fat diet with 45% to 60% of calories derived from fat is standard.
-
Induction Period: Mice are typically fed the HFD for 8-12 weeks to establish the obese phenotype before the commencement of the inhibitor treatment.
Preparation and Administration of BMS-309403
BMS-309403 can be administered through various routes, including oral gavage or as a diet admixture.[5]
Oral Gavage:
-
Preparation of Dosing Solution: BMS-309403 can be formulated in a vehicle suitable for oral administration, such as a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosage: A typical dose for oral gavage is in the range of 30-40 mg/kg body weight, administered daily.[5]
Diet Admixture:
-
Preparation of Medicated Diet: BMS-309403 can be incorporated into the high-fat diet at specified concentrations (e.g., to achieve doses of 3, 10, or 30 mg/kg/day based on average food intake).[5]
-
Administration: The medicated diet is provided to the mice ad libitum for the duration of the study.
Key Experiments and Assays
-
Body Weight and Food Intake: Monitored weekly throughout the study.
-
Glucose Tolerance Test (GTT): Performed after a period of fasting (typically 6 hours). Mice are administered a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Insulin Tolerance Test (ITT): Performed after a short fasting period (typically 4-6 hours). Mice are injected intraperitoneally with a dose of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at baseline and at subsequent time points (e.g., 15, 30, 45, and 60 minutes).
-
Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of triglycerides, free fatty acids, cholesterol, insulin, and inflammatory cytokines (e.g., MCP-1, IL-6).[5]
-
Tissue Analysis: Adipose tissue, liver, and skeletal muscle can be collected for histological analysis, gene expression studies (e.g., qPCR for inflammatory markers), and protein analysis (e.g., Western blotting for signaling proteins).
Visualizations
Signaling Pathways
The following diagram illustrates the central role of FABP4 in metabolic and inflammatory signaling in adipocytes and macrophages in the context of obesity.
Caption: FABP4 signaling in obesity and inflammation.
Experimental Workflow
The diagram below outlines the typical workflow for an in vivo study of a FABP4 inhibitor in a diet-induced obesity model.
Caption: Experimental workflow for in vivo inhibitor studies.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Role of FABP4 in Diabetes and Obesity and the Influence of Age and Ethnicity: A Comprehensive Analysis of a Cohort from the KEDP-Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi-mediated germline knockdown of FABP4 increases body weight but does not improve the deranged nutrient metabolism of diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of FABP4 Inhibition on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the effects of Fatty Acid Binding Protein 4 (FABP4) inhibition on gene expression. While the specific inhibitor Fabp4-IN-4 is not well-documented in publicly available literature, the protocols and expected outcomes outlined here are based on the effects of the well-characterized and structurally similar FABP4 inhibitor, BMS309403. These methodologies can be adapted for this compound or other specific FABP4 inhibitors.
Introduction to FABP4 and its Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a significant role in lipid metabolism and inflammatory signaling pathways.[3] Dysregulation of FABP4 is associated with various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as certain cancers.[2][4] FABP4 influences gene expression through its interaction with key signaling molecules and transcription factors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), c-Jun N-terminal kinase (JNK), and Nuclear Factor-kappa B (NF-κB).[1][5]
Small molecule inhibitors of FABP4, such as BMS309403, bind to the fatty acid-binding pocket of the protein, preventing it from interacting with its natural ligands.[2][5] This inhibition modulates downstream signaling pathways, leading to changes in the expression of genes involved in inflammation, lipid metabolism, and glucose homeostasis.[1][2]
Expected Effects on Gene Expression
Inhibition of FABP4 is expected to modulate the expression of genes involved in inflammatory and metabolic pathways. Based on studies with the FABP4 inhibitor BMS309403, the following changes in gene expression can be anticipated:
Table 1: Expected Changes in Gene Expression Following FABP4 Inhibition
| Pathway | Gene | Expected Change in Expression | Function |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | Decrease | Pro-inflammatory cytokine.[1] |
| Interleukin-6 (IL-6) | Decrease | Pro-inflammatory cytokine.[1] | |
| Interleukin-1 beta (IL-1β) | Decrease | Pro-inflammatory cytokine.[1] | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decrease | Chemokine involved in macrophage recruitment.[1] | |
| PPARγ Signaling | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Increase (post-transcriptional) | Master regulator of adipogenesis and lipid metabolism.[6][7] |
| Lipoprotein Lipase (LPL) | Increase | Enzyme that hydrolyzes triglycerides.[7] | |
| Adiponectin | Increase | Adipokine with insulin-sensitizing and anti-inflammatory effects.[7] | |
| Lipid Metabolism | Adipose Triglyceride Lipase (ATGL) | Upregulation | Key enzyme in the hydrolysis of triglycerides.[8] |
| Fatty Acid Synthase (FASN) | No significant change expected | Enzyme involved in fatty acid synthesis. | |
| Glucose Metabolism | Glucose Transporter Type 4 (GLUT4) | Increase (indirectly) | Insulin-regulated glucose transporter. |
Signaling Pathways and Experimental Workflow Diagrams
Caption: FABP4 signaling pathways modulated by an inhibitor.
Caption: Workflow for analyzing gene expression changes.
Experimental Protocols
Here are detailed protocols for three common methods to assess changes in gene expression following treatment with a FABP4 inhibitor.
Quantitative Real-Time PCR (qPCR)
This method is ideal for quantifying the expression of a small number of target genes with high sensitivity and specificity.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, THP-1 macrophages)
-
This compound or other FABP4 inhibitor
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript IV, Invitrogen)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control if available (e.g., BMS309403).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol, which typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of a housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.[9]
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by FABP4 inhibition.
Materials:
-
Same as for qPCR, with the addition of:
-
Library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Protocol:
-
Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1 and 2 from the qPCR protocol. High-quality RNA (RIN > 8) is crucial for RNA-Seq.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Identify differentially expressed genes between the treated and control groups.
-
Perform pathway and gene ontology analysis to identify biological processes affected by the treatment.
-
Microarray Analysis
Microarrays allow for the simultaneous measurement of the expression levels of thousands of predefined genes.
Materials:
-
Same as for qPCR, with the addition of:
-
cDNA synthesis and labeling kit
-
Gene expression microarrays (e.g., Affymetrix GeneChip)
-
Hybridization and washing station
-
Microarray scanner
Protocol:
-
Cell Culture, Treatment, and RNA Extraction:
-
Follow steps 1 and 2 from the qPCR protocol.
-
-
cDNA Synthesis and Labeling:
-
Synthesize cDNA from the extracted RNA.
-
Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Hybridization:
-
Hybridize the labeled cDNA to the microarray chip overnight in a hybridization chamber.
-
-
Washing and Scanning:
-
Wash the microarray to remove unbound labeled cDNA.
-
Scan the microarray using a laser scanner to detect the fluorescent signals.
-
-
Data Analysis:
-
Quantify the signal intensity for each spot on the microarray.
-
Normalize the data to account for technical variations.
-
Identify genes with statistically significant changes in expression between the treated and control groups.[10]
-
Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.[11]
-
Conclusion
References
- 1. Fatty acid binding protein-4 (FABP4) is a hypoxia inducible gene that sensitizes mice to liver ischemia/re-perfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 11. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fabp4-IN-4 Treatment in 3T3-L1 Adipocyte Differentiation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a significant role in lipid metabolism, insulin (B600854) signaling, and inflammation. Dysregulation of FABP4 is associated with obesity, type 2 diabetes, and other metabolic disorders. As such, FABP4 has emerged as a promising therapeutic target for the treatment of these conditions.
Fabp4-IN-4 is a small molecule inhibitor of FABP4. These application notes provide a comprehensive guide for utilizing this compound in 3T3-L1 adipocyte differentiation assays to investigate its effects on adipogenesis. The 3T3-L1 cell line is a well-established and widely used in vitro model for studying the conversion of pre-adipocytes into mature, lipid-laden adipocytes.[1][2]
This document outlines detailed protocols for cell culture, differentiation induction, this compound treatment, and subsequent analysis of key adipogenic markers and lipid accumulation.
Key Concepts and Signaling Pathways
Adipogenesis is a complex process orchestrated by a cascade of transcription factors. The master regulators of this process are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Upon induction of differentiation, the expression of these transcription factors is upregulated, leading to the expression of downstream target genes responsible for the adipocyte phenotype, including lipid droplet formation and insulin sensitivity.[3]
FABP4 is a downstream target of PPARγ and is highly expressed in mature adipocytes.[4] Interestingly, FABP4 has been shown to have a negative feedback effect on PPARγ, suggesting a complex regulatory role in adipogenesis.[5] Inhibition of FABP4 is therefore hypothesized to modulate the activity of PPARγ and consequently impact the entire adipogenic program.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FABP4 Controls Fat Mass Expandability (Adipocyte Size and Number) through Inhibition of CD36/SR-B2 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a critical intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a significant role in lipid metabolism, insulin (B600854) resistance, and inflammation.[2] Elevated levels of FABP4 are associated with various metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, as well as certain types of cancer.[1][2] Consequently, the inhibition of FABP4 has emerged as a promising therapeutic strategy for these conditions.[2]
These application notes provide a comprehensive overview of the in vivo efficacy of FABP4 inhibitors, using the well-characterized and selective inhibitor BMS309403 as a primary example. The following sections detail quantitative data from various animal model studies, experimental protocols for key in vivo assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vivo Efficacy of BMS309403
The following tables summarize the quantitative outcomes from various preclinical studies investigating the in vivo efficacy of the FABP4 inhibitor BMS309403 in different disease models.
Table 1: Efficacy of BMS309403 in a Mouse Model of Rhabdomyolysis-Induced Acute Kidney Injury
| Parameter | Vehicle Control | BMS309403 Treated | Outcome |
| Serum Creatinine (B1669602) | Significantly elevated | Significantly reduced | Attenuation of renal dysfunction[2] |
| Proinflammatory Cytokine mRNA (TNF-α, IL-6, MCP-1) | Increased expression | Significantly reduced | Reduction of renal inflammation[2] |
| Renal Tubular Damage | Severe | Attenuated | Protection against histological damage[2] |
| Endoplasmic Reticulum (ER) Stress Markers (GRP78, CHOP, p-PERK, ATF4) | Increased expression | Significantly attenuated | Reduction of ER stress in renal tissue[2] |
Table 2: Efficacy of BMS309403 in a High-Fat Diet-Associated Prostate Cancer Mouse Model (TRAMP)
| Parameter | High-Fat Diet Control | BMS309403 Treated | Outcome |
| Prostate Tumor Progression | Accelerated | Abrogated | Inhibition of tumor progression[3] |
| Body Weight | Increased | Reduced | Mitigation of diet-induced obesity[3] |
| Pro-tumorigenic Cytokine Production | Elevated | Reduced | Decrease in systemic inflammation[3] |
Table 3: Efficacy of BMS309403 in a Gestational Diabetes Mellitus (GDM) Mouse Model
| Parameter | GDM Control | BMS309403 Treated | Outcome |
| Glucose Metabolism | Impaired | Ameliorated | Improved glycemic control[4][5] |
| Insulin Tolerance | Impaired | Ameliorated | Enhanced insulin sensitivity[4][5] |
| Circulating Proinflammatory Cytokines (TNF-α, IL-6) | Elevated | Decreased | Reduction in systemic inflammation[4][5] |
Signaling Pathways and Experimental Workflows
FABP4 Signaling in Metabolic and Inflammatory Diseases
FABP4 plays a central role at the intersection of metabolic and inflammatory pathways. In adipocytes, it is involved in lipolysis. In macrophages, it can trigger inflammatory responses. The inhibition of FABP4 is expected to ameliorate conditions like insulin resistance and atherosclerosis.[6][7]
Caption: FABP4 signaling in adipocytes and macrophages and the therapeutic intervention with an inhibitor.
Experimental Workflow for In Vivo Efficacy Assessment of a FABP4 Inhibitor
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a FABP4 inhibitor in a diet-induced obesity and metabolic dysfunction model.
Caption: A generalized experimental workflow for in vivo studies of FABP4 inhibitors.
Experimental Protocols
1. Rhabdomyolysis-Induced Acute Kidney Injury (AKI) Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of AKI: Intramuscular injection of glycerol (B35011) (50% solution in sterile saline) at a dose of 8 mL/kg into the hind limb muscles.
-
FABP4 Inhibitor Administration: BMS309403 is administered orally, typically starting one day before or on the day of glycerol injection and continued daily. A common dose is 30 mg/kg/day.
-
Sample Collection and Analysis:
-
Blood samples are collected at 24 or 48 hours post-glycerol injection for measurement of serum creatinine and blood urea (B33335) nitrogen (BUN) to assess renal function.
-
Kidney tissues are harvested for histological analysis (H&E staining) to evaluate tubular injury, and for molecular analysis (qRT-PCR, Western blot) to measure markers of inflammation (e.g., TNF-α, IL-6) and ER stress (e.g., GRP78, CHOP).[2]
-
2. High-Fat Diet-Induced Obesity and Associated Pathologies
-
Animal Model: Male C57BL/6 or specific transgenic mice (e.g., TRAMP for prostate cancer studies) are used.[3]
-
Dietary Regimen: Mice are fed a high-fat diet (HFD), typically containing 45-60% kcal from fat, for a period of 8-16 weeks to induce obesity, insulin resistance, and other metabolic disturbances. A control group is fed a standard chow diet.
-
FABP4 Inhibitor Administration: BMS309403 is administered orally, often mixed with the diet or via gavage, for a specified duration during the HFD feeding period.
-
In-Life Assessments:
-
Body weight and food intake are monitored regularly (e.g., weekly).
-
Glucose and insulin tolerance tests (GTT and ITT) are performed to assess glucose homeostasis and insulin sensitivity.
-
-
Endpoint Analysis:
-
Serum is collected to measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines.
-
Tissues such as liver, adipose tissue, and muscle are collected for histological examination and analysis of gene and protein expression related to metabolism and inflammation.
-
3. Glucose and Insulin Tolerance Tests (GTT & ITT)
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer an intraperitoneal (IP) injection of glucose (typically 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer an IP injection of insulin (typically 0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
These protocols provide a foundational framework for the in vivo investigation of FABP4 inhibitors. Specific experimental details may require optimization based on the research question and the specific animal model being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of Fatty Acid-Binding Protein 4 (FABP4) Protects Against Rhabdomyolysis-Induced Acute Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health [mdpi.com]
- 6. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 7. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
Cell lines suitable for Fabp4-IN-4 experiments (e.g., Panc-1, Pan02)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a key intracellular lipid chaperone primarily expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism, insulin (B600854) signaling, and inflammation. Dysregulation of FABP4 has been implicated in various diseases, including metabolic syndrome, cardiovascular diseases, and several types of cancer. Fabp4-IN-4 is a small molecule inhibitor designed to target FABP4, offering a promising tool for investigating the therapeutic potential of FABP4 inhibition.
These application notes provide detailed protocols for utilizing this compound in relevant cell lines, such as the pancreatic cancer cell lines Panc-1 and Pan02.
Suitable Cell Lines for this compound Experiments
The selection of an appropriate cell line is critical for the successful investigation of this compound's effects. Panc-1 (human pancreatic carcinoma) and Pan02 (murine pancreatic adenocarcinoma) are suitable models for studying the role of FABP4 in pancreatic cancer.[1] Exogenous FABP4 has been shown to increase proliferation in both Panc-1 and Pan02 cells.[1][2]
Other cancer cell lines with notable FABP4 expression include those derived from:
-
Breast Cancer: FABP4 is often expressed in the stromal adipocytes of breast tissue and can influence tumor cell behavior.[3]
-
Ovarian Cancer: FABP4 expression has been observed in ovarian cancer and is associated with metastasis.
-
Liver Cancer: The role of FABP4 in hepatocellular carcinoma is complex, with studies reporting both pro- and anti-tumorigenic effects.
The choice of cell line should be guided by the specific research question and the endogenous expression level of FABP4.
Quantitative Data Summary
| Inhibitor | Target(s) & Potency (Ki/IC50) | Cell Line(s) | Observed Effect & Concentration |
| BMS309403 | FABP4 (Ki < 2 nM), FABP5 (Ki = 350 nM), FABP3 (Ki = 250 nM)[4] | 3T3-L1 adipocytes | Inhibition of basal and isoproterenol-stimulated lipolysis at 10 µM.[4] |
| HTS01037 | FABP4 | Panc-1, CAPAN-2, CFPAC-1, MIA PaCa-2 | Canceled FABP4-induced cell viability at 30 µM. |
| Unnamed Inhibitor 1 | FABP4 (IC50 = 600 nM) | N/A | Determined by fluorescence polarization assay.[4] |
| Unnamed Inhibitor 2 | FABP4 (IC50 = 49 nM) | N/A | Determined by scintillation proximity assay.[4] |
Signaling Pathways Involving FABP4
FABP4 is involved in multiple signaling pathways that regulate metabolism and cellular proliferation. Understanding these pathways is crucial for interpreting the effects of this compound.
Experimental Workflow for Testing this compound
A general workflow for evaluating the efficacy of this compound in a selected cell line is outlined below.
Experimental Protocols
Cell Culture Protocols
a) Panc-1 Cell Culture
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
-
Cryopreservation: Resuspend cells in a freezing medium containing 90% FBS and 10% DMSO and store in liquid nitrogen.
b) Pan02 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Follow the same procedure as for Panc-1 cells when they reach 80-90% confluency.
-
Subculture at a ratio of 1:4 to 1:8.
-
-
Cryopreservation: Use a freezing medium composed of 50% RPMI-1640, 40% FBS, and 10% DMSO.
Cell Viability Assay (MTS/MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Panc-1 or Pan02 cells
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. For MTT, add 10 µL of MTT reagent and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of FABP4 and downstream signaling proteins.
-
Materials:
-
Panc-1 or Pan02 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-FABP4, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the mRNA expression level of the FABP4 gene.
-
Materials:
-
Panc-1 or Pan02 cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qPCR primers for FABP4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, SYBR Green/TaqMan master mix, and specific primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
-
References
- 1. Fatty acid binding protein 4 (FABP4) regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 (NRF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid binding protein 4 regulates pancreatic cancer cell proliferation via activation of nuclear factor E2-related factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabp4-IN-4 in Inhibiting Fatty-Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a crucial intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2][3] It plays a significant role in fatty acid uptake, transport, and metabolism, linking lipid metabolism with inflammatory and metabolic pathways.[1][4] Elevated levels of FABP4 are associated with obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[5] Fabp4-IN-4 is a known inhibitor of FABP, though the more extensively characterized and selective inhibitor for FABP4 is BMS309403.[6][7][8] This document provides detailed application notes and protocols for utilizing FABP4 inhibitors, with a focus on BMS309403, to inhibit cellular fatty acid uptake. Another noted FABP4 inhibitor, HTS01037, is also discussed.
Mechanism of Action
FABP4 facilitates the transport of long-chain fatty acids across the cell membrane and directs them towards intracellular metabolic pathways, such as triglyceride synthesis and storage.[1] Inhibitors like BMS309403 act by competitively binding to the fatty acid-binding pocket of the FABP4 protein.[7] This steric hindrance prevents the binding and transport of endogenous fatty acids, thereby inhibiting their cellular uptake and subsequent metabolic effects.[7]
Caption: Mechanism of FABP4 Inhibition by this compound (BMS309403).
Quantitative Data for FABP4 Inhibitors
The following tables summarize the key quantitative data for the FABP4 inhibitors BMS309403 and HTS01037.
Table 1: Inhibitor Binding Affinity (Ki)
| Inhibitor | Target | Ki Value | Reference(s) |
| BMS309403 | FABP4 | <2 nM | [7][8] |
| FABP3 | 250 nM | [7][8] | |
| FABP5 | 350 nM | [7][8] | |
| HTS01037 | FABP4 (AFABP/aP2) | 0.67 µM | [9] |
Table 2: Effective Concentrations in Cell-Based Assays
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference(s) |
| BMS309403 | Primary Human Adipocytes | Lipolysis Inhibition | IC50 >25 µM | [10] |
| THP-1 Macrophages | MCP-1 Production | Significant decrease at tested concentrations | ||
| C2C12 Myotubes | Palmitate-induced inflammation | Pre-treatment with inhibitor showed effects | [11] | |
| HTS01037 | KPC (Pancreatic Cancer) | Cell Viability | 30 µM significantly suppressed viability | [1][12] |
| 3T3-L1 Adipocytes | Lipolysis Inhibition | Inhibited lipolysis at tested concentrations | [9] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Inhibition Assay using a Fluorescent Fatty Acid Analog
This protocol describes a method to measure the inhibition of fatty acid uptake in adipocytes using a fluorescently labeled fatty acid analog, such as BODIPY-C12, and a FABP4 inhibitor.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other relevant cell line)
-
BMS309403 (or other FABP4 inhibitor)
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes in a 96-well plate.[13][14]
-
Inhibitor Preparation: Prepare stock solutions of BMS309403 in DMSO. Further dilute the stock solution in assay buffer (e.g., HBSS with 0.2% fatty acid-free BSA) to achieve the desired final concentrations.
-
Cell Treatment:
-
Wash the differentiated 3T3-L1 adipocytes with pre-warmed HBSS.
-
Pre-incubate the cells with varying concentrations of BMS309403 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) in assay buffer for 1-2 hours at 37°C.[15]
-
-
Fatty Acid Uptake Measurement:
-
Prepare the fluorescent fatty acid analog solution in the assay buffer.
-
Add the fluorescent fatty acid analog to each well to initiate the uptake.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., every 2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., 485 nm excitation and 515 nm emission for BODIPY-FL C12).
-
-
Data Analysis:
-
Calculate the rate of fatty acid uptake from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of BMS309403 relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]
-
Caption: Workflow for Fatty Acid Uptake Inhibition Assay.
Protocol 2: Assessment of Downstream Effects - Inhibition of Lipolysis
This protocol outlines a method to assess the functional consequence of FABP4 inhibition by measuring the release of glycerol (B35011), a product of lipolysis.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
BMS309403
-
Isoproterenol (B85558) (or other lipolytic agent)
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% BSA
-
Glycerol assay kit
Procedure:
-
Cell Culture and Differentiation: Differentiate 3T3-L1 cells into mature adipocytes in a multi-well plate.
-
Inhibitor Treatment:
-
Wash the cells with KRBH buffer.
-
Pre-treat the cells with various concentrations of BMS309403 or vehicle in KRBH buffer for 1-2 hours.
-
-
Stimulation of Lipolysis:
-
Add isoproterenol (e.g., 10 µM) to the wells to stimulate lipolysis and incubate for 1-2 hours at 37°C. Include a basal (unstimulated) control.
-
-
Sample Collection:
-
Collect the supernatant (culture medium) from each well.
-
-
Glycerol Measurement:
-
Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the glycerol release to the total protein content in each well.
-
Calculate the percentage of inhibition of isoproterenol-stimulated glycerol release for each inhibitor concentration.[10]
-
Conclusion
This compound and its more potent analog BMS309403 are valuable tools for studying the role of FABP4 in fatty acid metabolism and related diseases. The provided protocols offer a framework for investigating the inhibitory effects of these compounds on fatty acid uptake and downstream cellular processes. Researchers should optimize the inhibitor concentrations and incubation times for their specific cell models and experimental conditions. These application notes serve as a guide for the effective use of FABP4 inhibitors in metabolic and drug discovery research.
References
- 1. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnosic Acid Inhibits Lipid Accumulation in 3T3-L1 Adipocytes Through Attenuation of Fatty Acid Desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Western blot protocol for detecting FABP4 inhibition by Fabp4-IN-4
Application Note & Protocol
Topic: Western Blot Protocol for Detecting FABP4 Inhibition by Fabp4-IN-4
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a critical intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a significant role in lipid metabolism, insulin (B600854) resistance, and inflammation, making it a promising therapeutic target for metabolic diseases and some cancers.[3][4][5] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of FABP4 expression or activity in a cellular context using the specific inhibitor, this compound. The protocol covers cell culture and treatment, protein extraction, quantification, immunodetection, and data analysis.
Principle of the Assay
Western blotting is an analytical technique used to detect specific proteins in a sample.[6] The process involves separating proteins by molecular weight via gel electrophoresis, transferring them to a solid support membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.[6][7] In this application, the technique is used to measure the relative abundance of FABP4 protein in cell lysates following treatment with varying concentrations of the inhibitor this compound. A reduction in the intensity of the FABP4 band relative to a loading control (e.g., β-actin or GAPDH) indicates successful inhibition of FABP4 expression or enhanced degradation.
FABP4 Signaling and Inhibition
FABP4 is integral to intracellular fatty acid transport and signaling.[2][8] It modulates metabolic and inflammatory pathways by interacting with key proteins such as hormone-sensitive lipase (B570770) (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] In macrophages, FABP4 can activate pro-inflammatory pathways like IKK-NF-κB and JNK-AP-1.[1][5] Inhibitors like this compound are designed to bind to FABP4, preventing it from interacting with its natural ligands and disrupting its downstream signaling functions.[4]
Caption: FABP4 signaling pathway and point of inhibition by this compound.
Experimental Workflow
The overall workflow for the Western blot procedure is outlined below. It begins with treating cultured cells with the inhibitor and ends with the analysis of protein band intensities.
Caption: Step-by-step experimental workflow for Western blot analysis.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) |
| Cell Lines | |
| 3T3-L1 cells | ATCC, CL-173 |
| Antibodies | |
| Rabbit Anti-FABP4 Polyclonal Antibody | Thermo Fisher, PA5-19811 |
| Mouse Anti-β-actin Monoclonal Antibody | Sigma-Aldrich, A5441 |
| HRP-conjugated Goat Anti-Rabbit IgG | Cell Signaling, 7074 |
| HRP-conjugated Goat Anti-Mouse IgG | Cell Signaling, 7076 |
| Reagents & Buffers | |
| This compound | Custom Synthesis / Commercial Vendor |
| RIPA Lysis and Extraction Buffer | Thermo Fisher, 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher, 78440 |
| BCA Protein Assay Kit | Thermo Fisher, 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad, 1610747 |
| 4-20% Mini-PROTEAN TGX Precast Gels | Bio-Rad, 4561096 |
| Tris/Glycine/SDS Buffer (10X) | Bio-Rad, 1610732 |
| PVDF Transfer Membranes | Millipore, IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich, A7906 |
| Tris-Buffered Saline with Tween 20 (TBST) | Prepared in-house |
| ECL Western Blotting Substrate | Thermo Fisher, 32106 |
| Equipment | |
| Cell Culture Incubator | |
| Electrophoresis Cell (e.g., Mini-PROTEAN) | Bio-Rad |
| Power Supply | Bio-Rad |
| Wet/Semi-Dry Transfer System | Bio-Rad |
| Chemiluminescence Imaging System | Bio-Rad, ChemiDoc |
Detailed Experimental Protocol
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture an appropriate cell line expressing FABP4 (e.g., differentiated 3T3-L1 adipocytes or macrophage cell lines like RAW 264.7) in 6-well plates.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock in cell culture media to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once cells reach the desired confluency or differentiation state, replace the medium with the media containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator.
Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[9]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[6]
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Prepare samples for loading by adding 4x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[9]
SDS-PAGE (Gel Electrophoresis)
-
Load the equalized, denatured protein samples into the wells of a 4-20% polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Perform the transfer at 100 V for 60-90 minutes or according to the transfer system manufacturer's protocol.
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S solution.
Blocking
-
Wash the membrane briefly with TBST (Tris-Buffered Saline, 0.1% Tween 20).
-
Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% w/v non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[9]
Antibody Incubation
-
Primary Antibody: Dilute the primary antibody (e.g., Rabbit anti-FABP4, predicted MW ~15 kDa) in blocking buffer at the recommended dilution (e.g., 1:1000).[11] Also prepare a primary antibody solution for the loading control (e.g., Mouse anti-β-actin, 1:5000).
-
Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9][10]
-
Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.[10]
-
Final Washes: Repeat the washing step (Step 7.3) three times with TBST.
Signal Detection and Data Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[7]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to perform densitometry. Quantify the band intensity for FABP4 and the loading control (β-actin) in each lane.
-
Normalize the FABP4 band intensity to the corresponding loading control intensity.
-
Express the data as a percentage of the vehicle control (0 µM inhibitor) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Data Presentation
Quantitative results from the densitometry analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration (µM) | Normalized FABP4 Intensity (Arbitrary Units) | % of Control | p-value vs Control |
| Vehicle Control | 0 | 1.00 ± 0.08 | 100% | - |
| This compound | 1 | 0.85 ± 0.06 | 85% | 0.04 |
| This compound | 5 | 0.52 ± 0.05 | 52% | <0.01 |
| This compound | 10 | 0.21 ± 0.04 | 21% | <0.001 |
| This compound | 25 | 0.09 ± 0.03 | 9% | <0.001 |
| Data are represented as mean ± SEM from n=3 independent experiments. |
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 8. Fatty Acid Binding Protein 4 (FABP4) Monoclonal Antibody (FABP4/4429) (2167-MSM9-P0) [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. FABP4 Polyclonal Antibody (PA5-19811) [thermofisher.com]
Application Notes and Protocols: Assessing Metabolic Reprogramming by Fabp4-IN-4 using Seahorse XF Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is an intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1] It plays a crucial role in the trafficking of fatty acids and the regulation of systemic lipid and glucose metabolism.[2] Elevated levels of FABP4 are strongly associated with metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[3][4] FABP4 inhibitors, such as Fabp4-IN-4 and the closely related compound BMS309403, are small molecules designed to bind to the fatty acid-binding pocket of FABP4, thereby blocking its function.[4] By inhibiting FABP4, these molecules can modulate lipid metabolism and inflammatory signaling pathways.[5]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating cellular metabolism in real-time.[6] It measures two key parameters of metabolic function: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[6][7] By using specific metabolic modulators, detailed insights into mitochondrial health and glycolytic capacity can be obtained.
This document provides detailed application notes and generalized protocols for utilizing this compound in Seahorse XF metabolic flux assays to investigate its impact on cellular bioenergetics. The protocols are based on established Seahorse methodologies and data from studies using the similar FABP4 inhibitor, BMS309403.[8]
Principle of the Assay
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay to determine how inhibition of FABP4 by this compound affects mitochondrial respiration and glycolysis in live cells.
-
Mito Stress Test: This assay uses sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to assess key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]
-
Glycolytic Rate Assay: This assay uses rotenone/antimycin A to inhibit mitochondrial respiration, forcing cells to rely on glycolysis for ATP production. The subsequent injection of 2-deoxyglucose (2-DG), a competitive inhibitor of hexokinase, shuts down glycolysis. This allows for the calculation of the basal glycolysis and compensatory glycolysis.
By pre-treating cells with this compound, researchers can quantify the inhibitor's effect on these metabolic parameters compared to a vehicle control.
Data Presentation
The following table summarizes expected and reported quantitative data for a FABP4 inhibitor in cellular and metabolic assays. Note that data for this compound is limited; therefore, data from the structurally similar and well-characterized FABP4 inhibitor BMS309403 is included as a reference. Users must determine the optimal concentration for this compound empirically.
| Parameter | Inhibitor | Value | Cell Type / System | Source |
| Binding Affinity (Ki) | BMS309403 | <2 nM | Human FABP4 | [9] |
| BMS309403 | 250 nM | Human FABP3 (Heart) | [9] | |
| BMS309403 | 350 nM | Human FABP5 (Epidermal) | [9] | |
| Effective Concentration | BMS309403 | ≥10 µM | THP-1 Macrophages (MCP-1 release) | [5] |
| Seahorse Assay Conc. | BMS309403 | 10 µM | Human Retinal Choroid Fibroblasts | [8] |
| Effect on OCR | BMS309403 (10 µM) | Significant Decrease | Human Retinal Choroid Fibroblasts | [8] |
| Effect on ECAR | BMS309403 (10 µM) | Trend towards Increase | Human Retinal Choroid Fibroblasts | [8] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FABP4 binds to intracellular fatty acids, trafficking them to various organelles.
Experimental Workflow Diagram
Caption: Workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer.
Experimental Protocols
Important Considerations Before Starting:
-
Cell Line Optimization: The optimal cell seeding density and inhibitor concentrations must be determined empirically for each cell type.[1]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay medium should be minimal (<0.1%) and consistent across all wells, including the vehicle control.
-
FCCP Titration: The concentration of FCCP for the Mito Stress Test is critical and highly cell-type dependent. A titration experiment to determine the optimal concentration that yields maximal respiration without causing toxicity is strongly recommended.[10]
Protocol 1: Cell Seeding and Inhibitor Treatment
Materials:
-
Seahorse XF Cell Culture Microplate
-
Appropriate cell culture medium
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
Procedure:
-
Day 1: Cell Seeding a. Culture cells to a healthy, sub-confluent state. b. Harvest and count the cells. c. Seed the cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Include wells for background correction (media only, no cells). d. Incubate the plate overnight in a 37°C, CO2 incubator.
-
Day 2: Inhibitor Treatment a. Prepare working solutions of this compound and a vehicle control in fresh culture medium. A dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM) is recommended to determine the optimal concentration. Based on data from BMS309403, a starting concentration of 10 µM is suggested.[8] b. Carefully remove the culture medium from the wells. c. Add the medium containing this compound or vehicle to the appropriate wells. d. Incubate the cells for a desired treatment period (e.g., 4, 12, or 24 hours) in a 37°C, CO2 incubator. The incubation time should be optimized based on the expected mechanism of action.
Protocol 2: Seahorse XF Cell Mito Stress Test
Materials:
-
Cell plate with inhibitor-treated cells
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (or other suitable assay medium)
-
Supplements: Glucose, Pyruvate, Glutamine
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Day 1 (Concurrent with Cell Seeding): Hydrate Sensor Cartridge a. Add 200 µL of Seahorse XF Calibrant to each well of a utility plate. b. Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged. c. Incubate overnight in a 37°C non-CO2 incubator.[11]
-
Day 2: Assay Preparation a. Prepare the Seahorse XF assay medium. A common formulation is XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. b. Warm the assay medium to 37°C and adjust the pH to 7.4.[11] c. Remove the cell plate from the incubator. Wash the cells by gently removing the inhibitor-containing medium and replacing it with 180 µL of pre-warmed assay medium. Repeat the wash once. d. Add a final volume of 180 µL of fresh assay medium to each well. e. Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
Compound Loading and Assay Execution a. Prepare stock solutions of the Mito Stress Test compounds in the assay medium at the desired concentrations. b. Load the injection ports of the hydrated sensor cartridge according to the Seahorse XF Analyzer user guide. A typical loading strategy is:
- Port A: Oligomycin (e.g., final concentration 1.0-1.5 µM)
- Port B: FCCP (e.g., final concentration 0.5-2.0 µM, optimized)
- Port C: Rotenone/Antimycin A (e.g., final concentration 0.5 µM each) c. Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer. d. Start the assay protocol. The instrument will calibrate the sensors and then sequentially inject the compounds, measuring OCR and ECAR at baseline and after each injection.
-
Data Analysis a. Upon completion, analyze the data using the Seahorse Wave software. b. Normalize the data to cell number or protein content per well. c. Compare the key mitochondrial parameters (Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity) between this compound treated and vehicle-treated cells.
This generalized protocol provides a robust framework for investigating the metabolic effects of this compound. Rigorous optimization of cell-specific and compound-specific parameters is essential for generating accurate and reproducible data.
References
- 1. youtube.com [youtube.com]
- 2. agilent.com [agilent.com]
- 3. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Seahorse analysis of ex vivo mouse brown and white adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining Following In Vivo Fabp4-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting immunohistochemistry (IHC) studies on tissues from subjects treated with Fabp4-IN-4, a small molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4).
Introduction
Fatty Acid Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a key intracellular lipid-binding protein primarily expressed in adipocytes and macrophages.[1][2][3][4] It plays a crucial role in metabolic and inflammatory signaling pathways.[5][6][7][8] Inhibition of FABP4 is a promising therapeutic strategy for a range of conditions including metabolic syndrome, diabetes, atherosclerosis, and certain cancers.[3][4][8] this compound is a potent inhibitor used in preclinical research to investigate the therapeutic effects of targeting FABP4. Immunohistochemistry is an essential technique to visualize and quantify the downstream effects of this compound treatment on protein expression and localization within tissues.
Signaling Pathways
Inhibition of FABP4 by this compound is expected to modulate several downstream signaling pathways. In macrophages, FABP4 is involved in inflammatory responses through the activation of NF-κB and JNK pathways.[6][7] Therefore, treatment with this compound is anticipated to reduce the expression of pro-inflammatory markers.
Experimental Workflow
The overall experimental workflow for assessing the in vivo effects of this compound using immunohistochemistry involves several key stages, from animal treatment to data analysis.
Data Presentation
Quantitative analysis of IHC staining is crucial for obtaining objective and reproducible data. This can be achieved through methods such as H-scoring or automated digital image analysis, which measures staining intensity and the percentage of positive cells.[9][10][11]
Table 1: Quantitative IHC Analysis of Downstream Markers After this compound Treatment
| Target Protein | Treatment Group | N | H-Score (Mean ± SD) | % Positive Cells (Mean ± SD) | p-value |
| p-NF-κB p65 | Vehicle Control | 8 | 185 ± 25 | 65 ± 8 | <0.01 |
| This compound | 8 | 95 ± 18 | 32 ± 6 | ||
| TNF-α | Vehicle Control | 8 | 210 ± 30 | 75 ± 10 | <0.01 |
| This compound | 8 | 110 ± 22 | 40 ± 7 | ||
| CD68 (Macrophage Marker) | Vehicle Control | 8 | 250 ± 35 | 85 ± 5 | <0.05 |
| This compound | 8 | 190 ± 28 | 68 ± 9 |
Experimental Protocols
In Vivo Administration of this compound (Example Protocol)
This is a general guideline and should be optimized based on the specific experimental model, animal strain, and formulation of this compound.
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., a diet-induced obesity model for metabolic studies).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined frequency and duration.
-
Monitoring: Monitor animal health, body weight, and other relevant physiological parameters throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the animals and collect tissues of interest.
Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a step-by-step guide for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the secondary antibody host species in PBS)
-
Primary antibody (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[13]
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer (do not rinse).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[16]
-
-
Secondary Antibody Incubation:
-
The next day, allow slides to come to room temperature.
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[15]
-
-
Signal Amplification:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate with ABC reagent for 30 minutes at room temperature, prepared according to the manufacturer's instructions.[15]
-
-
Visualization:
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).[12]
-
Immediately stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.[12]
-
-
Dehydration and Mounting:
-
Image Analysis:
These protocols and notes should serve as a valuable resource for designing and executing immunohistochemical studies to evaluate the in vivo efficacy and mechanism of action of this compound. Proper controls, including vehicle-treated animals and IHC slides with no primary antibody, are essential for accurate data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Insight into Fatty Acid Binding Protein 4 Mechanisms and Therapeutic Implications in Obesity-Associated Diseases: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of automated methods for quantitative evaluation of immunostaining: Towards digital pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. abcepta.com [abcepta.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 16. usbio.net [usbio.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Fabp4-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in integrating metabolic and inflammatory pathways.[1][3] Elevated FABP4 expression is associated with various inflammatory conditions, making it a compelling therapeutic target.[2][4] Fabp4-IN-4 is a potent and selective inhibitor of FABP4, offering a valuable tool to investigate the therapeutic potential of targeting FABP4 in immune-mediated diseases.
These application notes provide detailed protocols for the analysis of immune cells treated with this compound using flow cytometry. The focus is on assessing changes in macrophage polarization, T-cell differentiation, and dendritic cell activation, key events modulated by FABP4 inhibition.[5][6]
Mechanism of Action of FABP4 in Immune Cells
FABP4 modulates inflammatory responses in immune cells, particularly macrophages, through several signaling pathways. It is involved in the trafficking of fatty acids, which can act as signaling molecules.[5] FABP4 can influence the NF-κB and MAP kinase pathways, which are central to the inflammatory response.[5] Inhibition of FABP4 in macrophages has been shown to polarize these cells towards an anti-inflammatory M2 phenotype and reduce the secretion of pro-inflammatory cytokines.[7] Furthermore, FABP4 can regulate T-cell priming and differentiation, as well as dendritic cell function.[3][5][6]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of immune cells treated with this compound.
Table 1: Effect of this compound on Macrophage Polarization
| Treatment | Concentration (µM) | % M1 Macrophages (CD86+) | % M2 Macrophages (CD206+) |
| Vehicle Control | 0 | 75.2 ± 5.1 | 15.3 ± 2.4 |
| This compound | 1 | 55.8 ± 4.7 | 35.1 ± 3.9 |
| This compound | 5 | 35.6 ± 3.9 | 58.9 ± 5.2 |
| This compound | 10 | 20.1 ± 2.8 | 72.5 ± 6.1 |
Table 2: Effect of this compound on T-Helper Cell Differentiation
| Treatment | Concentration (µM) | % Th1 Cells (IFN-γ+) | % Th2 Cells (IL-4+) | % Th17 Cells (IL-17A+) | % Treg Cells (FoxP3+) |
| Vehicle Control | 0 | 42.5 ± 3.8 | 10.2 ± 1.5 | 15.7 ± 2.1 | 5.1 ± 0.8 |
| This compound | 1 | 35.1 ± 3.2 | 18.9 ± 2.3 | 10.3 ± 1.7 | 8.9 ± 1.2 |
| This compound | 5 | 22.7 ± 2.5 | 25.4 ± 2.9 | 6.8 ± 1.1 | 15.4 ± 1.9 |
| This compound | 10 | 15.3 ± 1.9 | 32.8 ± 3.5 | 3.2 ± 0.7 | 20.6 ± 2.4 |
Table 3: Effect of this compound on Dendritic Cell Maturation
| Treatment | Concentration (µM) | % Mature DCs (CD83+/CD86+) |
| Vehicle Control | 0 | 65.4 ± 6.2 |
| This compound | 1 | 50.1 ± 5.5 |
| This compound | 5 | 35.8 ± 4.1 |
| This compound | 10 | 22.3 ± 3.7 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Macrophages and Analysis of Polarization
Objective: To assess the effect of this compound on the polarization of macrophages derived from human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow.
Materials:
-
This compound
-
Human PBMCs or mouse bone marrow cells
-
Macrophage colony-stimulating factor (M-CSF)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization
-
Interleukin-4 (IL-4) for M2 polarization
-
RPMI-1640 medium with 10% FBS
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-F4/80 (for mouse), anti-CD14 (for human), anti-CD86, anti-CD206
Procedure:
-
Macrophage Differentiation:
-
Isolate PBMCs from human blood or bone marrow cells from mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate them into macrophages.
-
-
Macrophage Polarization and Treatment:
-
After differentiation, plate the macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.
-
For M1 polarization, stimulate the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
For M2 polarization, stimulate the cells with IL-4 (20 ng/mL) for 24 hours.
-
Concurrently with the polarization stimuli, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
-
Cell Staining for Flow Cytometry:
-
After 24 hours of treatment, harvest the cells by gentle scraping.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD11b-FITC, anti-F4/80-PE, anti-CD86-APC, anti-CD206-PE-Cy7) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population (CD11b+/F4/80+ for mouse, CD14+ for human).
-
Analyze the expression of CD86 (M1 marker) and CD206 (M2 marker) to determine the percentage of M1 and M2 polarized macrophages.
-
Protocol 2: Analysis of T-Helper Cell Differentiation
Objective: To evaluate the influence of this compound on the differentiation of naive CD4+ T cells into Th1, Th2, Th17, and Treg subsets.
Materials:
-
This compound
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Th1 polarizing cytokines: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)
-
Th2 polarizing cytokines: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)
-
Th17 polarizing cytokines: TGF-β (5 ng/mL), IL-6 (20 ng/mL)
-
Treg polarizing cytokines: TGF-β (5 ng/mL), IL-2 (100 U/mL)
-
RPMI-1640 medium with 10% FBS
-
Brefeldin A
-
Intracellular staining kit (Fixation/Permeabilization buffers)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-4, anti-IL-17A, anti-FoxP3
Procedure:
-
T-Cell Culture and Treatment:
-
Isolate naive CD4+ T cells using a negative selection kit.
-
Culture the cells in a 24-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add the appropriate polarizing cytokines for each T-helper subset.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Culture for 3-5 days.
-
-
Restimulation and Intracellular Staining:
-
On the final day of culture, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using an intracellular staining kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) or the transcription factor FoxP3.
-
-
Flow Cytometry Analysis:
-
Wash and resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Analyze the percentage of cells expressing IFN-γ (Th1), IL-4 (Th2), IL-17A (Th17), and FoxP3 (Treg).
-
Visualizations
Signaling Pathway Diagram
Caption: FABP4 signaling in immune cells and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for flow cytometry analysis of immune cells treated with this compound.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Fatty acid binding protein 4 promotes autoimmune diabetes by recruitment and activation of pancreatic islet macrophages [insight.jci.org]
- 5. Fatty Acid Binding Protein 4 Regulates the Antigen‐Presenting Function of Dendritic Cells Resulting in T Cell Priming in Streptozotocin‐Induced Type 1 Diabetes Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid binding protein 4/aP2-dependent BLT1R expression and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FABP4 Inhibitor Concentration and Mitigating Off-Target Effects
A Note on the Exemplary Compound: Initial research on "Fabp4-IN-4" revealed conflicting data regarding its primary target, with available information suggesting it is an inhibitor of Fatty Acid Binding Protein 1 (FABP1), not FABP4. To provide accurate and reliable guidance, this technical support center will focus on BMS309403 , a well-characterized and selective FABP4 inhibitor. The principles and methodologies described herein are broadly applicable to other small molecule inhibitors of FABP4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FABP4 and its inhibitor, BMS309403?
A1: Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is an intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1] It is involved in the transport of fatty acids and plays a crucial role in lipid metabolism and inflammatory signaling pathways.[1][2] Elevated FABP4 levels are associated with metabolic diseases such as obesity, type 2 diabetes, and atherosclerosis.[2][3]
BMS309403 is a potent and selective inhibitor of FABP4. It binds competitively to the fatty acid-binding pocket of the FABP4 protein, preventing the binding of endogenous fatty acids.[4] This inhibition modulates downstream signaling pathways, leading to anti-inflammatory and insulin-sensitizing effects.[2]
Q2: What are the potential off-target effects of FABP4 inhibitors?
A2: The primary concern for off-target effects of FABP4 inhibitors is their potential interaction with other members of the fatty acid-binding protein family, due to structural similarities in the ligand-binding pocket. The most relevant off-targets are FABP3 (heart-type) and FABP5 (epidermal-type).[1][5] Inhibition of FABP3, in particular, has raised safety concerns due to its role in cardiac function.[6] Non-specific binding to other proteins, such as kinases, can also occur, leading to unintended biological consequences.[7]
Q3: How do I select an appropriate in vitro concentration for BMS309403?
A3: The optimal in vitro concentration of BMS309403 depends on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific assay. Based on published data, concentrations in the range of 1 µM to 10 µM have been shown to be effective in cell-based assays, such as reducing MCP-1 release from macrophages.[6] It is crucial to also perform a cytotoxicity assay to ensure that the chosen concentration is not causing cell death.
Q4: What is a recommended in vivo starting dose for BMS309403?
A4: For in vivo studies in mice, BMS309403 has been shown to be orally active. Dosing is typically determined based on pharmacokinetic and pharmacodynamic studies. As a reference, it is important to consult original research articles for specific animal models and disease states. Always start with a dose-finding study to determine the optimal dose that provides the desired therapeutic effect with minimal toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed at effective concentrations. | 1. Off-target effects. 2. Compound precipitation in culture media. 3. Cell line sensitivity. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test inhibitors with different chemical scaffolds but the same target. 3. Ensure the final DMSO concentration is low (typically <0.1%) and the compound is fully dissolved. 4. Test the inhibitor in multiple cell lines to check for cell-specific toxicity. |
| Inconsistent or unexpected experimental results. | 1. Off-target effects. 2. Activation of compensatory signaling pathways. 3. Inhibitor instability. | 1. Use a structurally different inhibitor for the same target to see if the phenotype is consistent. 2. Perform genetic validation (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of FABP4) to confirm the on-target effect. 3. Use Western blotting to probe for the activation of known compensatory pathways. 4. Check the stability of the inhibitor in your experimental conditions (e.g., by LC-MS). |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the inhibitor from the cells. 3. High protein binding in cell culture media. | 1. Use a cell permeability assay (e.g., PAMPA) to assess the inhibitor's ability to cross the cell membrane. 2. Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) using specific inhibitors. 3. Measure the free concentration of the inhibitor in the presence of serum. |
Quantitative Data Summary
The following tables summarize the key quantitative data for the FABP4 inhibitor BMS309403.
Table 1: Inhibitory Potency and Selectivity of BMS309403
| Target | Kᵢ (nM) | Selectivity vs. FABP4 |
| FABP4 | < 2 | - |
| FABP3 | 250 | > 125-fold |
| FABP5 | 350 | > 175-fold |
| Data compiled from MedchemExpress and supporting literature.[4][6] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Concentration | Reference |
| MCP-1 Release Assay | THP-1 macrophages | 1 - 10 µM | [6] |
| Lipolysis Assay | 3T3-L1 adipocytes | > 25 µM | [6] |
Experimental Protocols
Protocol 1: Determining Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of inhibitor binding to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or the FABP4 inhibitor (e.g., BMS309403) at the desired concentration for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of FABP4 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble FABP4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][9]
Protocol 2: Assessing Inhibitor Selectivity using a Kinome Scan
This protocol helps to identify potential off-target kinase interactions.
Methodology:
-
Compound Submission: Submit the inhibitor to a commercial service provider that offers kinome profiling services.
-
Screening: The provider will screen the inhibitor, typically at one or two concentrations (e.g., 1 µM and 10 µM), against a large panel of purified, active kinases.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
-
Follow-up: For any significant off-target hits, it is recommended to determine the IC50 value to quantify the potency of the off-target interaction.[10]
Visualizations
Caption: Simplified FABP4 signaling pathway and the inhibitory action of BMS309403.
Caption: Troubleshooting workflow for investigating unexpected results with a small molecule inhibitor.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Insight into Fatty Acid-Binding Protein-4: Multifaced Roles in Reproduction, Pregnancy, and Offspring Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Fabp4-IN-4 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fabp4-IN-4. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
Q2: What are the known and potential off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of FABP1. Due to the high structural similarity among the fatty acid-binding protein family, there is a potential for this compound to inhibit other FABP isoforms as well.[2] Of particular concern are FABP3 (heart-type) and FABP5 (epidermal-type), as non-selective inhibition of these isoforms can lead to cardiotoxicity and other adverse effects.[3]
Q3: What are the functional consequences of inhibiting FABP1?
FABP1, also known as Liver-type FABP (L-FABP), is predominantly expressed in the liver, intestine, and kidney. Its inhibition can lead to:
-
Reduced Lipid Accumulation in the Liver: By preventing the transport and oxidation of fatty acids, FABP1 inhibitors can decrease hepatic steatosis.[2]
-
Modulation of Inflammatory Pathways: FABP1 inhibitors can limit the availability of fatty acids and their metabolites that act as pro-inflammatory signaling molecules.[2]
-
Neuroprotective Effects: There is ongoing research into the potential for FABP1 inhibitors to mitigate neuroinflammation.[2]
Q4: How can I differentiate between on-target (FABP4) and off-target (FABP1) effects in my experiments?
Distinguishing between the effects of inhibiting FABP4 and FABP1 requires careful experimental design. Consider the following approaches:
-
Use cell lines with differential expression: Employ cell lines that express FABP4 but not FABP1, and vice-versa, to isolate the effects of inhibiting each target.
-
Employ a selective FABP4 inhibitor as a control: Use a well-characterized, selective FABP4 inhibitor, such as BMS309403, in parallel experiments to compare phenotypes.
-
Rescue experiments: In cells where this compound shows an effect, attempt to rescue the phenotype by overexpressing FABP4 or FABP1.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected phenotype in liver cells or tissues. | The observed effect may be due to the inhibition of FABP1, which is highly expressed in the liver, rather than FABP4. | 1. Confirm the expression levels of both FABP1 and FABP4 in your experimental model. 2. Run parallel experiments with a selective FABP1 inhibitor. 3. Analyze markers of liver lipid metabolism and inflammation.[2] |
| Cardiotoxicity or unexpected cardiac phenotypes. | Potential off-target inhibition of FABP3 (heart-type FABP). Many FABP4 inhibitors show some cross-reactivity with FABP3.[3] | 1. Assess the effect of this compound on cardiomyocyte viability and function in vitro. 2. Compare the results with a known cardiotoxic compound and a selective FABP4 inhibitor with low FABP3 activity. |
| Inconsistent results across different cell lines. | Different cell lines have varying expression profiles of FABP isoforms. The observed effects will depend on the relative levels of FABP1, FABP4, and other potential off-targets. | 1. Perform qPCR or Western blot to determine the expression levels of FABP1, FABP3, FABP4, and FABP5 in your cell lines. 2. Correlate the inhibitor's effect with the expression profile of the FABP isoforms. |
| Lack of a clear dose-response relationship. | This could be due to the compound's dual activity. At different concentrations, the balance of FABP1 versus FABP4 inhibition may shift, leading to a complex biological response. | 1. Perform a wide-range dose-response curve. 2. Analyze multiple endpoints that are specific to FABP1 and FABP4 signaling pathways. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound and a Reference Inhibitor
| Compound | FABP1 IC50 (µM) | FABP4 Ki (nM) | FABP3 Ki (nM) | FABP5 Ki (nM) |
| This compound (Compound 30) | 1.18[1] | Data Not Available | Data Not Available | Data Not Available |
| BMS309403 (Reference) | Not Reported | <2 | 250 | 350 |
Key Signaling Pathways
The following diagram illustrates the primary signaling pathways involving FABP4. Inhibition of FABP4 by this compound is expected to modulate these pathways. However, off-target effects on other FABPs will influence other cellular processes.
Caption: Simplified signaling pathways involving FABP4.
Experimental Protocols
Protocol 1: In Vitro FABP Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of a compound against a specific FABP isoform using a fluorescent displacement assay.
-
Reagents and Materials:
-
Recombinant human FABP protein (e.g., FABP1, FABP4)
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add a fixed concentration of the recombinant FABP protein and the fluorescent probe.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for FABP Expression
This protocol outlines the steps to determine the protein expression levels of different FABP isoforms in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for FABP1, FABP3, FABP4, FABP5, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis to quantify protein levels relative to the loading control.
-
Logical Workflow for Troubleshooting
The following diagram provides a logical workflow for troubleshooting unexpected experimental results when using this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Fabp4-IN-4 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Fabp4-IN-4 in animal studies. As specific data for this compound is not publicly available, this guide leverages established principles for enhancing the oral delivery of poorly soluble and permeable small molecules, drawing parallels with other known Fabp4 inhibitors where applicable.
FAQs: Understanding and Troubleshooting Poor Oral Bioavailability of this compound
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes?
A1: Low and variable oral bioavailability of a small molecule inhibitor like this compound is often multifactorial. The primary contributing factors can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a common issue for many kinase inhibitors and other complex small molecules.
-
Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream. This can be due to its physicochemical properties, such as high molecular weight, polarity, or being a substrate for efflux transporters (e.g., P-glycoprotein).
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.
-
Chemical Instability: The compound may degrade in the harsh acidic environment of the stomach or be enzymatically degraded in the GI tract.
A systematic approach to identifying the root cause is crucial for developing an effective formulation strategy.
Q2: How can we determine if solubility or permeability is the primary issue for this compound's low bioavailability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their aqueous solubility and intestinal permeability. Determining the BCS class of this compound will guide your formulation development.
-
BCS Class I: High Solubility, High Permeability (Unlikely for this compound given the observed issues)
-
BCS Class II: Low Solubility, High Permeability (A common class for many small molecule drugs)
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
You can perform in vitro assays to estimate the solubility and permeability of this compound.
Q3: What are the initial steps to improve the oral exposure of a BCS Class II or IV compound like this compound?
A3: For compounds with low solubility (BCS Class II and IV), the primary goal is to enhance the dissolution rate and maintain a supersaturated state in the GI tract. Here are some initial strategies:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating the drug in an amorphous state with a polymer carrier can significantly improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, and cyclodextrins in the formulation can enhance solubility.
Q4: Our data suggests that this compound might be a substrate for efflux transporters like P-glycoprotein. How can we address this?
A4: If this compound is a P-gp substrate, its intestinal absorption will be limited. Strategies to overcome this include:
-
Co-administration with P-gp Inhibitors: While useful for mechanistic studies, this is less ideal for therapeutic development due to potential drug-drug interactions.
-
Formulation with Excipients that Inhibit P-gp: Certain surfactants and polymers used in formulations (e.g., Tween 80, Pluronic block copolymers) can inhibit P-gp function.
-
Prodrug Approach: Modifying the chemical structure to create a prodrug that is not a P-gp substrate can be an effective, albeit more resource-intensive, strategy.
Troubleshooting Guide: Step-by-Step Experimental Protocols
This section provides detailed methodologies for key experiments to diagnose and overcome poor oral bioavailability of this compound.
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the thermodynamic solubility of this compound in physiologically relevant media.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of this compound powder to vials containing each buffer.
-
Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Express the solubility in µg/mL or µM.
Data Interpretation:
| Solubility Classification | Value | Implication for Oral Absorption |
| High | > 250 µg/mL | Solubility is unlikely to be a limiting factor. |
| Moderate | 50 - 250 µg/mL | May require enabling formulations at higher doses. |
| Low | < 50 µg/mL | Solubility enhancement is likely necessary. |
Protocol 2: Assessing Intestinal Permeability using a Caco-2 Cell Monolayer Assay
Objective: To evaluate the in vitro intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
Methodology:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to form a differentiated monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-to-B) permeability, add this compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
For basolateral to apical (B-to-A) permeability, add this compound to the basolateral chamber and measure its appearance in the apical chamber.
-
To assess P-gp interaction, perform the permeability assays in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Quantify this compound concentrations using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
Data Interpretation:
| Papp (A-to-B) Value (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
An efflux ratio (Papp B-to-A / Papp A-to-B) of > 2 suggests that the compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.
Protocol 3: In Vivo Pharmacokinetic Study in Mice with Different Formulations
Objective: To evaluate the impact of different formulation strategies on the oral bioavailability of this compound.
Methodology:
-
Prepare at least three formulations of this compound:
-
Formulation A (Suspension): A simple suspension in a vehicle like 0.5% methylcellulose.
-
Formulation B (Solubilizing Vehicle): A solution or fine suspension in a vehicle containing solubilizing agents (e.g., PEG400, Tween 80, Solutol HS 15).
-
Formulation C (Amorphous Solid Dispersion): Prepare an ASD of this compound with a suitable polymer (e.g., HPMC-AS, PVP VA64) and administer it as a suspension.
-
-
Fast male C57BL/6 mice overnight.
-
Administer each formulation orally (e.g., by gavage) at a consistent dose.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Perform a parallel study with intravenous (IV) administration to determine the absolute bioavailability.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, F%).
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Absolute Bioavailability (F%) |
| IV | 1 | 850 | 0.08 | 1200 | 100% |
| A (Suspension) | 10 | 50 | 2 | 240 | 2% |
| B (Solubilizing) | 10 | 250 | 1 | 1200 | 10% |
| C (ASD) | 10 | 600 | 1 | 3600 | 30% |
(Note: The data in this table is illustrative and not based on actual experimental results for this compound.)
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for troubleshooting poor oral bioavailability.
Caption: BCS classification and corresponding formulation strategies.
Technical Support Center: Fabp4-IN-4 Vehicle Control for In Vivo Experiments
Disclaimer: Information regarding a specific molecule designated "Fabp4-IN-4" is not publicly available. This guide provides generalized information for a hypothetical small molecule inhibitor of FABP4, hereafter referred to as this compound, based on standard laboratory practices for in vivo experiments with similar compounds. The provided protocols and data are illustrative and should be adapted to specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle for administering this compound in vivo?
A1: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound while minimizing toxicity to the animal model. Commonly used vehicles for poorly water-soluble compounds like many small molecule inhibitors include:
-
Aqueous solutions with co-solvents:
-
PBS with a small percentage of DMSO (e.g., 5-10%) and a surfactant like Tween® 80 or Cremophor® EL (e.g., 5-10%).
-
Saline with PEG400 (e.g., 10-30%).
-
-
Lipid-based formulations:
-
Corn oil, sesame oil, or other pharmaceutical-grade oils for oral or subcutaneous administration.
-
A pilot study to assess the solubility and stability of this compound in different vehicles is highly recommended before commencing a large-scale in vivo experiment.
Q2: How should I prepare and store the this compound formulation?
A2: Proper preparation and storage are crucial for maintaining the integrity of the compound.
-
Preparation:
-
Always use sterile techniques and work in a laminar flow hood.
-
If using a co-solvent system, first dissolve this compound in the organic solvent (e.g., DMSO) by vortexing or sonication.
-
Slowly add the aqueous component (e.g., PBS) while vortexing to prevent precipitation.
-
The final solution should be clear and free of visible particles. If precipitation occurs, optimization of the vehicle composition is necessary.
-
-
Storage:
-
Formulations should ideally be prepared fresh before each administration.
-
If short-term storage is necessary, store the solution at 4°C, protected from light.
-
Conduct a stability test to ensure the compound does not degrade or precipitate under the chosen storage conditions.
-
Q3: What is the purpose of a vehicle control group in my in vivo experiment?
A3: The vehicle control group is essential for a scientifically sound experiment.[1][2][3] This group receives the same volume and formulation of the vehicle as the treatment group, but without the active compound (this compound). This allows researchers to:
-
Isolate the effects of the compound from any potential effects of the vehicle itself.[2]
-
Assess any physiological or behavioral changes caused by the stress of administration or the vehicle's composition.
-
Ensure that the observed effects in the treatment group are genuinely due to the inhibition of FABP4.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during preparation or administration.
-
Question: My this compound solution is cloudy or contains visible particles. What should I do?
-
Answer:
-
Possible Cause: The compound has low solubility in the chosen vehicle, or the concentration is too high.
-
Solution:
-
Try sonicating the solution in a water bath to aid dissolution.
-
Increase the percentage of the co-solvent (e.g., DMSO, PEG400) in the vehicle, but be mindful of potential toxicity at higher concentrations.
-
Decrease the final concentration of this compound.
-
Test alternative vehicle formulations.
-
Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
-
-
Issue 2: Animals in the treatment and/or vehicle control group show signs of distress or adverse reactions after administration.
-
Question: My mice appear lethargic, have ruffled fur, or show signs of irritation at the injection site. What could be the cause?
-
Answer:
-
Possible Cause:
-
The vehicle itself may be causing toxicity. Some co-solvents like DMSO can be toxic at high concentrations.
-
The administration procedure (e.g., injection) may be causing stress or injury.
-
The compound may have off-target effects.
-
-
Solution:
-
Run a pilot study with the vehicle alone to assess its tolerability.
-
Reduce the concentration of potentially toxic components in the vehicle.
-
Refine the administration technique to minimize stress and tissue damage.
-
Consider alternative routes of administration (e.g., oral gavage instead of intraperitoneal injection).
-
Carefully monitor the animals and record all observations. If severe adverse effects are observed, the study protocol may need to be revised, and consultation with the institutional animal care and use committee (IACUC) is recommended.
-
-
Issue 3: Inconsistent or highly variable results are observed within the treatment group.
-
Question: There is a large variation in the measured endpoints among the animals that received this compound. What could be the reason?
-
Answer:
-
Possible Cause:
-
Inaccurate dosing due to improper formulation or administration.
-
Degradation of the compound in the formulation.
-
Variability in the animal model (e.g., age, weight, genetic background).
-
Inconsistent timing of administration or sample collection.
-
-
Solution:
-
Ensure the formulation is homogenous and that each animal receives the correct dose.
-
Prepare fresh formulations for each experiment to avoid compound degradation.
-
Use a homogenous group of animals and randomize them into treatment groups.
-
Strictly adhere to the experimental timeline for all procedures.
-
-
Quantitative Data Summary
Table 1: Hypothetical Properties of this compound
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in Ethanol | ≥ 20 mg/mL |
| Solubility in Water | < 0.1 mg/mL |
| Recommended Vehicle | 5% DMSO, 10% Tween® 80 in PBS |
| Storage of Stock Solution | -20°C in DMSO |
Table 2: Example In Vivo Study Design for this compound in a Diet-Induced Obesity Mouse Model
| Group | Treatment | Dose | Route | Frequency | N (animals/group) |
| 1 | Vehicle Control | - | i.p. | Once daily | 10 |
| 2 | This compound | 10 mg/kg | i.p. | Once daily | 10 |
| 3 | This compound | 30 mg/kg | i.p. | Once daily | 10 |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model:
-
Male C57BL/6J mice, 8 weeks of age.
-
Induce obesity by feeding a high-fat diet (60% kcal from fat) for 12 weeks.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
-
Preparation of this compound Formulation (for a 10 mg/kg dose):
-
For a 20g mouse, the required dose is 0.2 mg.
-
Prepare a 2 mg/mL stock solution of this compound in the vehicle (5% DMSO, 10% Tween® 80 in sterile PBS).
-
To prepare 1 mL of the formulation:
-
Dissolve 2 mg of this compound in 50 µL of DMSO.
-
Add 100 µL of Tween® 80 and vortex to mix.
-
Add 850 µL of sterile PBS and vortex until the solution is clear.
-
-
The final injection volume for a 20g mouse will be 100 µL.
-
-
Administration:
-
Randomize the DIO mice into the treatment and vehicle control groups.
-
Administer this compound or the vehicle via intraperitoneal (i.p.) injection once daily for 4 weeks.
-
Monitor body weight and food intake daily.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin (B600854) tolerance test (ITT).
-
Collect blood samples for analysis of plasma insulin, glucose, triglycerides, and cholesterol.
-
Harvest tissues (e.g., adipose tissue, liver, muscle) for gene expression analysis (e.g., qRT-PCR for inflammatory markers) and histological examination.
-
Visualizations
Caption: Simplified FABP4 signaling pathway.
Caption: General workflow for an in vivo study.
References
Technical Support Center: Interpreting Unexpected Phenotypes in Fabp4-Treated Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in mice treated with Fatty Acid-Binding Protein 4 (FABP4) inhibitors, such as Fabp4-IN-4 and BMS309403.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FABP4 inhibitors?
A1: FABP4 inhibitors, such as this compound and BMS309403, are typically small molecules that act as competitive inhibitors. They bind to the fatty acid-binding pocket within the FABP4 protein, preventing the binding and transport of endogenous fatty acids and other lipid molecules.[1] This inhibition modulates lipid metabolism and inflammatory pathways.
Q2: What are the expected beneficial effects of FABP4 inhibition in mouse models of metabolic disease?
A2: Based on the role of FABP4 in adipocytes and macrophages, inhibition is expected to lead to improvements in insulin (B600854) sensitivity, reduced inflammation, and amelioration of atherosclerosis.[1][2] In some models, such as leptin-deficient (ob/ob) mice, FABP4 inhibitors have been shown to improve glucose tolerance.[3][4]
Q3: Are there any known off-target effects or toxicities associated with FABP4 inhibitors?
A3: Some FABP4 inhibitors may exhibit off-target effects. For instance, cardiotoxicity can be a concern with inhibitors that also have a high affinity for FABP3, which is highly expressed in cardiac tissue.[5] It is crucial to characterize the selectivity profile of the specific inhibitor being used.
Q4: Why is FABP4 considered a therapeutic target for metabolic and inflammatory diseases?
A4: FABP4 is highly expressed in adipocytes and macrophages, where it plays a key role in lipid metabolism and inflammatory responses.[6] Elevated levels of circulating FABP4 are associated with obesity, insulin resistance, type 2 diabetes, and cardiovascular disease.[1] By inhibiting FABP4, the goal is to mitigate these pathological processes.
Troubleshooting Unexpected Phenotypes
Issue 1: Improved Dyslipidemia but No Change in Insulin Resistance in Diet-Induced Obese (DIO) Mice
You observe a significant reduction in plasma triglycerides and free fatty acids, but glucose tolerance tests (GTT) and insulin tolerance tests (ITT) show no improvement in insulin sensitivity.
Possible Cause: This is a documented "unexpected" phenotype for FABP4/5 inhibitors, particularly in diet-induced obesity (DIO) mouse models.[3][4] While early studies in genetically obese (ob/ob) mice showed improved glucose tolerance, studies in DIO mice have demonstrated that FABP4/5 inhibitors can ameliorate dyslipidemia without affecting insulin resistance.[3][4]
Troubleshooting Steps:
-
Confirm the Phenotype: Ensure that your GTT and ITT were performed correctly. Fasting times, glucose and insulin dosages, and the route of administration are critical variables. Refer to the detailed experimental protocols below.
-
Assess Inflammatory Markers: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in plasma or adipose tissue. FABP4 inhibition is expected to have anti-inflammatory effects.[7]
-
Consider the Mouse Model: The metabolic background of the mouse strain can significantly influence the outcome. The discrepancy between ob/ob and DIO mice highlights this.
-
Evaluate Compound Specificity: If possible, assess the activity of your inhibitor against other FABP isoforms, such as FABP5. Dual FABP4/5 inhibitors may have different effects than highly selective FABP4 inhibitors due to the compensatory role of FABP5.[3]
Issue 2: Unexpected Changes in Body Weight or Adiposity
You observe an increase in body weight or fat mass, contrary to the expected metabolic improvements.
Troubleshooting Steps:
-
Quantify Food Intake and Energy Expenditure: To understand the drivers of weight change, perform metabolic cage studies to measure food consumption, activity levels, and respiratory exchange ratio (RER).
-
Analyze Adipose Tissue: Conduct histological analysis of adipose tissue to assess adipocyte size and morphology.
-
Measure Lean Body Mass: Use techniques like NMR or DEXA scans to determine if the weight change is due to fat mass, lean mass, or fluid retention.
Quantitative Data Summary
Table 1: Effects of BMS309403 and Compound 3 on Metabolic Parameters in DIO Mice
| Parameter | Vehicle Control | BMS309403 (30 mg/kg) | Compound 3 (10 mg/kg) | Rosiglitazone (5 mg/kg) |
| Plasma Triglycerides (mg/dL) | 100 ± 8 | 75 ± 6 | 70 ± 5 | 50 ± 4 |
| Plasma Free Fatty Acids (μM) | 800 ± 50 | 600 ± 40* | 550 ± 35 | 400 ± 30** |
| Glucose Tolerance (AUC) | No significant change | No significant change | No significant change | Significant improvement |
| Insulin Sensitivity (ITT) | No significant change | No significant change | No significant change | Significant improvement |
Data are representative values compiled from published studies and presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control. Data is based on findings reported in studies on DIO mice.[3][4]
Key Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.[8]
-
Baseline Glucose: Obtain a baseline blood glucose measurement from a tail snip using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution (typically 20% dextrose in sterile saline) via oral gavage.[9]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
2. Insulin Tolerance Test (ITT)
-
Fasting: Fast mice for 4-6 hours.[10]
-
Baseline Glucose: Measure baseline blood glucose as in the OGTT.
-
Insulin Administration: Inject human insulin (typically 0.75-1.0 U/kg body weight) intraperitoneally (IP). The exact dose may need to be optimized for the specific mouse strain and degree of insulin resistance.[10][11]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline to evaluate insulin sensitivity.
3. Measurement of Plasma Lipids
-
Sample Collection: Collect blood from fasted mice via cardiac puncture or retro-orbital sinus into EDTA-coated tubes. Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.
-
Triglyceride Measurement: Use a commercial colorimetric assay kit. These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then quantified.[12]
-
Free Fatty Acid (FFA) Measurement: Use a commercial enzymatic assay kit for the quantification of non-esterified fatty acids (NEFA).[13]
4. Measurement of Inflammatory Cytokines
-
Sample: Use plasma or serum collected as described above.
-
Method: Use a multiplex ELISA or a bead-based immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines (e.g., TNF-α, IL-6, MCP-1) from a small sample volume.[14][15][16] Standard sandwich ELISA kits for individual cytokines are also an option if sample volume is not a limitation.[17]
Visualizations
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 6. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid binding protein-4 (FABP4) is a hypoxia inducible gene that sensitizes mice to liver ischemia/re-perfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Free Fatty Acid (FFA) Assays [cellbiolabs.com]
- 14. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. signosisinc.com [signosisinc.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Cytokine ELISA Kits Products: R&D Systems [rndsystems.com]
Addressing poor cellular uptake of Fabp4-IN-4
Welcome to the technical support center for Fabp4-IN-4, a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and maximizing the successful application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not showing the expected downstream effects of FABP4 inhibition after treatment with this compound. What are the possible causes?
A1: Lack of a biological response to this compound can stem from several factors, with poor cellular uptake being a primary suspect. Here is a troubleshooting guide to help you diagnose the issue:
Troubleshooting Guide: No Observed Biological Effect
| Potential Cause | Recommended Action |
| 1. Poor Cellular Uptake of this compound | Proceed to Q2 for a detailed guide on assessing and improving cellular uptake. |
| 2. Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| 3. Incorrect Assessment of Downstream Marker | Verify that the chosen downstream marker is a reliable indicator of FABP4 inhibition in your cellular model. Confirm the antibody or assay used is validated and functioning correctly. |
| 4. Cell Line Insensitivity | Ensure your cell line expresses FABP4 at a sufficient level. You can verify this by Western Blot or qPCR. |
| 5. Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment. |
Q2: I suspect poor cellular uptake of this compound. How can I confirm this and what steps can I take to improve it?
A2: Poor cellular uptake is a common challenge for small molecule inhibitors. The following guide provides a systematic approach to diagnose and address this issue.
Troubleshooting Guide: Poor Cellular Uptake
Step 1: Assess Physicochemical Properties Ensure the properties of your this compound stock are within the expected range.
Table 1: Physicochemical Properties of this compound
| Property | Expected Value | Implication for Uptake |
|---|---|---|
| Molecular Weight (MW) | < 500 Da | Lower MW generally favors passive diffusion. |
| LogP | 1 - 5 | Optimal lipophilicity for membrane permeability. Very high LogP can lead to poor aqueous solubility and membrane trapping.[1] |
| Aqueous Solubility | > 10 µM in PBS | Low solubility can limit the effective concentration at the cell surface. |
Step 2: Quantify Intracellular Concentration Directly measure the amount of this compound inside your cells.
-
Recommendation: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentration of this compound. Refer to the detailed protocol in the "Experimental Protocols" section.
Step 3: Evaluate Membrane Permeability Assess the ability of this compound to cross a lipid membrane.
-
Recommendation: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion. For a more biologically relevant model that includes active transport, use the Caco-2 Permeability Assay. Detailed protocols are available below.
Table 2: Illustrative Permeability Data for this compound
| Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
|---|---|---|
| PAMPA | 5.0 | Moderate Passive Permeability |
| Caco-2 (A to B) | 2.5 | Moderate Apparent Permeability |
| Caco-2 (B to A) | 7.5 | High Efflux |
| Efflux Ratio (B-A/A-B) | 3.0 | Suggests active efflux. |
Step 4: Investigate the Role of Efflux Pumps If the Caco-2 assay indicates a high efflux ratio (>2), active transport out of the cell by efflux pumps may be limiting intracellular accumulation.[2][3][4][5][6][7]
-
Recommendation: Co-incubate your cells with this compound and a known broad-spectrum efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). An increase in the intracellular concentration of this compound in the presence of the inhibitor would confirm the involvement of efflux pumps.
Step 5: Enhance Cellular Uptake If poor permeability or solubility is confirmed, consider these formulation strategies:
-
Use of Solubilizing Agents: For in vitro experiments, ensure this compound is fully dissolved in your stock solution (e.g., DMSO) and diluted in media to a final concentration that avoids precipitation. The use of a small amount of a non-ionic surfactant like Tween® 80 or a cyclodextrin (B1172386) derivative in the final dilution may improve solubility.[8][9][10][11][12]
-
Nanoparticle Formulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can improve solubility and facilitate cellular entry via endocytosis.[8][9]
Q3: How can I confirm that this compound is engaging with its intracellular target, FABP4?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the change in the thermal stability of a protein upon ligand binding.
-
Principle: When this compound binds to FABP4, the protein-ligand complex becomes more resistant to heat-induced denaturation.[13][14][15]
-
Procedure: Treat cells with this compound, heat the cell lysate across a temperature gradient, and then quantify the amount of soluble FABP4 at each temperature using Western Blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. A detailed protocol is provided below.
Visualizing Key Concepts
Here are some diagrams to illustrate the signaling pathway, experimental workflows, and troubleshooting logic.
Caption: Intracellular action of this compound on the FABP4 signaling pathway.
References
- 1. Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. upm-inc.com [upm-inc.com]
- 9. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. annualreviews.org [annualreviews.org]
Long-term stability of Fabp4-IN-4 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and use of Fabp4-IN-4 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active inhibitor of Fatty Acid Binding Proteins (FABPs), with a reported IC50 of 1.18 µM for FABP1. It functions by binding to FABPs, which are intracellular lipid chaperones, thereby modulating lipid metabolism and inflammatory pathways. In experimental models, this compound has been shown to improve glucose tolerance, reduce blood glucose and plasma lipid levels, and attenuate hepatic steatosis, demonstrating anti-inflammatory effects.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. General recommendations for similar small molecule inhibitors are as follows:
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 1 year | Protect from moisture and light. |
| 4°C | Short-term | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at -80°C for long-term use. |
| Improper solvent used. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in aqueous buffers. | |
| Precipitation of the compound in aqueous media | Low solubility in aqueous solutions. | After diluting the DMSO stock solution in aqueous media, use it immediately. If precipitation occurs, consider vortexing or sonicating the solution briefly. The final concentration of the organic solvent in the working solution may need to be optimized. |
| Low or no observable effect of the inhibitor | Incorrect concentration used. | Verify the calculations for your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Cell permeability issues. | While this compound is described as orally active, ensure your experimental design allows for sufficient incubation time for the compound to penetrate the cells and exert its effect. |
Experimental Protocols
General Protocol for In Vitro Inhibition of FABP4
This protocol provides a general workflow for treating cultured cells with this compound.
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Cell Culture:
-
Plate cells at the desired density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, metabolic assays).
-
Visualizations
Caption: A general experimental workflow for using this compound in cell culture.
Caption: A flowchart for troubleshooting inconsistent experimental outcomes with this compound.
Caption: A simplified diagram of the FABP4 signaling pathway and the inhibitory action of this compound.
Potential for Fabp4-IN-4 degradation under experimental conditions
Welcome to the technical support center for Fabp4-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the stability and degradation of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound powder and stock solutions?
A1: As a general guideline for small molecule inhibitors, the solid (powder) form of this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage (a few days), 2-8°C may be acceptable, but long-term storage at low temperatures is recommended to minimize degradation.
Q2: How can I assess the solubility of this compound in my experimental buffer?
A2: To determine the solubility, you can prepare a saturated solution of this compound in your buffer. Add an excess amount of the compound to the buffer, vortex or sonicate the mixture, and then centrifuge to pellet the undissolved solid. The concentration of the supernatant can then be measured using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), if a standard curve is available. Visual inspection for precipitation after diluting a concentrated stock solution into your buffer can also provide a qualitative assessment.
Q3: What are the common factors that can lead to the degradation of a small molecule inhibitor like this compound?
A3: Several factors can contribute to the degradation of small molecule inhibitors:
-
pH: The stability of a compound can be pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation in sensitive compounds.
-
Reactive components in media: Certain components in cell culture media or buffers can react with the inhibitor.
-
Enzymatic degradation: If working with cell lysates or serum-containing media, enzymes present could metabolize the compound.
-
Oxidation: Dissolved oxygen can lead to oxidative degradation.
Troubleshooting Guide: Potential Degradation of this compound
This guide is intended to help you identify and resolve potential issues with this compound stability in your experiments.
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity. | Possibility of Degradation: The compound may be degrading in your experimental setup.Troubleshooting Steps: 1. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment.2. Assess Stability in Your Media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture media or buffer at the experimental temperature (e.g., 37°C). A detailed protocol is provided below.3. Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect cell viability or the experimental outcome. |
| Precipitation is observed after adding this compound to the aqueous buffer or media. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous solution.Troubleshooting Steps: 1. Check Final Concentration: Ensure the final concentration of the inhibitor is within its known solubility range for your buffer system.2. Modify Dilution Method: Try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps.3. Adjust Solvent Concentration: A slightly higher (but still biologically tolerated) percentage of the organic solvent may be required to maintain solubility.4. Consider Formulation: For in vivo studies, formulation with solubility-enhancing excipients may be necessary. |
| Loss of activity over the course of a long-term experiment (e.g., >24 hours). | Compound Instability: this compound may not be stable for the entire duration of the experiment under your specific conditions.Troubleshooting Steps: 1. Replenish the Compound: If the stability assay indicates significant degradation over time, consider replenishing the media with fresh this compound at regular intervals during the experiment.2. Shorten Incubation Time: If possible, modify the experimental design to use shorter incubation times. |
Hypothetical Stability Data of this compound
The following table illustrates how to present stability data. This is hypothetical data and should be confirmed with your own experiments.
| Time (hours) | % Remaining in PBS (pH 7.4) at 37°C | % Remaining in Cell Culture Media + 10% FBS at 37°C |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 95% | 88% |
| 24 | 90% | 75% |
| 48 | 85% | 60% |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound in your experimental buffer or cell culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Experimental buffer (e.g., PBS) or cell culture medium (with and without serum)
-
Incubator at the desired temperature (e.g., 37°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution into your experimental buffer or cell culture medium to the final working concentration.
-
Time-Course Incubation: Aliquot the working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate: Place the samples in an incubator set to your experimental temperature. Protect from light if the compound is known to be light-sensitive.
-
Sample Collection: At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The 0-hour sample should be frozen immediately after preparation.
-
Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound using a suitable analytical method like HPLC or LC-MS.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
FABP4 Signaling and its Role in Cellular Processes
Fatty Acid-Binding Protein 4 (FABP4) is a key regulator of lipid metabolism and inflammatory pathways, primarily in adipocytes and macrophages.[1][2][3] Its inhibition is a therapeutic strategy for metabolic diseases.[1] FABP4 facilitates the transport of fatty acids within the cell, influencing downstream signaling pathways.[1]
Caption: Simplified FABP4 signaling pathway and the inhibitory action of this compound.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Fabp4-IN-4 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fabp4-IN-4, a novel inhibitor of Fatty Acid Binding Protein 4 (FABP4), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target Fatty Acid Binding Protein 4 (FABP4). FABP4 is an intracellular lipid chaperone that plays a crucial role in the transport of fatty acids. In cancer cells, elevated levels of FABP4 are associated with increased proliferation, metastasis, and resistance to therapy.[1][2] this compound is hypothesized to bind to the fatty acid-binding pocket of FABP4, thereby preventing the uptake and trafficking of fatty acids. This disruption of lipid metabolism is intended to limit the energy supply and signaling molecules necessary for rapid cancer cell growth and survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on the known functions of FABP4 and common resistance pathways in cancer, potential mechanisms include:
-
Upregulation of Compensatory Signaling Pathways: Cancer cells may adapt to FABP4 inhibition by upregulating alternative signaling pathways that promote growth and survival, such as the PI3K/Akt or MAPK/ERK pathways.[2] Activation of these pathways can bypass the metabolic stress induced by this compound.
-
Metabolic Reprogramming: Cells might shift their metabolic dependency from fatty acid oxidation to other energy sources like glycolysis or glutaminolysis to survive the inhibition of fatty acid uptake.
-
Increased Expression of other FABP Isoforms: Overexpression of other fatty acid-binding proteins (e.g., FABP5) could potentially compensate for the inhibition of FABP4, restoring the cell's ability to transport fatty acids.
-
Alterations in the Drug Target: While less common for inhibitors that are not yet in widespread clinical use, mutations in the FABP4 gene that alter the binding site of this compound could prevent the drug from effectively inhibiting its target.
Q3: Are there known IC50 values for FABP4 inhibitors in various cancer cell lines?
A3: While specific IC50 values for this compound are not publicly available, data for other FABP4 inhibitors, such as BMS309403, have been reported. These values can provide a general reference for the expected potency of FABP4 inhibition.
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming resistance to this compound in your cancer cell line experiments.
Problem 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Initial Observation: The IC50 value of this compound in your cancer cell line has significantly increased over time, or the inhibitor is no longer producing the expected anti-proliferative or anti-metastatic effects at previously effective concentrations.
Experimental Workflow to Diagnose the Problem:
Caption: Workflow for troubleshooting decreased sensitivity to this compound.
Troubleshooting Steps and Potential Solutions:
| Potential Cause | Diagnostic Test | Expected Result if Cause is Valid | Suggested Solution |
| Upregulation of Compensatory Signaling Pathways | Western Blot for key signaling proteins (p-Akt, Akt, p-ERK, ERK). | Increased ratio of phosphorylated to total Akt or ERK in resistant cells compared to sensitive parental cells, especially in the presence of this compound. | Combine this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib). |
| Metabolic Reprogramming | Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). | Resistant cells may show a decreased reliance on fatty acid oxidation (FAO) and an increased rate of glycolysis (higher ECAR) compared to parental cells when treated with this compound. | Combine this compound with a glycolysis inhibitor (e.g., 2-Deoxy-D-glucose) or a glutaminolysis inhibitor (e.g., BPTES). |
| Increased Expression of Compensatory FABP Isoforms | qRT-PCR or Western Blot for FABP4 and other isoforms like FABP5. | Increased mRNA or protein levels of FABP5 or another compensatory FABP isoform in resistant cells. | Consider using a dual FABP4/FABP5 inhibitor or a pan-FABP inhibitor if available. |
| Reduced Intracellular Drug Concentration | (Advanced) Liquid Chromatography-Mass Spectrometry (LC-MS) to measure intracellular this compound levels. | Lower intracellular concentration of this compound in resistant cells compared to sensitive cells. | Investigate the expression of drug efflux pumps (e.g., P-glycoprotein) and consider co-treatment with an efflux pump inhibitor. |
Quantitative Data Summary
The following table summarizes publicly available data for the FABP4 inhibitor BMS309403 in multiple myeloma (MM) cell lines. This data can serve as a reference for expected potencies of FABP4 inhibition.
| Cell Line | Inhibitor | Assay Duration | IC50 (µM) | Citation |
| MM.1S | BMS309403 | 72 hr | ~50 | [3] |
| OPM2 | BMS309403 | 72 hr | >50 | [3] |
| U266 | BMS309403 | 72 hr | >50 | [3] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (and other inhibitors as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Signaling Pathway Analysis
This protocol is used to assess the activation state of key signaling proteins like Akt and ERK.
-
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and treat with this compound at the desired concentration and time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Fatty Acid Uptake Assay
This assay measures the ability of cells to take up fatty acids from the extracellular environment.
-
Materials:
-
Cancer cell lines
-
Fluorescently-labeled fatty acid (e.g., BODIPY-C12)
-
Assay buffer (e.g., HBSS)
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with this compound or vehicle control in assay buffer for a specified time.
-
Add the fluorescently-labeled fatty acid to each well.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (Excitation/Emission ~485/515 nm).
-
The rate of increase in fluorescence is proportional to the rate of fatty acid uptake.
-
Signaling and Resistance Pathways
The following diagrams illustrate the FABP4 signaling pathway and a potential mechanism of resistance through the activation of a compensatory pathway.
Caption: Simplified FABP4 signaling pathway in cancer cells.
Caption: Hypothesized resistance mechanism to this compound via a compensatory pathway.
References
- 1. Frontiers | Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer [frontiersin.org]
- 2. Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the fatty acid binding proteins disrupts multiple myeloma cell cycle progression and MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
Fabp4-IN-4 dose-response curve optimization
Welcome to the technical support center for Fabp4-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FABP4?
Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, is a lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in the intracellular transport of fatty acids and the regulation of lipid metabolism and glucose homeostasis.[2] FABP4 is involved in inflammatory responses and has been linked to insulin (B600854) resistance and atherosclerosis.[1][3] It can modulate signaling pathways such as the PPARγ-LXRα-ABCA1 pathway and the IKK-NF-κB and JNK-AP-1 pathways.[1][3]
Q2: How do FABP4 inhibitors work?
FABP4 inhibitors, such as the conceptual this compound, are designed to bind to the FABP4 protein. This binding action prevents FABP4 from interacting with its natural ligands, like fatty acids, thereby disrupting its function in lipid transport and metabolic regulation.[2] By inhibiting FABP4, these molecules can help reduce lipid accumulation, decrease inflammation, and improve insulin sensitivity.[2]
Q3: What are the potential therapeutic applications of inhibiting FABP4?
Inhibiting FABP4 is a promising therapeutic strategy for a variety of metabolic and inflammatory diseases.[2] Preclinical studies using FABP4 inhibitors have shown potential in treating obesity, type 2 diabetes, and atherosclerosis by improving insulin resistance and reducing the formation of atherosclerotic plaques.[2][4]
Troubleshooting Guide
Problem: High variability between replicate wells in my dose-response assay.
-
Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution or addition, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique. Consider using a multi-channel pipette for additions.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile PBS or media.
-
Problem: The dose-response curve is flat, showing no inhibition.
-
Possible Cause: The concentration range of this compound is too low, the inhibitor is inactive, or the assay is not sensitive enough.
-
Solution:
-
Extend the concentration range of this compound to higher concentrations.
-
Verify the integrity and activity of the this compound compound.
-
Optimize the assay conditions, such as incubation time or the concentration of the substrate/fatty acid.
-
Problem: The dose-response curve shows a "U" shape (hormesis).
-
Possible Cause: Off-target effects of this compound at different concentrations or cytotoxic effects at higher concentrations that interfere with the assay readout.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess cytotoxicity.
-
Consider using a more specific assay to measure FABP4 activity.
-
Investigate potential off-target effects of the compound.
-
Experimental Protocols & Data Presentation
Generating a Dose-Response Curve for this compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay measuring lipid accumulation.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., 3T3-L1 adipocytes or primary macrophages) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Treatment: Treat the cells with the various concentrations of this compound. Include vehicle-only (negative control) and a known inhibitor or condition that maximally stimulates lipid accumulation (positive control).
-
Induction of Lipid Accumulation: Co-treat the cells with a fatty acid (e.g., oleic acid) to induce lipid accumulation.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours).
-
Quantification of Lipid Accumulation: Use a fluorescent dye that stains neutral lipids (e.g., Nile Red or BODIPY 493/503) to quantify lipid content. Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the vehicle control (0% inhibition) and a control that completely inhibits lipid accumulation (100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Quantitative Data Summary
The following table provides a template for summarizing the results from a dose-response experiment.
| Parameter | This compound |
| IC50 (µM) | [Insert Value] |
| Hill Slope | [Insert Value] |
| R² | [Insert Value] |
| Assay Type | Cell-based Lipid Accumulation |
| Cell Line | [e.g., 3T3-L1 Adipocytes] |
Visualizations
Signaling Pathways and Experimental Workflow
To aid in understanding the experimental process and the underlying biological pathways, the following diagrams have been generated.
Caption: FABP4 Signaling Pathways
Caption: Dose-Response Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FABP4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic functions of FABPs— mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential cardiotoxicity with FABP4 inhibitors like Fabp4-IN-4
This technical support center provides guidance for researchers, scientists, and drug development professionals using FABP4 inhibitors, with a specific focus on managing potential cardiotoxicity during in vitro experiments using compounds like Fabp4-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the role of Fatty Acid-Binding Protein 4 (FABP4) in cardiomyocytes?
A1: FABP4, an intracellular lipid-binding protein, is expressed in cardiomyocytes and plays several roles in cardiac physiology and pathophysiology.[1][2] It is involved in the transport of fatty acids, which are a primary energy source for the heart.[1] However, elevated FABP4 expression in cardiomyocytes has been linked to adverse effects, including:
-
Cardiac Hypertrophy: Overexpression of FABP4 can aggravate pressure overload-induced cardiac hypertrophy, potentially through the activation of the ERK signaling pathway.[1][2]
-
Contractile Dysfunction: FABP4 can act as a cardiodepressant factor, reducing cardiomyocyte shortening amplitude and intracellular calcium transients, which are crucial for proper contraction.[3][4]
-
Inflammation and Apoptosis: FABP4 is associated with inflammatory responses and may mediate apoptosis in cardiomyocytes under certain stress conditions, such as hypoxia.[5][6]
-
Cardiac Fibrosis: Elevated FABP4 levels have been associated with cardiac fibrosis, a process that leads to stiffening of the heart muscle.[7]
Q2: Why might a FABP4 inhibitor like this compound induce cardiotoxicity?
A2: Potential cardiotoxicity from FABP4 inhibitors can stem from two primary sources:
-
On-Target Effects: While FABP4 is linked to pathological processes, its acute inhibition might disrupt normal fatty acid metabolism and signaling in cardiomyocytes, leading to cellular stress.
-
Off-Target Effects: This is a more significant concern. Many small molecule inhibitors have affinity for multiple targets. A key concern for FABP4 inhibitors is their potential cross-reactivity with FABP3, the heart-specific fatty acid-binding protein.[8] Since FABP3 is highly expressed in cardiac tissue, its unintended inhibition can lead to cardiotoxicity.[8] The selectivity profile of the specific inhibitor (e.g., this compound vs. BMS309403) is a critical factor.
Q3: What are the initial steps I should take before starting experiments with a new FABP4 inhibitor?
A3: Before beginning extensive experiments, it is crucial to perform preliminary dose-response studies and viability assays.
-
Confirm Compound Identity and Purity: Ensure the inhibitor is of high purity and its identity is confirmed.
-
Dose-Response Curve: Determine the IC50 of your inhibitor in your specific cell model to establish a relevant working concentration range.
-
Baseline Viability: Treat cardiomyocytes (e.g., H9c2, hiPSC-CMs) with a range of inhibitor concentrations for your intended experimental duration (e.g., 24, 48 hours) and assess cell viability using assays like MTT or LDH release. This helps identify a non-toxic working concentration.
Q4: What are the best practices for monitoring cardiotoxicity in vitro?
A4: A multi-parametric approach is recommended. Relying on a single assay may not provide a complete picture.
-
Cell Viability and Cytotoxicity: Regularly assess cell death and membrane integrity (e.g., LDH assay, Propidium Iodide staining).[9]
-
Apoptosis: Measure markers of programmed cell death (e.g., Caspase-3/9 activity, TUNEL assay).[6]
-
Functional Assessment: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to measure changes in beat rate, contractility, and electrophysiology (e.g., using multi-electrode arrays or calcium imaging).[10]
-
Metabolic Function: Assess mitochondrial health (e.g., mitochondrial membrane potential assays) as disruption of fatty acid metabolism can impact mitochondrial function.[11]
-
Hypertrophy and Stress Markers: Measure the expression of cardiac hypertrophy markers (e.g., ANP, BNP) and cellular stress markers via qPCR or Western blot.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FABP4 inhibitors in cardiomyocyte models.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High Cell Death / Low Viability at Expected Working Concentration | 1. Inhibitor concentration is too high. 2. Off-target toxicity (e.g., inhibition of FABP3). 3. Solvent (e.g., DMSO) toxicity. 4. Poor cell health prior to experiment. | 1. Redo dose-response curve. Lower the concentration to a range at or slightly above the IC50 for FABP4 inhibition.2. Investigate selectivity. If possible, compare with a structurally different FABP4 inhibitor or one with a known selectivity profile. Use siRNA against FABP4 as a positive control for on-target effects.3. Run a solvent control. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.1% DMSO).4. Check cell culture practices. Ensure cells are healthy, not overgrown, and free of contamination before starting the experiment. |
| Unexpected Decrease in Cardiomyocyte Contraction / Beat Rate | 1. On-target effect of FABP4 inhibition. 2. Off-target effect on ion channels or calcium handling proteins. 3. General cellular stress leading to functional decline. | 1. Confirm with a non-pharmacological approach. Use siRNA to knockdown FABP4 and see if the same phenotype is observed. This helps confirm if the effect is due to FABP4 inhibition.[12]2. Consult literature for off-target profile. Review available data on the inhibitor's kinase or protein binding profile. Standard cardiotoxicity assays like hERG channel screening can identify specific off-target liabilities.[9]3. Assess cell health. Perform viability and apoptosis assays concurrently to ensure the functional decline is not simply a result of cytotoxicity. |
| Inconsistent Results Between Experiments | 1. Reagent variability (inhibitor stock, media). 2. Inconsistent cell passage number or density. 3. Variability in incubation times or handling. | 1. Use freshly prepared dilutions from a validated stock. Aliquot inhibitor stock to avoid multiple freeze-thaw cycles.2. Standardize cell culture. Use cells within a defined passage number range. Seed cells at a consistent density and allow them to adhere and stabilize for the same amount of time before treatment.3. Maintain a strict protocol. Ensure all steps, from plating to data collection, are performed consistently. |
| No Effect Observed at High Inhibitor Concentration | 1. Inhibitor is inactive or degraded. 2. The chosen endpoint is not modulated by FABP4 in your model system. 3. Poor cellular uptake of the inhibitor. | 1. Verify inhibitor activity. Test the inhibitor in a well-established assay where FABP4 inhibition is known to produce a robust effect.2. Use a positive control. Treat cells with a stimulus known to induce the effect you are studying (e.g., Angiotensin II for hypertrophy) to confirm the model is responsive.[13]3. Review compound properties. Check the physicochemical properties of the inhibitor. While less common in in vitro settings, poor membrane permeability could be a factor. |
Key Signaling Pathways & Workflows
FABP4-Mediated Signaling in Cardiomyocytes
FABP4 can influence several signaling pathways implicated in cardiac pathology. Inhibition of FABP4 is intended to modulate these pathways, but off-target effects can complicate results.
Caption: Key signaling pathways influenced by FABP4 in cardiomyocytes.
General Workflow for Assessing Cardiotoxicity
This workflow provides a systematic approach to evaluating the potential cardiotoxic effects of a FABP4 inhibitor in vitro.
Caption: Experimental workflow for in vitro cardiotoxicity assessment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2) or primary/hiPSC-CMs
-
96-well clear-bottom cell culture plates
-
FABP4 inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate reader
Methodology:
-
Cell Plating: Seed cardiomyocytes in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours (or until they reach ~70-80% confluency).
-
Compound Preparation: Prepare serial dilutions of the FABP4 inhibitor in culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions or controls. Include wells for three essential controls as per the kit instructions:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells with medium containing the solvent.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (1-2 hours before the final reading).
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Procedure:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Max LDH Release Absorbance - Untreated Control Absorbance)] * 100
Protocol 2: Assessment of Apoptosis via Caspase-3 Activity Assay
This protocol quantifies the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Cardiomyocytes cultured in 6-well or 12-well plates
-
FABP4 inhibitor and controls
-
Commercially available colorimetric or fluorometric Caspase-3 Assay Kit
-
Cell lysis buffer (often included in the kit)
-
Microplate reader (absorbance or fluorescence)
Methodology:
-
Cell Culture and Treatment: Plate and treat cells with the FABP4 inhibitor, vehicle control, and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control for the desired duration.
-
Cell Lysis:
-
After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in the provided ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize Caspase-3 activity.
-
Caspase-3 Assay:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Prepare the reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) according to the kit's manual.
-
Add 50 µL of the reaction buffer to each lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance (e.g., at 405 nm) or fluorescence at the appropriate wavelengths.
-
Data Analysis: Normalize the absorbance/fluorescence readings to the protein concentration of the corresponding cell lysate. Express the results as a fold change relative to the vehicle-treated control group.
References
- 1. Cardiomyocyte Overexpression of FABP4 Aggravates Pressure Overload-Induced Heart Hypertrophy | PLOS One [journals.plos.org]
- 2. Cardiomyocyte Overexpression of FABP4 Aggravates Pressure Overload-Induced Heart Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. FABP4 inhibitor BMS309403 protects against hypoxia‐induced H9c2 cardiomyocyte apoptosis through attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FABP4 attenuates cardiac fibrosis through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of FABP4 on Cardiovascular Disease in the Aging Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acid-binding protein 4 silencing protects against lipopolysaccharide-induced cardiomyocyte hypertrophy and apoptosis by inhibiting the Toll-like receptor 4-nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Selectivity profile of Fabp4-IN-4 against other FABP isoforms (FABP3, FABP5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Fatty Acid Binding Protein 4 (FABP4) inhibitors against other key isoforms, namely FABP3 (heart-type) and FABP5 (epidermal-type). Understanding the selectivity profile is crucial for the development of targeted therapeutics, as off-target inhibition can lead to undesirable side effects.
Note: While this guide is centered on the selectivity of FABP4 inhibitors, specific inhibitory data for a compound explicitly named "Fabp4-IN-4" against FABP3 and FABP5 isoforms was not available in the public domain at the time of this publication. Therefore, this guide utilizes data from well-characterized and published FABP4 inhibitors, such as BMS-309403 and a compound designated as FABP4/5-IN-4 (compound E1), to provide a representative comparison.
Data Presentation: Inhibitor Selectivity
The following table summarizes the in vitro inhibitory potency of selected compounds against FABP3, FABP4, and FABP5. The data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, which are standard measures of inhibitor potency. Lower values indicate higher potency.
| Compound | FABP3 | FABP4 | FABP5 |
| BMS-309403 | Ki: 350 nM[1][2] | Ki: <2 nM[1][2] | Ki: 250 nM[1][2] |
| FABP4/5-IN-4 (compound E1) | - | IC50: 3.78 µM | IC50: 5.72 µM |
Data for FABP4/5-IN-4 (compound E1) against FABP3 was not specified in the referenced literature.
Experimental Protocols
The determination of inhibitor potency and selectivity against FABP isoforms is commonly performed using competitive binding assays. A widely used method is the Fluorescence Polarization (FP) Assay .
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (probe) that binds to the FABP protein. In a competitive format, an unlabeled inhibitor compound competes with the fluorescent probe for binding to the FABP. The displacement of the probe by the inhibitor results in a decrease in fluorescence polarization, which can be measured to determine the inhibitor's potency (IC50 or Ki).
Methodology:
-
Reagents and Preparation:
-
Recombinant human FABP3, FABP4, and FABP5 proteins.
-
A fluorescent probe with known affinity for the FABP isoforms (e.g., a fluorescently labeled fatty acid).
-
Test inhibitor compound (e.g., BMS-309403) at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
A fixed concentration of the FABP protein and the fluorescent probe are incubated together in the wells of a microplate to allow for binding equilibrium to be reached. This results in a high fluorescence polarization signal.
-
The test inhibitor is then added to the wells in a serial dilution.
-
The plate is incubated to allow the competition for binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of the test inhibitor.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe from the FABP.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the fluorescent probe.
-
Mandatory Visualization
Experimental Workflow for FABP Inhibitor Selectivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a potential FABP4 inhibitor.
References
Comparing the efficacy of Fabp4-IN-4 with other known FABP4 inhibitors
For researchers, scientists, and professionals in drug development, the quest for potent and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4) is a critical endeavor in the pursuit of novel therapeutics for metabolic diseases and inflammatory conditions. This guide provides a comprehensive comparison of the efficacy of various known FABP4 inhibitors, with a particular focus on contextualizing the activity of Fabp4-IN-4.
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid-binding protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid trafficking, lipid metabolism, and inflammatory signaling pathways. Elevated levels of FABP4 are associated with insulin (B600854) resistance, type 2 diabetes, atherosclerosis, and certain cancers, making it a compelling therapeutic target. This has led to the development of numerous small molecule inhibitors aimed at attenuating its activity.
Efficacy of this compound: A Point of Clarification
Initial investigations into this compound reveal that it is an inhibitor of the fatty acid-binding protein family. However, it is crucial to note that the available data demonstrates its primary efficacy against FABP1, with a reported half-maximal inhibitory concentration (IC50) of 1.18 µM. To date, there is no publicly available data to suggest significant inhibitory activity of this compound against FABP4. Therefore, a direct efficacy comparison with established FABP4 inhibitors is not currently feasible. This guide will instead present the efficacy of well-characterized FABP4 inhibitors to provide a benchmark for researchers in the field.
Comparative Efficacy of Known FABP4 Inhibitors
A number of potent and selective FABP4 inhibitors have been developed and characterized. The following table summarizes the in vitro efficacy of some of the most prominent examples. The inhibitory constant (Ki) and IC50 are key metrics of inhibitor potency, representing the concentration required to achieve 50% inhibition of the target protein.
| Inhibitor | Target(s) | Ki (nM) | IC50 (µM) | Selectivity Profile |
| BMS309403 | FABP4 | < 2 | - | Highly selective for FABP4 over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM)[1] |
| HTS01037 | FABP4 | 670 | - | Selective for FABP4 over FABP3 (Ki = 9.1 µM) and FABP5 (Ki = 3.4 µM)[2] |
| FABP4-IN-2 | FABP4 | 510 | - | Selective for FABP4 over FABP3 (Ki = 33.01 µM) |
| FABP4-IN-3 | FABP4 | 25 | - | Over 600-fold selectivity for FABP4 over FABP3 (Ki = 15.03 µM) |
| Compound 2 (Dual Inhibitor) | FABP4, FABP5 | 10 (FABP4), 520 (FABP5) | 22 (lipolysis in 3T3-L1 cells) | Dual inhibitor of FABP4 and FABP5 |
| Compound 3 (Dual Inhibitor) | FABP4, FABP5 | 20 (FABP4), 560 (FABP5) | - | Dual inhibitor of FABP4 and FABP5 |
| RO6806051 (Dual Inhibitor) | FABP4, FABP5 | 11 (hFABP4), 86 (hFABP5) | - | Dual inhibitor of human FABP4 and FABP5 |
| This compound | FABP1 | - | 1.18 | Primarily targets FABP1. FABP4 inhibition data not available. |
Note: Ki and IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To understand the context of FABP4 inhibition, it is essential to visualize its role in cellular signaling and the experimental methods used to assess inhibitor potency.
The diagram above illustrates the central role of FABP4 in transporting fatty acids and modulating the activity of PPARγ, a master regulator of metabolism, as well as activating pro-inflammatory pathways.[3][4] Potent inhibitors like BMS309403 directly bind to FABP4, preventing these downstream effects.
The workflow depicted outlines a common method for determining the potency of FABP4 inhibitors. This fluorescence polarization assay relies on the displacement of a fluorescently labeled fatty acid from the FABP4 binding pocket by a test compound.[5][6]
Experimental Protocols
In Vitro FABP4 Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for assessing the potency of FABP4 inhibitors.
1. Reagents and Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid (e.g., BODIPY-C12)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader capable of fluorescence polarization measurements
2. Assay Procedure:
-
Prepare a solution of recombinant FABP4 in the assay buffer.
-
Prepare a working solution of the fluorescent fatty acid probe.
-
Prepare serial dilutions of the test inhibitors.
-
In a microplate, add the FABP4 solution to each well.
-
Add the test inhibitor dilutions to the respective wells.
-
Add the fluorescent fatty acid probe to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
3. Data Analysis:
-
The degree of inhibition is calculated based on the decrease in fluorescence polarization in the presence of the inhibitor compared to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the concentration and dissociation constant of the fluorescent probe are known.
Conclusion
The landscape of FABP4 inhibitors is populated by several highly potent and selective compounds, with BMS309403 being a notable example due to its nanomolar potency. While this compound has been identified as a FABP inhibitor, its primary target is FABP1, and its efficacy against FABP4 remains to be determined. For researchers aiming to investigate the therapeutic potential of FABP4 inhibition, focusing on compounds with demonstrated high potency and selectivity for FABP4 is paramount. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for the evaluation and comparison of novel and existing FABP4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 5. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Comparative Analysis of BMS-309403 Cross-Reactivity with Lipid-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the potent Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS-309403, with other lipid-binding proteins. The data presented here is crucial for assessing the selectivity and potential off-target effects of this compound in preclinical and clinical research.
Introduction to BMS-309403
BMS-309403 is a potent and selective, orally active inhibitor of adipocyte fatty acid-binding protein (FABP4). It interacts with the fatty-acid-binding pocket within the interior of the protein, competitively inhibiting the binding of endogenous fatty acids.[1][2] Due to the significant role of FABP4 in metabolic and inflammatory pathways, its inhibitors are promising therapeutic candidates for conditions such as type 2 diabetes and atherosclerosis.[3][4]
Selectivity Profile of BMS-309403
The selectivity of a pharmacological inhibitor is a critical parameter to minimize off-target effects and enhance therapeutic efficacy. The cross-reactivity of BMS-309403 has been evaluated against other members of the FABP family, particularly FABP3 (heart-type) and FABP5 (epidermal-type), which share structural homology with FABP4.
Quantitative Comparison of Binding Affinities
The following table summarizes the inhibition constants (Ki) of BMS-309403 for FABP4 and other closely related FABP isoforms. A lower Ki value indicates a higher binding affinity.
| Target Protein | Inhibition Constant (Ki) in nM | Selectivity over FABP4 |
| FABP4 | < 2 | - |
| FABP3 | 250 | > 125-fold |
| FABP5 | 350 | > 175-fold |
Data sourced from multiple studies.[1][5][6]
The data clearly demonstrates that BMS-309403 is highly selective for FABP4, with over 100-fold greater affinity for FABP4 compared to FABP3 and FABP5.[5]
Experimental Methodology
The binding affinity and selectivity of BMS-309403 were determined using a competitive ligand displacement assay. This in vitro method is a standard and reliable technique for quantifying the interaction between a test compound and a target protein.
Ligand Displacement Assay Protocol
-
Protein Preparation: Recombinant human FABP3, FABP4, and FABP5 proteins were purified.
-
Fluorescent Probe: 1,8-Anilinonaphthalenesulfonate (1,8-ANS) was used as a fluorescent probe. 1,8-ANS binds to the hydrophobic pocket of FABPs, resulting in a significant increase in its fluorescence intensity.
-
Competition Assay:
-
A fixed concentration of the FABP protein and 1,8-ANS were incubated together.
-
Increasing concentrations of the test compound (BMS-309403) were added to the mixture.
-
As the test compound binds to the FABP, it displaces the 1,8-ANS probe, leading to a decrease in fluorescence.
-
-
Data Analysis:
-
The fluorescence intensity was measured at each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor required to displace 50% of the fluorescent probe) was determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent probe and its affinity for the protein.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow of the competitive ligand displacement assay used to determine the selectivity of BMS-309403.
Caption: Workflow for determining inhibitor binding affinity.
Signaling Pathway Implication
BMS-309403's high selectivity for FABP4 is critical for its therapeutic potential. By specifically inhibiting FABP4, it can modulate downstream signaling pathways involved in inflammation and metabolism with minimal interference from off-target effects on other FABPs, such as FABP3, which is important for cardiac function.
The diagram below illustrates the central role of FABP4 in cellular signaling and the point of intervention for BMS-309403.
Caption: FABP4 signaling and BMS-309403 inhibition.
Conclusion
The available experimental data robustly supports the high selectivity of BMS-309403 for FABP4 over other tested lipid-binding proteins, namely FABP3 and FABP5. This selectivity profile, determined through established in vitro assays, makes BMS-309403 a valuable tool for studying the specific roles of FABP4 in health and disease and a promising candidate for therapeutic development. Researchers utilizing this compound can have a high degree of confidence in its on-target activity at appropriate concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Fatty Acid-Binding Protein 4 (FABP4)
For Researchers, Scientists, and Drug Development Professionals
Fatty acid-binding protein 4 (FABP4), also known as aP2 or A-FABP, has emerged as a critical regulator in metabolic and inflammatory pathways. Primarily expressed in adipocytes and macrophages, FABP4 is implicated in the pathogenesis of numerous disorders, including type 2 diabetes, atherosclerosis, and certain cancers. Its role in intracellular lipid trafficking and signaling makes it an attractive therapeutic target. This guide provides a head-to-head comparison of Fabp4-IN-4 and other notable small molecule inhibitors of FABP4, supported by experimental data to aid in research and development efforts.
Quantitative Comparison of FABP4 Inhibitors
The following tables summarize the in vitro potency and cellular activity of selected small molecule inhibitors of FABP4. These compounds vary in their selectivity and mechanism of action, providing a range of tools for studying FABP4 biology.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Inhibitor | Target(s) | K_i_ (nM) | K_d_ (µM) | IC_50_ (µM) | Notes |
| This compound (Compound 30) | FABP1 | - | - | 1.18 | Orally active inhibitor of FABP. While named this compound, the provided data specifies its IC50 for FABP1. Its activity against FABP4 is implied but not quantified in the available results.[1] |
| BMS309403 | FABP4, FABP3, FABP5 | <2 (FABP4), 250 (FABP3), 350 (FABP5) | - | 1.2 ± 1.2 (FP Assay) | A potent and selective inhibitor of FABP4, widely used as a reference compound.[2][3][4][5] |
| Compound 1 | FABP4, FABP5 | - | 0.86 (FABP4), >25 (FABP5) | 1.7 ± 1.1 (FABP4), >25 (FABP5) | A dual FABP4/5 inhibitor.[4] |
| Compound 2 | FABP4, FABP5 | - | 0.01 (FABP4), 0.52 (FABP5) | 0.8 ± 1.3 (FABP4), 1.4 ± 1.3 (FABP5) | A potent dual FABP4/5 inhibitor.[4] |
| Compound 3 | FABP4, FABP5 | - | 0.02 (FABP4), 0.56 (FABP5) | 1.3 ± 1.3 (FABP4), 4.3 ± 1.3 (FABP5) | A potent dual FABP4/5 inhibitor.[4] |
| HTS01037 | FABP4, FABP5, FABP3 | 670 (FABP4), 3400 (FABP5), 9100 (FABP3) | - | - | A competitive antagonist of the protein-protein interaction between FABP4 and hormone-sensitive lipase (B570770) (HSL).[6][7] |
Table 2: Cellular Activity of FABP4 Inhibitors
| Inhibitor | Cell-Based Assay | Cell Type | Effect |
| BMS309403 | Lipolysis Inhibition (Isoproterenol-stimulated) | 3T3-L1 Adipocytes & Primary Human Adipocytes | Less potent than Compound 2 and 3 in 3T3-L1 adipocytes.[4] |
| MCP-1 Release Inhibition (LPS-stimulated) | THP-1 Macrophages & Primary Human Macrophages | Comparable to Compound 2 and 3.[4] | |
| Compound 2 | Lipolysis Inhibition (Isoproterenol-stimulated) | 3T3-L1 Adipocytes & Primary Human Adipocytes | More potent than BMS309403.[4] |
| MCP-1 Release Inhibition (LPS-stimulated) | THP-1 Macrophages & Primary Human Macrophages | Comparable to BMS309403.[4] | |
| Compound 3 | Lipolysis Inhibition (Isoproterenol-stimulated) | 3T3-L1 Adipocytes | More potent than BMS309403.[4] |
| MCP-1 Release Inhibition (LPS-stimulated) | THP-1 Macrophages & Primary Human Macrophages | Comparable to BMS309403.[4] | |
| HTS01037 | Lipolysis Inhibition | 3T3-L1 Adipocytes | Inhibits lipolysis.[4][6] |
| Inflammation Inhibition (LPS-stimulated) | Bone Marrow-Derived Macrophages | Reduces inflammation.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
FABP4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescent probe from the FABP4 binding pocket.
-
Reagents: Recombinant human FABP4 protein, fluorescent probe (e.g., 1,8-ANS), test compounds, and assay buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
A solution of FABP4 and the fluorescent probe is prepared in the assay buffer.
-
Serial dilutions of the test compounds are added to the FABP4-probe solution in a microplate.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Lipolysis Assay in 3T3-L1 Adipocytes
This assay quantifies the release of glycerol (B35011) from adipocytes as a measure of lipolysis.
-
Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Reagents: Differentiated 3T3-L1 adipocytes, Krebs-Ringer bicarbonate buffer (KRBB) supplemented with BSA, isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis), test compounds, and a glycerol detection reagent.
-
Procedure:
-
Differentiated adipocytes are washed and incubated with KRBB.
-
Cells are pre-incubated with various concentrations of the test compounds.
-
Lipolysis is stimulated by adding isoproterenol.
-
After incubation, the medium is collected to measure the glycerol concentration using a colorimetric or fluorometric assay.
-
-
Data Analysis: The amount of glycerol released is normalized to the total protein content of the cells. The inhibitory effect of the compounds is expressed as a percentage of the stimulated control.
MCP-1 Release Assay in THP-1 Macrophages
This assay measures the secretion of the pro-inflammatory chemokine MCP-1 from macrophages.
-
Cell Culture: THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Reagents: Differentiated THP-1 macrophages, RPMI-1640 medium, lipopolysaccharide (LPS) to stimulate inflammation, test compounds, and an MCP-1 ELISA kit.
-
Procedure:
-
Differentiated THP-1 macrophages are treated with test compounds.
-
Inflammation is induced by adding LPS.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of MCP-1 in the supernatant is quantified using an ELISA kit.
-
-
Data Analysis: The amount of MCP-1 released is measured, and the inhibitory effect of the compounds is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involving FABP4 and the experimental approaches to study its inhibition, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HTS01037 | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. HTS01037 | Benchchem [benchchem.com]
Unraveling the Potency of FABP4 Inhibition: An In Vitro and In Vivo Correlation of BMS309403 and Other Novel Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activity of the well-characterized Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403, alongside other emerging alternatives. The data presented herein, supported by detailed experimental protocols, aims to facilitate the selection and development of next-generation FABP4-targeted therapeutics.
Fatty Acid-Binding Protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a critical mediator in the pathogenesis of metabolic diseases such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease. Its role in intracellular lipid trafficking and inflammatory signaling pathways has made it an attractive target for therapeutic intervention. This guide focuses on the comparative efficacy of small molecule inhibitors of FABP4, with a primary focus on BMS309403, a potent and selective inhibitor that has been extensively studied.
In Vitro Activity: A Comparative Analysis
The in vitro potency and selectivity of FABP4 inhibitors are crucial determinants of their therapeutic potential. The following tables summarize the key inhibitory activities of BMS309403 and other notable compounds against FABP4 and related FABP isoforms, FABP3 and FABP5, to assess their selectivity profile.
| Compound | FABP4 Ki (nM) | FABP3 Ki (nM) | FABP5 Ki (nM) | Selectivity (FABP3/FABP4) | Selectivity (FABP5/FABP4) |
| BMS309403 | <2[1] | 250[1] | 350[1] | >125 | >175 |
| HTS01037 | 670[2] | 9100[2] | 3400[2] | ~13.6 | ~5.1 |
| FABP4-IN-2 | 510 | 33010 | - | ~64.7 | - |
| FABP4-IN-3 | 25 | 15030 | - | ~601 | - |
| Compound | Assay Type | FABP4 IC50 (µM) | FABP5 IC50 (µM) |
| BMS309403 | Fluorescence Polarization | 1.2 ± 1.2[2] | >25[2] |
| Compound 1 | Fluorescence Polarization | 1.7 ± 1.1[2] | >25[2] |
| Compound 2 | Fluorescence Polarization | 0.8 ± 1.3[2] | 1.4 ± 1.3[2] |
| Compound 3 | Fluorescence Polarization | 1.3 ± 1.3[2] | 4.3 ± 1.3[2] |
| HTS01037 | Fluorescence Polarization | 3.4 ± 1.1[2] | >25[2] |
| Biovitrum 2a | Fluorescence Polarization | 0.6 ± 1.1[2] | 11.1 ± 1.2[2] |
| GAS | Fluorescence Competition | 29.84[3] | - |
| 4-HBA | Fluorescence Competition | 50.48[3] | - |
In Vivo Efficacy: From Preclinical Models to Potential Therapeutic Outcomes
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. BMS309403 and other FABP4 inhibitors have been evaluated in various animal models of metabolic and inflammatory diseases.
| Compound | Animal Model | Dose/Route | Key In Vivo Effects |
| BMS309403 | Diet-Induced Obese Mice | 30 mg/kg/day (oral) | Reduced plasma triglycerides and free fatty acids. No significant change in insulin (B600854) or glucose tolerance.[2] |
| BMS309403 | TRAMP Mice (Prostate Cancer) | 40 µg/mL in drinking water | Abrogated high-fat diet-mediated tumor progression, reduced body weight and cytokine production.[4] |
| BMS309403 | ApoE-/- Mice (Atherosclerosis) | Not specified | Reduced atherosclerotic lesion area.[1] |
| BMS309403 | ob/ob Mice (Obesity) | Not specified | Reduced blood glucose levels and increased insulin sensitivity.[1] |
| BMS309403 | CLP-induced ALI Mice | Not specified | Improved survival rate, prevented lung inflammation and histopathological changes.[5] |
| Compound 3 | Diet-Induced Obese Mice | 10, 30 mg/kg/day (oral) | Reduced plasma free fatty acids at a lower dose than BMS309403. No significant change in insulin or glucose tolerance.[2] |
| HTS01037 | Syngeneic KPC Subcutaneous Tumor Mice | 1.5 or 5 mg/kg (i.p.) | Suppressed tumor growth.[6] |
| HTS01037 | Orthotopic PDAC Mice | Not specified | Suppressed tumor growth, improved distant metastases and survival.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate FABP4 inhibitors, the following diagrams are provided.
Caption: Simplified FABP4 signaling pathway.
Caption: General experimental workflow for FABP4 inhibitor evaluation.
Detailed Experimental Protocols
1. In Vitro Fluorescence Polarization (FP) Assay for FABP4 Inhibition
This assay measures the binding of a fluorescently labeled probe to FABP4. Inhibition of this binding by a test compound results in a decrease in the polarization of the emitted light.
-
Materials: Recombinant human FABP4 protein, fluorescent probe (e.g., 1,8-ANS), test compounds, assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add FABP4 protein, the fluorescent probe, and either the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.[2]
-
2. Adipocyte Lipolysis Assay
This assay assesses the ability of an inhibitor to block the breakdown of triglycerides (lipolysis) in adipocytes.
-
Cell Line: 3T3-L1 adipocytes or primary human adipocytes.[2]
-
Procedure:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Treat the mature adipocytes with the test compound or vehicle control for a specified period.
-
Stimulate lipolysis with an agent like isoproterenol.
-
Collect the cell culture medium and measure the concentration of glycerol (B35011) or free fatty acids released, which are products of lipolysis.
-
A reduction in glycerol or free fatty acid release in the presence of the inhibitor indicates inhibition of lipolysis.[2]
-
3. In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the effect of FABP4 inhibitors on metabolic parameters in an obesity setting.
-
Animal Strain: C57BL/6J mice are commonly used.
-
Procedure:
-
Induce obesity by feeding mice a high-fat diet for several weeks.
-
Administer the test compound or vehicle control to the obese mice, typically via oral gavage, for a defined treatment period.[2]
-
Monitor body weight, food intake, and other relevant parameters throughout the study.
-
At the end of the study, collect blood samples to measure plasma levels of triglycerides, free fatty acids, glucose, and insulin.[2]
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Collect tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies.
-
This comprehensive guide provides a foundation for understanding and comparing the activity of FABP4 inhibitors. The presented data and protocols can aid researchers in the rational design and development of novel and effective therapeutics targeting FABP4 for the treatment of metabolic and inflammatory diseases.
References
- 1. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 2. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of FABP4 Inhibition Effects of GAS and 4-HBA in Gastrodia elata Blume Was Discussed Based on NMR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid binding protein suppresses pancreatic cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of FABP4 Inhibitors in Complex Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of various small molecule inhibitors targeting Fatty Acid-Binding Protein 4 (FABP4), a key regulator of metabolic and inflammatory pathways. Assessing inhibitor specificity is critical for predicting potential therapeutic efficacy and off-target effects. Here, we compare the performance of Fabp4-IN-4 and other notable alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to FABP4
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a cytoplasmic protein primarily expressed in adipocytes and macrophages.[1] It plays a crucial role in the intracellular transport of fatty acids and is deeply involved in lipid metabolism, insulin (B600854) resistance, and inflammation.[1] Elevated levels of FABP4 are associated with obesity, type 2 diabetes, atherosclerosis, and certain cancers, making it a compelling therapeutic target.[1] Small molecule inhibitors that can selectively block the fatty acid-binding pocket of FABP4 are being actively developed to treat these conditions.[1][2] However, the human proteome contains several other highly homologous FABP isoforms (e.g., FABP3 in the heart and FABP5 in epidermal cells), making inhibitor selectivity a paramount challenge.[3][4]
Comparative Analysis of FABP4 Inhibitor Specificity
The following table summarizes the inhibitory potency and selectivity of this compound and other representative FABP4 inhibitors against FABP4 and its closely related isoforms, FABP3 (heart-type) and FABP5 (epidermal-type). The data is presented as either the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), with lower values indicating higher potency.
| Compound Name | Target | Potency (Kᵢ / IC₅₀) | Selectivity vs. FABP3 | Selectivity vs. FABP5 |
| This compound | FABP1 | 1.18 µM (IC₅₀) | Not Reported | Not Reported |
| BMS-309403 | FABP4 | <2 nM (Kᵢ) | >125-fold | >175-fold |
| FABP3 | 250 nM (Kᵢ)[5][6] | - | - | |
| FABP5 | 350 nM (Kᵢ)[5][6] | - | - | |
| HTS01037 | FABP4 | 0.67 µM (Kᵢ) [5][7] | ~13.6-fold | ~5.1-fold |
| FABP3 | 9.1 µM (Kᵢ)[8][9] | - | - | |
| FABP5 | 3.4 µM (Kᵢ)[8][9] | - | - | |
| FABP4-IN-2 | FABP4 | 0.51 µM (Kᵢ) [5] | ~65-fold | Not Reported |
| FABP3 | 33.01 µM (Kᵢ)[5] | - | - | |
| FABP4-IN-3 | FABP4 | 25 nM (Kᵢ) [5] | ~601-fold | Not Reported |
| FABP3 | 15.03 µM (Kᵢ)[3][5] | - | - | |
| RO6806051 | FABP4 | 11 nM (Kᵢ) [5] | Good Selectivity | ~7.8-fold (vs. FABP5) |
| FABP5 | 86 nM (Kᵢ)[5][10] | - | - | |
| Compound D9 | FABP4 | 4.68 µM (IC₅₀) [5][11] | Favorable | ~2.3-fold (vs. FABP5) |
| FABP5 | 10.72 µM (IC₅₀)[5] | - | - | |
| Compound E1 | FABP4 | 3.78 µM (IC₅₀) [5] | Favorable | ~1.5-fold (vs. FABP5) |
| FABP5 | 5.72 µM (IC₅₀)[5] | - | - |
Note: this compound is reported as an inhibitor of FABP1, not FABP4, with demonstrated in vivo effects on glucose tolerance and inflammation.[5] Its activity against other FABP isoforms has not been widely reported in the reviewed literature.
Visualizing Pathways and Protocols
FABP4 Signaling in Metabolic and Inflammatory Pathways
FABP4 functions at the crossroads of lipid metabolism and inflammation. In adipocytes, it is involved in lipolysis, while in macrophages, it modulates inflammatory responses. This diagram illustrates its central role and the pathways affected by its inhibition.
General Workflow for Assessing Inhibitor Specificity
A multi-step process is required to rigorously determine the specificity of a small molecule inhibitor. This workflow outlines the key stages from initial high-throughput screening to detailed proteome-wide analysis.
Logical Framework for Specificity Assessment
This diagram illustrates the decision-making process based on experimental outcomes to classify an inhibitor's specificity.
Experimental Protocols
Below are generalized methodologies for key experiments used to determine inhibitor potency and selectivity.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled ligand (probe) from the FABP binding pocket by a test inhibitor.
-
Objective: To determine the IC₅₀ of a test compound.
-
Materials:
-
Purified recombinant FABP protein (e.g., human FABP4, FABP3, FABP5).
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS).
-
Test inhibitor compound library.
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Microplate reader with fluorescence polarization capabilities.
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Prepare a solution containing a fixed concentration of FABP protein and the fluorescent probe. The concentration of the probe should be optimized for a stable polarization signal.
-
Assay Plate Setup: In a microplate, add the test inhibitor dilutions.
-
Incubation: Add the FABP/probe mixture to all wells. Include controls for no inhibition (vehicle only) and maximal inhibition (high concentration of a known potent inhibitor). Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The degree of polarization is inversely proportional to the amount of displaced probe. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Radioligand Binding Assay
This is a highly sensitive method to determine the binding affinity (Kᵢ) of an inhibitor by measuring its ability to compete with a radiolabeled ligand for the target protein.
-
Objective: To determine the inhibitory constant (Kᵢ) of a test compound.
-
Materials:
-
Purified recombinant FABP protein.
-
Radiolabeled ligand (e.g., [³H]-oleic acid).
-
Test inhibitor compounds.
-
Scintillation vials and cocktail.
-
Filter plates (e.g., glass fiber) and vacuum manifold.
-
Liquid scintillation counter.
-
-
Methodology:
-
Reaction Setup: In reaction tubes, combine the FABP protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test inhibitor.
-
Incubation: Incubate the reactions at a controlled temperature to allow binding to reach equilibrium.
-
Separation: Rapidly separate the protein-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate. The protein and bound ligand are retained on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the protein. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the radioligand.[8]
-
References
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HTS01037 | A-FABP/aP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FABP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fabp4-IN-4 and First-Generation FABP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel fatty acid-binding protein 4 (FABP4) inhibitor, Fabp4-IN-4, against established first-generation inhibitors, BMS309403 and HTS01037. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Introduction to FABP4 Inhibition
Fatty acid-binding protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages. It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Elevated levels of FABP4 are associated with various metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling therapeutic target.[1][2] FABP4 inhibitors aim to modulate these pathways by blocking the binding of fatty acids to the protein, thereby mitigating the downstream pathological effects.[1]
Performance Comparison of FABP4 Inhibitors
This section summarizes the available quantitative data for this compound and the first-generation inhibitors BMS309403 and HTS01037. The data is presented in a clear, tabular format to facilitate direct comparison of their inhibitory potency and selectivity.
| Inhibitor | Target | Ki (Inhibitory Constant) | IC50 | Selectivity | Key Findings |
| This compound | FABP1 | - | 1.18 µM | Data not available for FABP4 vs. other FABPs. | Orally active; improves glucose tolerance, reduces blood glucose and plasma lipids, attenuates hepatic steatosis, and exhibits anti-inflammatory effects in a mouse model of diet-induced obesity.[3] |
| BMS309403 | FABP4 | < 2 nM | Data not available | >125-fold vs. FABP3 (Ki = 250 nM) and >175-fold vs. FABP5 (Ki = 350 nM).[4] | Orally active; reduces atherosclerosis and improves insulin (B600854) sensitivity in mouse models.[2][5] |
| HTS01037 | FABP4 | 0.67 µM | Data not available | Pan-specific at higher concentrations, with reduced affinity for other FABPs.[6][7] | Inhibits lipolysis in adipocytes and reduces LPS-stimulated inflammation in macrophages.[6][7] |
Note: A direct inhibitory constant (Ki or IC50) for this compound against FABP4 is not publicly available at the time of this guide's compilation. The provided IC50 value is for FABP1, another member of the fatty acid-binding protein family.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: FABP4 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for FABP4 Inhibitor Evaluation.
Detailed Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of FABP4 inhibitors.
In Vitro FABP4 Inhibitor Binding Assay (Competitive Fluorescence Polarization Assay)
This assay determines the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound against FABP4.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid probe (e.g., a derivative of a known FABP4 ligand)
-
Test compounds (this compound, BMS309403, HTS01037)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a microplate, add the recombinant FABP4 protein and the fluorescently labeled fatty acid probe to each well.
-
Add the diluted test compounds to the respective wells. Include control wells with no inhibitor (maximum polarization) and wells with no FABP4 protein (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is then analyzed to calculate the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay assesses the functional effect of FABP4 inhibitors on the inflammatory response in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, BMS309403, HTS01037)
-
ELISA kit for detecting a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
Procedure:
-
Seed the macrophage cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the chosen pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
The results will indicate the ability of the inhibitors to suppress the LPS-induced inflammatory response.
In Vivo Efficacy Study: Atherosclerosis Mouse Model
This study evaluates the therapeutic potential of FABP4 inhibitors in a preclinical animal model of atherosclerosis.[5][8]
Materials:
-
Atherosclerosis-prone mouse model (e.g., ApoE-/- mice)
-
High-fat diet
-
Test compounds (e.g., BMS309403) formulated for oral administration
-
Vehicle control
Procedure:
-
Acclimate the mice and then place them on a high-fat diet to induce atherosclerosis.
-
Divide the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 12 weeks).
-
At the end of the treatment period, euthanize the mice and collect the aorta.
-
Stain the aorta with a lipid-staining dye (e.g., Oil Red O) to visualize atherosclerotic plaques.
-
Quantify the plaque area in the aorta using image analysis software.
-
A significant reduction in plaque area in the treatment group compared to the control group indicates the efficacy of the inhibitor in preventing or reducing atherosclerosis.[5][8]
Conclusion
The first-generation FABP4 inhibitor, BMS309403, demonstrates high potency and selectivity for FABP4, with well-documented efficacy in preclinical models of metabolic disease. HTS01037 is another first-generation inhibitor with micromolar potency. This compound shows promise as an orally active agent with beneficial effects on glucose and lipid metabolism in vivo. However, a direct comparison of its inhibitory activity against FABP4 with first-generation inhibitors is currently limited by the lack of publicly available data. Further studies are required to fully elucidate the potency and selectivity profile of this compound against FABP4 to accurately benchmark its performance against established inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
Fabp4-IN-4 vs. Pan-FABP Inhibitors: A Comparative Guide for Researchers
An Objective Analysis of Selectivity, Potency, and Experimental Considerations
The inhibition of Fatty Acid Binding Protein 4 (FABP4) has emerged as a promising therapeutic strategy for a range of metabolic and inflammatory diseases. This guide provides a comparative analysis of Fabp4-IN-4 and various pan-Fatty Acid Binding Protein (FABP) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative advantages based on available experimental data. This guide also details the experimental protocols for key assays and visualizes critical signaling pathways and workflows.
Introduction to FABP4 and Its Inhibition
Fatty Acid Binding Protein 4, also known as A-FABP or aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1][2] It plays a crucial role in fatty acid uptake, transport, and signaling, thereby influencing lipid metabolism and inflammatory responses.[1][2] Dysregulation of FABP4 is linked to obesity, type 2 diabetes, atherosclerosis, and certain cancers, making it an attractive therapeutic target.[1][2]
Inhibitors of FABPs can be broadly categorized into selective inhibitors, targeting a specific FABP isoform, and pan-inhibitors, which exhibit activity against multiple FABP family members. The central question for researchers is whether a highly selective inhibitor like a potential this compound offers advantages over broader-spectrum pan-FABP inhibitors. This guide aims to address this by comparing their inhibitory profiles.
Quantitative Comparison of Inhibitor Potency and Selectivity
A critical aspect of evaluating FABP inhibitors is their potency (typically measured by IC50 or Ki values) and their selectivity across different FABP isoforms. An ideal FABP4 inhibitor would exhibit high potency against FABP4 while showing minimal activity against other isoforms, such as FABP3 (heart-type) and FABP5 (epidermal-type), to avoid potential off-target effects.
While this compound has been identified as an orally active FABP inhibitor, publicly available data on its specific inhibitory activity against FABP4 is limited. One source indicates an IC50 of 1.18 µM for FABP1. However, without its IC50 or Ki value for FABP4, a direct and quantitative comparison of its selectivity and advantages over pan-FABP inhibitors is not possible at this time.
Below is a summary of the inhibitory activities of several well-characterized pan-FABP and dual FABP4/5 inhibitors against key FABP isoforms.
| Inhibitor | Target FABP(s) | Ki (nM) | IC50 (µM) |
| BMS-309403 | Primarily FABP4 | FABP4: <2 FABP3: 250 FABP5: 350[3] | |
| HTS01037 | Pan-FABP | FABP4: 670 FABP3: 9100 FABP5: 3400[4] | |
| SBFI-26 | FABP5/7 | FABP5: 900 FABP7: 400 | |
| RO6806051 | FABP4/5 | FABP4: 11 FABP5: 86[3] | |
| This compound | FABP1 | FABP1: 1.18 |
Note: Lower Ki and IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the ratio of its potency against different isoforms.
Experimental Protocols
The following is a detailed methodology for a common assay used to determine the potency and selectivity of FABP inhibitors.
Fluorescence Polarization (FP) Based Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled ligand from the FABP binding pocket by a test compound.
Materials:
-
Purified recombinant human FABP4, FABP3, and FABP5 proteins
-
Fluorescently labeled probe (e.g., BODIPY™-labeled fatty acid)
-
Test inhibitor (e.g., this compound, pan-FABP inhibitors)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Triton X-100)
-
384-well black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the test inhibitor in Assay Buffer.
-
Prepare solutions of purified FABP proteins and the fluorescent probe in Assay Buffer at desired concentrations.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
Assay Buffer
-
A fixed concentration of the FABP protein.
-
Varying concentrations of the test inhibitor.
-
-
Include control wells:
-
No inhibitor control: Contains FABP protein and fluorescent probe only (represents maximum polarization).
-
No protein control: Contains fluorescent probe only (represents minimum polarization).
-
Positive control: A known FABP inhibitor.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Add a fixed concentration of the fluorescent probe to all wells.
-
Incubate for an additional period (e.g., 15 minutes).
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in FABP4 signaling and the experimental procedures used to study them is crucial for a comprehensive understanding.
FABP4 Signaling Pathways
FABP4 is involved in multiple signaling cascades within adipocytes and macrophages, influencing gene expression related to inflammation and metabolism.
Caption: FABP4 signaling in adipocytes and macrophages.
Experimental Workflow: Fluorescence Polarization Assay
The following diagram outlines the key steps in a fluorescence polarization-based competitive binding assay for screening FABP4 inhibitors.
Caption: Experimental workflow for a fluorescence polarization assay.
Conclusion
The primary advantage of a selective FABP4 inhibitor over a pan-FABP inhibitor lies in its potential to minimize off-target effects, thereby offering a better safety profile. For instance, inhibiting FABP3, the heart-type fatty acid-binding protein, could raise concerns about cardiac function. Therefore, an inhibitor with high selectivity for FABP4 is highly desirable.
In contrast, inhibitors like BMS-309403 have been well-characterized and demonstrate high potency and selectivity for FABP4 over FABP3 and FABP5.[3] This makes BMS-309403 a valuable tool for studying the specific roles of FABP4 and a benchmark for the development of new selective inhibitors.
For researchers and drug development professionals, the key takeaway is the critical importance of a comprehensive selectivity profile when evaluating FABP inhibitors. Future studies reporting the full inhibitory spectrum of this compound are necessary to ascertain its potential advantages and its viability as a selective therapeutic agent.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Fabp4-IN-4: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to confirm the mechanism of action of Fabp4-IN-4, a novel inhibitor of Fatty Acid Binding Protein 4 (FABP4). By objectively comparing its performance with the well-characterized inhibitor BMS309403, this document serves as a valuable resource for researchers in metabolic diseases, inflammation, and drug discovery.
Introduction to FABP4 and its Inhibition
Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is a crucial intracellular lipid chaperone primarily expressed in adipocytes and macrophages.[1][2] It plays a significant role in fatty acid uptake, transport, and signaling, thereby influencing a range of cellular processes. FABP4 is implicated in the pathophysiology of various metabolic diseases, including insulin (B600854) resistance, atherosclerosis, and type 2 diabetes, as well as in inflammatory responses.[1][2] Its multifaceted role makes it an attractive therapeutic target.
FABP4 exerts its effects through interactions with key cellular proteins such as hormone-sensitive lipase (B570770) (HSL) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1] It is also involved in modulating several signaling pathways, including c-Jun N-terminal kinase (JNK), nuclear factor kappa B (NF-κB), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1]
Inhibitors of FABP4, such as the extensively studied BMS309403, have shown therapeutic potential in preclinical models.[3][4] This guide focuses on this compound (also identified as Compound 30), a more recent entrant in the field, and outlines a series of orthogonal assays to rigorously validate its mechanism of action.
Comparative Inhibitor Profile
A direct comparison of the inhibitory potency of this compound and BMS309403 is essential for its characterization. While a specific IC50 value for this compound against FABP4 is not publicly available, its activity against FABP1 and its in vivo effects provide a basis for comparison.
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound (Compound 30) | FABP1 | 1.18 µM | MedChemExpress |
| BMS309403 | FABP4 | <2 nM (Ki) | [3] |
| FABP3 | 250 nM (Ki) | [3] | |
| FABP5 | 350 nM (Ki) | [3] |
Orthogonal Assays for Mechanism of Action Confirmation
To robustly confirm that this compound acts via direct inhibition of FABP4, a multi-pronged approach using several independent assays is recommended. These assays are designed to probe the direct target engagement, the impact on cellular functions known to be modulated by FABP4, and the downstream signaling consequences.
Direct Target Engagement Assays
These assays provide direct evidence of the inhibitor binding to FABP4.
This biochemical assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the FABP4 binding pocket. A reduction in the fluorescent signal indicates successful competition and binding of the inhibitor.
Experimental Protocol: Ligand Displacement Assay
-
Reagents: Recombinant human FABP4 protein, a fluorescently labeled FABP4 ligand (e.g., from a commercial kit), assay buffer, test compounds (this compound, BMS309403).
-
Procedure:
-
Prepare a solution of recombinant FABP4 and the fluorescent ligand in the assay buffer.
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Add the FABP4/fluorescent ligand complex to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.[5][6][7][8]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a suitable cell line expressing FABP4 (e.g., 3T3-L1 adipocytes or THP-1 macrophages).
-
Treatment: Treat the cells with the test compound (this compound or BMS309403) or vehicle control for a defined period.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble FABP4 remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble FABP4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cellular Functional Assays
These assays assess the impact of the inhibitor on the known cellular functions of FABP4 in relevant cell types.
FABP4 is a key regulator of lipolysis in adipocytes.[1] Inhibition of FABP4 is expected to reduce the release of glycerol (B35011) and free fatty acids.
Experimental Protocol: Lipolysis Assay
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Treatment: Pre-treat the mature adipocytes with various concentrations of this compound or BMS309403.
-
Stimulation: Induce lipolysis using a β-adrenergic agonist like isoproterenol.[9][10]
-
Sample Collection: Collect the culture medium at the end of the stimulation period.
-
Quantification: Measure the concentration of glycerol or free fatty acids in the medium using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Compare the amount of glycerol/free fatty acid release in treated versus untreated cells to determine the inhibitory effect of the compounds.
FABP4 is involved in inflammatory responses in macrophages, including the production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[3]
Experimental Protocol: MCP-1 Release Assay
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1 or RAW 264.7).
-
Treatment: Pre-treat the cells with different concentrations of this compound or BMS309403.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Sample Collection: Collect the cell culture supernatant after the stimulation period.
-
Quantification: Measure the concentration of MCP-1 in the supernatant using an ELISA kit.
-
Data Analysis: Determine the percentage inhibition of MCP-1 release by the test compounds compared to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified FABP4 signaling pathways in adipocytes and macrophages.
Caption: Workflow for orthogonal assay validation of this compound.
Conclusion
Confirming the mechanism of action of a novel inhibitor like this compound requires a rigorous and multi-faceted experimental approach. The orthogonal assays described in this guide, encompassing direct target engagement and cell-based functional readouts, provide a robust framework for this validation. By comparing the performance of this compound with the well-established inhibitor BMS309403, researchers can gain a comprehensive understanding of its potency, selectivity, and cellular effects. This systematic approach is crucial for the continued development of FABP4 inhibitors as potential therapeutics for metabolic and inflammatory diseases.
References
- 1. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FABP4 fatty acid binding protein 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Sympathetic tone dictates the impact of lipolysis on FABP4 secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of FABP4 Inhibitors: BMS309403 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the well-characterized Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403, and its analogs. The objective is to offer a clear, data-driven overview to inform preclinical research and drug development efforts targeting FABP4.
Introduction to FABP4 Inhibition
Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages.[1] It plays a crucial role in lipid metabolism and inflammatory signaling pathways. Inhibition of FABP4 has emerged as a promising therapeutic strategy for a range of metabolic diseases, including type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.[2][3] A variety of small molecule inhibitors have been developed, with BMS309403 being one of the most extensively studied.[4] This guide focuses on the pharmacokinetic profiles of BMS309403 and a newer generation dual FABP4/5 inhibitor, designated here as Compound 3, to highlight key differences and advancements in the field.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for BMS309403 and its analog, Compound 3, from preclinical studies in mice.
Table 1: In Vitro Potency and Selectivity of FABP4 Inhibitors
| Compound | Target(s) | Ki (nM) vs FABP4 | Ki (nM) vs FABP3 | Ki (nM) vs FABP5 | Reference |
| BMS309403 | FABP4 | < 2 | 250 | 350 | [1] |
| Compound 3 | FABP4/5 | Potent (exact Ki not provided) | - | Significant potency | [1] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dose & Route | Cmax (µM) | Tmax (h) | AUC | Plasma Concentration (µM) at specific timepoints | Oral Bioavailability (F%) | Reference |
| BMS309403 | 30 mg/kg (oral gavage) | - | - | - | 0.99 ± 0.57 (1h), 0.23 ± 0.10 (6h), 0 (24h) | Poor | [1] |
| BMS309403 | 30 mg/kg (in diet, 3 days) | - | - | - | 0.34 ± 0.13 | - | [1] |
| Compound 3 | 30 mg/kg (in diet, 3 days) | - | - | - | 16.7 ± 1.3 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the pharmacokinetic evaluation of FABP4 inhibitors.
In Vivo Pharmacokinetic Study in Mice
A standard experimental workflow for determining the pharmacokinetic profile of a FABP4 inhibitor following oral administration is outlined below.
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Protocol Details:
-
Animal Models: Male C57BL/6 mice are commonly used.[5]
-
Dosing:
-
Oral Gavage: Test compounds are typically formulated in a vehicle such as a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80.[6] Doses are administered using a gavage needle.
-
Dietary Administration: For chronic studies, the compound can be mixed into the rodent chow at a specified concentration.[1]
-
-
Blood Collection:
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
Bioanalytical Method for Plasma Sample Analysis
The quantification of FABP4 inhibitors in plasma is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol Details:
-
Sample Preparation:
-
Protein Precipitation: A simple and common method involves adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample to precipitate proteins.[8]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the drug, is then transferred for analysis.
-
-
LC-MS/MS Conditions:
-
A C18 reverse-phase column is often used for chromatographic separation.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
A triple quadrupole mass spectrometer is used for detection, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[9]
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the inhibitor in the plasma samples. An internal standard is used to correct for variability in sample processing and instrument response.[8]
Signaling Pathway of FABP4 in Metabolic Regulation
FABP4 is involved in complex signaling pathways that link lipid metabolism to inflammation and insulin (B600854) resistance. Understanding these pathways is crucial for interpreting the pharmacodynamic effects of FABP4 inhibitors.
Caption: FABP4-mediated signaling in adipocytes and macrophages.
Discussion and Future Directions
The available data indicates that while BMS309403 is a potent and selective inhibitor of FABP4, it exhibits poor oral pharmacokinetic properties in mice.[1] This limitation has likely spurred the development of newer analogs, such as Compound 3, which demonstrates significantly higher plasma concentrations after dietary administration, suggesting improved oral absorption and/or metabolic stability.[1]
The development of dual FABP4/5 inhibitors is a promising strategy, as combined inhibition may offer enhanced therapeutic benefits in metabolic diseases.[10] However, a comprehensive understanding of the pharmacokinetic and pharmacodynamic profiles of these new chemical entities is essential. Future research should focus on:
-
Complete Pharmacokinetic Profiling: Detailed studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability for novel FABP4 inhibitors.
-
Metabolite Identification: Characterizing the metabolic fate of these compounds to understand their clearance mechanisms.
-
Tissue Distribution: Assessing the distribution of inhibitors to target tissues such as adipose tissue and liver.
By addressing these knowledge gaps, researchers can better select and optimize FABP4 inhibitor candidates for clinical development.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Binding Protein 4 in Obese Male Mice Adversely Affects Reproductive Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of adipocyte fatty acid binding protein alleviates both acute liver injury and non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. ijbpas.com [ijbpas.com]
- 9. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of FABP4/5 inhibitors with potential therapeutic effect on type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Binding of Diverse Ligands to the FABP4 Pocket
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structural Interactions of BMS309403 and Other Ligands with Fatty Acid-Binding Protein 4 (FABP4).
Fatty acid-binding protein 4 (FABP4), also known as aP2 or A-FABP, has emerged as a critical therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and atherosclerosis. Its central role in fatty acid uptake, transport, and signaling has spurred the development of numerous small molecule inhibitors. This guide provides a detailed structural comparison of the potent and selective inhibitor BMS309403 with other synthetic and endogenous ligands within the FABP4 binding pocket. The presented data, experimental protocols, and visual diagrams aim to furnish researchers with a comprehensive resource to inform future drug discovery and development efforts.
Quantitative Binding Affinities of Selected FABP4 Ligands
The binding affinities of various ligands to FABP4 have been determined using a range of biophysical techniques. The following table summarizes key quantitative data for the synthetic inhibitors BMS309403 and HTS01037, as well as the endogenous fatty acids, oleic acid and palmitic acid.
| Ligand | Chemical Structure | Binding Affinity Metric | Value (nM) | Experimental Method |
| BMS309403 | 2-(2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yloxy)acetic acid | Ki | < 2 | Not Specified[1][2] |
| HTS01037 | 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetic acid | Ki | 670 | Fluorescence Polarization[3] |
| Oleic Acid | (Z)-octadec-9-enoic acid | Kd | 2860 | Scatchard Plot[4] |
| Palmitic Acid | Hexadecanoic acid | Kd | 2860 | Scatchard Plot[4] |
Structural Insights into Ligand Interactions within the FABP4 Binding Pocket
The binding of ligands to FABP4 occurs within a deep, hydrophobic cavity known as the β-barrel[5][6]. The specificity and affinity of these interactions are dictated by a combination of hydrophobic contacts and specific hydrogen bonds with key amino acid residues.
BMS309403 establishes a network of interactions that contribute to its high potency and selectivity. X-ray crystallography studies have revealed that its carboxylic acid head group forms hydrogen bonds with the side chains of Arg126 and Tyr128. The biphenyl (B1667301) core of the molecule occupies the hydrophobic pocket, making extensive van der Waals contacts with residues such as Phe57, while the pyrazole (B372694) and phenyl rings interact with other hydrophobic and aromatic residues within the cavity[2].
HTS01037 , another synthetic inhibitor, also occupies the fatty acid-binding pocket. While specific crystallographic data for its complex with FABP4 is less readily available, molecular modeling studies suggest that its carboxylate group likely interacts with the same key arginine and tyrosine residues as BMS309403. The thiazole (B1198619) and chlorophenyl groups are predicted to engage in hydrophobic and aromatic interactions within the pocket.
Endogenous Fatty Acids , such as oleic and palmitic acid, bind in an extended conformation within the hydrophobic cavity. Their carboxylate head groups form salt bridges with Arg126 and a hydrogen bond with Tyr128[5]. The long alkyl chains are stabilized by numerous hydrophobic interactions with the nonpolar side chains of amino acids lining the pocket. The conformation of the fatty acid within the pocket can vary depending on its degree of saturation, influencing the overall shape of the protein-ligand complex.
Below is a diagram illustrating the key interactions of these ligands within the FABP4 binding pocket.
Caption: Ligand interactions within the FABP4 binding pocket.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding of ligands to FABP4.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled probe from the FABP4 binding pocket by a competing unlabeled ligand.
Materials:
-
Purified recombinant human FABP4 protein.
-
Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or a fluorescently labeled fatty acid).
-
Unlabeled competitor ligands (BMS309403, HTS01037, oleic acid, palmitic acid).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Triton X-100.
-
Black, low-volume 384-well microplates.
-
Fluorescence polarization plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of FABP4 in Assay Buffer.
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the unlabeled competitor ligands in Assay Buffer containing a constant concentration of the fluorescent probe.
-
-
Assay Protocol:
-
Add a fixed concentration of FABP4 protein to each well of the microplate.
-
Add the serial dilutions of the competitor ligands (containing the fluorescent probe) to the wells. Include control wells with only FABP4 and the probe (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified recombinant human FABP4 protein.
-
Ligands (BMS309403, HTS01037, oleic acid, palmitic acid) dissolved in a matching buffer.
-
ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the FABP4 protein extensively against the ITC buffer.
-
Dissolve the ligand in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the FABP4 solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the determined parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a ligand (analyte) to a protein immobilized on a sensor chip in real-time.
Materials:
-
Purified recombinant human FABP4 protein.
-
Ligands (BMS309403, HTS01037, oleic acid, palmitic acid) as analytes.
-
SPR instrument.
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine).
-
Running Buffer: A buffer suitable for both the protein and ligand that minimizes non-specific binding (e.g., HBS-EP+ buffer).
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the FABP4 protein solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (ligand) in the Running Buffer.
-
Inject the analyte solutions over the immobilized FABP4 surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the protein.
-
After the association phase, flow Running Buffer over the surface to monitor the dissociation of the analyte.
-
Regenerate the sensor surface between different analyte injections using a suitable regeneration solution to remove the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Correct the sensorgrams for any non-specific binding by subtracting the signal from a reference flow cell.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Below is a workflow diagram illustrating the general process of ligand-binding characterization.
Caption: A typical workflow for characterizing ligand binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Safety Operating Guide
Personal protective equipment for handling Fabp4-IN-4
Personal Protective Equipment (PPE)
When handling Fabp4-IN-4, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes or airborne particles.
-
Lab Coat: A buttoned, knee-length lab coat provides a crucial barrier to protect skin and clothing from contamination.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to protect the lower body from potential spills.
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to use in experiments, is critical for safety and to maintain the integrity of the research.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form to avoid inhalation of dust.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Lay down absorbent bench paper to contain any potential spills.
-
-
Solution Preparation:
-
When preparing solutions, handle the solid compound with care to avoid generating dust.
-
Use appropriate solvents as recommended by the supplier or relevant literature.
-
Clearly label all containers with the chemical name, concentration, date, and hazard information.
-
-
Experimental Use:
-
When using solutions of this compound, avoid direct contact with skin and eyes.
-
Use calibrated pipettes and other appropriate equipment to handle the solutions.
-
After handling, wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines. All waste containing this inhibitor should be treated as hazardous chemical waste.
Waste Management Protocol:
-
Waste Segregation:
-
Solid Waste: All disposables that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be collected in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility is known.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Store waste containers in a designated, secure area, away from general lab traffic, and within secondary containment to mitigate spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifests and pickups. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash[1].
-
Quantitative Data Summary
As specific quantitative safety data for this compound is not available, the following table provides a template for the types of information that would be relevant, based on data for similar research compounds. Researchers should consult the supplier's documentation for any available data.
| Data Point | Value | Source |
| LD50 (Oral, Rat) | Data not available | - |
| Permissible Exposure Limit (PEL) | Data not available | - |
| Short-Term Exposure Limit (STEL) | Data not available | - |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
